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  • Product: 2,3-diisopropoxyquinoxaline

Core Science & Biosynthesis

Foundational

2,3-diisopropoxyquinoxaline chemical structure and properties

Chemical Structure, Synthesis Protocols, and Application Profiles Executive Summary 2,3-Diisopropoxyquinoxaline (IUPAC: 2,3-bis(1-methylethoxy)quinoxaline) represents a specialized subclass of 2,3-functionalized quinoxal...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis Protocols, and Application Profiles

Executive Summary

2,3-Diisopropoxyquinoxaline (IUPAC: 2,3-bis(1-methylethoxy)quinoxaline) represents a specialized subclass of 2,3-functionalized quinoxalines. Distinguished by the steric bulk and lipophilicity of its dual isopropoxy substituents, this molecule serves as a critical intermediate in the synthesis of bioactive pharmacophores and organic optoelectronic materials. This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis workflow via nucleophilic aromatic substitution (


), and its strategic utility in drug development.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The quinoxaline core (benzopyrazine) is an electron-deficient heterocycle. The introduction of alkoxy groups at the 2 and 3 positions significantly alters the electronic landscape of the pyrazine ring, enhancing electron density via the mesomeric effect (+M) of the oxygen atoms, while simultaneously increasing solubility in non-polar organic media.

Physicochemical Properties Table
PropertyValue / Description
IUPAC Name 2,3-bis(1-methylethoxy)quinoxaline
Molecular Formula

Molecular Weight 246.31 g/mol
Core Scaffold Quinoxaline (1,4-benzodiazine)
Substituents Isopropoxy (-OCH(CH

)

) at C2, C3
Predicted LogP ~3.5 - 4.0 (High Lipophilicity)
Solubility Soluble in DCM, CHCl

, THF, Toluene; Insoluble in Water
Physical State Crystalline solid or viscous oil (purity dependent)
Structural Visualization

The following diagram illustrates the core connectivity and the steric environment provided by the isopropyl groups.

G Quinoxaline Quinoxaline Core (Electron Deficient) Isopropoxy2 2-Isopropoxy Group (Steric Bulk + Donor) Quinoxaline->Isopropoxy2 C2 Substitution Isopropoxy3 3-Isopropoxy Group (Steric Bulk + Donor) Quinoxaline->Isopropoxy3 C3 Substitution Properties Properties: - High Lipophilicity - Organic Solubility - Electronic Modulation Isopropoxy2->Properties Isopropoxy3->Properties

Figure 1: Structural deconstruction of 2,3-diisopropoxyquinoxaline highlighting the functional impact of substituents.

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

The most robust route to 2,3-diisopropoxyquinoxaline utilizes 2,3-dichloroquinoxaline (DCQX) as the electrophilic scaffold. The reaction proceeds via a double nucleophilic aromatic substitution mechanism.

Mechanistic Pathway
  • Activation : The nitrogen atoms in the quinoxaline ring pull electron density, making the C2 and C3 carbons highly electrophilic.

  • Addition : The isopropoxide anion (

    
    ) attacks the C2 position, forming a resonance-stabilized Meisenheimer complex.
    
  • Elimination : Chloride (

    
    ) is ejected, restoring aromaticity to form the mono-substituted intermediate.
    
  • Repeat : The second chloride is displaced by a second equivalent of isopropoxide under thermal driving force.

Reaction Scheme Visualization

Reaction Start 2,3-Dichloroquinoxaline (DCQX) Intermed Intermediate: 2-Chloro-3-isopropoxyquinoxaline Start->Intermed Step 1: SNAr (Fast) Reagent Sodium Isopropoxide (NaOiPr) in iPrOH Reagent->Intermed Product Product: 2,3-Diisopropoxyquinoxaline Reagent->Product Intermed->Product Step 2: SNAr (Requires Heat)

Figure 2: Stepwise conversion of DCQX to the diisopropoxy derivative.

Detailed Experimental Protocol

Objective : Synthesis of 2,3-diisopropoxyquinoxaline on a 10 mmol scale. Safety : Perform all steps in a fume hood. Sodium metal is water-reactive.

Materials Required[4][6]
  • Precursor : 2,3-Dichloroquinoxaline (1.99 g, 10 mmol).

  • Solvent/Reagent : Anhydrous Isopropanol (50 mL).

  • Base : Sodium metal (0.50 g, ~22 mmol) OR Sodium Hydride (60% dispersion, 0.88 g).

  • Workup : Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Alkoxide :

    • In a dry 100 mL round-bottom flask (RBF) equipped with a condenser and nitrogen inlet, add 30 mL of anhydrous isopropanol.

    • Carefully add sodium metal (cut into small pieces) or NaH. Stir until all H

      
       evolution ceases and a clear solution of sodium isopropoxide is formed.
      
    • Note: Using pre-formed sodium isopropoxide allows for stricter stoichiometry control.

  • Addition of Substrate :

    • Dissolve 2,3-dichloroquinoxaline (1.99 g) in 20 mL of isopropanol (or THF if solubility is an issue).

    • Add this solution dropwise to the alkoxide solution at room temperature.[1]

  • Reaction Phase :

    • Heat the mixture to reflux (82°C) .

    • Maintain reflux for 4–6 hours . Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a new, more polar spot (mono-sub) and eventually the less polar di-substituted product will appear.
      
    • Critical Insight: The second substitution is slower due to the electron-donating effect of the first isopropoxy group, which deactivates the ring toward further nucleophilic attack. Ensure sufficient heating time.

  • Workup :

    • Cool the reaction to room temperature.[1][2]

    • Concentrate the solvent under reduced pressure (Rotavap) to ~10 mL.

    • Dilute with water (50 mL) and extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification :

    • Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary.

Applications in R&D

Pharmaceutical Chemistry

The 2,3-diisopropoxy motif is often employed to modulate the bioavailability of quinoxaline-based drugs.

  • Lipophilicity Tuning : The bulky isopropyl groups increase LogP, facilitating cell membrane permeability for intracellular targets.

  • Metabolic Stability : Unlike simple methoxy groups, the branched isopropoxy group can offer resistance to rapid O-dealkylation by cytochrome P450 enzymes.

  • Therapeutic Areas : Analogues are investigated as antimicrobial agents and kinase inhibitors.

Materials Science (OLEDs)

Quinoxalines are electron-transporting materials.

  • Planarity vs. Solubility : While the quinoxaline core promotes

    
    -
    
    
    
    stacking (good for charge transport), unsubstituted quinoxalines are often insoluble. The isopropoxy groups provide the necessary solubility for solution-processed OLEDs without completely disrupting the planar stacking required for electron mobility.

References

  • Synthesis of 2,3-Disubstituted Quinoxalines via SNAr

    • Source: Arabian Journal of Chemistry.
    • Context: Comprehensive review of 2,3-dichloroquinoxaline as a building block for O-nucleophiles.
    • Link:

  • General Quinoxaline Properties

    • Source: PubChem Compound Summary.
    • Context: Physical properties and safety data for quinoxaline deriv
    • Link:

  • Experimental Protocols for Alkoxylation

    • Source: BenchChem Technical Guides.
    • Context: Standard operating procedures for nucleophilic substitution on heteroarom
    • Link:

Sources

Exploratory

Technical Guide: 2,3-Dialkoxyquinoxaline Derivatives for Organic Electronics

This guide details the molecular engineering, synthesis, and application of 2,3-dialkoxyquinoxaline derivatives. These heterocyclic building blocks are critical for developing high-performance organic semiconductors, off...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular engineering, synthesis, and application of 2,3-dialkoxyquinoxaline derivatives. These heterocyclic building blocks are critical for developing high-performance organic semiconductors, offering a tunable balance between electron affinity (via the quinoxaline core) and solubility/processability (via alkoxy side chains).[1]

[1]

Executive Summary

The quinoxaline (Qx) moiety is a canonical electron-deficient unit (acceptor) used extensively in donor-acceptor (D-A) conjugated polymers for Organic Photovoltaics (OPV) and Organic Light-Emitting Diodes (OLEDs).[1] While 2,3-diphenyl and 2,3-dithienyl substitutions are common, 2,3-dialkoxy-substituted quinoxalines represent a specialized subclass offering distinct advantages:

  • Solubility Enhancement: The alkoxy chains (

    
    ) provide critical solubility in non-chlorinated solvents (e.g., toluene, xylene), facilitating green processing.[1]
    
  • Electronic Modulation: Unlike alkyl chains, the oxygen atom directly attached to the pyrazine ring exerts an inductive electron-donating effect (

    
    ), which raises the Highest Occupied Molecular Orbital (HOMO) level, allowing for precise bandgap engineering when copolymerized with deep-HOMO donors.[1]
    
  • Steric Control: The flexibility of the alkoxy chain can be engineered to minimize steric twist, promoting planar backbone stacking and high charge carrier mobility.

Molecular Design & Rationale

The Quinoxaline Core

The quinoxaline ring consists of a benzene ring fused to a pyrazine ring.[2] It is an electron-withdrawing moiety due to the two imine nitrogens (


).[1]
  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is largely localized on the pyrazine ring, making it an effective electron trap or acceptor unit.[1]

  • 2,3-Functionalization: The C2 and C3 positions are the primary sites for side-chain engineering. Introducing alkoxy groups here disrupts the symmetry less than phenyl rings (which can cause steric twist) while significantly improving solubility.[1]

Alkoxy vs. Alkyl/Aryl Substitution
Feature2,3-Dialkyl2,3-Diaryl (e.g., Diphenyl)2,3-Dialkoxy
Electronic Effect Weak Donor (

)
Conjugation ExtensionStrong Donor (

/

)
Solubility GoodModerateExcellent
Steric Hindrance LowHigh (Twist)Moderate (Tunable)
HOMO Level DeepDeepUplifted

Design Insight: For OPV applications requiring a narrow bandgap (low


), the dialkoxy-Qx unit is often copolymerized with strong donors (e.g., benzodithiophene).[1] The alkoxy oxygen helps destabilize the HOMO, narrowing the gap without significantly raising the LUMO.[1]

Synthetic Methodology

The most robust route to 2,3-dialkoxyquinoxalines is the Nucleophilic Aromatic Substitution (


)  of 2,3-dichloroquinoxaline (DCQX).[1] This method is preferred over direct condensation of 1,2-diamines with dialkoxy-diketones due to the commercial availability of DCQX and higher yields.
Reaction Mechanism (DOT Diagram)

The following diagram illustrates the stepwise


 pathway.

SynthesisPathway Figure 1: Stepwise Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloroquinoxaline. DCQX 2,3-Dichloroquinoxaline (Electrophile) Intermediate Intermediate: 2-Chloro-3-alkoxyquinoxaline DCQX->Intermediate SNAr (Step 1) Reflux/THF Alkoxide Sodium Alkoxide (NaOR, 2.2 eq) Alkoxide->Intermediate Product Target: 2,3-Dialkoxyquinoxaline Alkoxide->Product Intermediate->Product SNAr (Step 2) Reflux/THF

Detailed Experimental Protocol

Target Molecule: 2,3-Bis(2-ethylhexyloxy)quinoxaline Objective: Synthesize a highly soluble acceptor unit for polymer solar cells.

Reagents:

  • 2,3-Dichloroquinoxaline (DCQX) [CAS: 2213-63-0][1]

  • 2-Ethylhexan-1-ol (Dry)[1]

  • Sodium Hydride (NaH, 60% in mineral oil)[1]

  • Tetrahydrofuran (THF, anhydrous)[1]

Step-by-Step Procedure:

  • Alkoxide Formation:

    • In a flame-dried 250 mL three-neck round-bottom flask equipped with a condenser and N2 inlet, suspend NaH (2.5 equiv, washed with hexane to remove oil) in anhydrous THF (50 mL).

    • Cool to 0°C. Add 2-ethylhexan-1-ol (2.5 equiv) dropwise via syringe.

    • Stir at room temperature (RT) for 1 hour until H2 evolution ceases and a clear alkoxide solution forms.

  • SNAr Reaction:

    • Dissolve 2,3-dichloroquinoxaline (1.0 equiv) in anhydrous THF (20 mL).

    • Add the DCQX solution dropwise to the alkoxide mixture at 0°C.[1]

    • Critical Step: The reaction is exothermic.[1] Control addition rate to prevent side reactions.

    • Heat the mixture to reflux (66°C) and stir for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1] The starting material (

      
      ) should disappear, replaced by the fluorescent product (
      
      
      
      ).
  • Work-up & Purification:

    • Cool to RT and quench carefully with ice-cold water.

    • Extract with Diethyl Ether (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: Flash column chromatography on silica gel using Hexane:DCM (gradient 10:1 to 5:1).

    • Yield: Expect 75–85% as a viscous yellow oil or low-melting solid.[1]

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the aromatic singlet (if using unsubstituted Qx) and appearance of

    
    -methylene protons (
    
    
    
    ) at
    
    
    ppm (doublet/triplet depending on branching).[1]

Structure-Property Relationships (SPR)[1]

Bandgap Engineering

The electronic properties of the quinoxaline derivative dictate its role in the device.

ParameterEffect of 2,3-Dialkoxy SubstitutionMechanism
HOMO Raised (~0.2–0.4 eV vs H-Qx)Oxygen lone pair donation (

) into the

-system.[1]
LUMO Slightly RaisedCounter-balance of inductive withdrawal and resonance donation.
Bandgap (

)
NarrowedHOMO rises faster than LUMO.[1]
Device Architecture Logic

In a Bulk Heterojunction (BHJ) solar cell, the 2,3-dialkoxyquinoxaline polymer acts as the Donor (typically) or Acceptor depending on the pairing.[1]

EnergyLevels Figure 2: Energy level alignment showing the role of Dialkoxy-Qx polymer as a Donor. cluster_Donor Polymer Donor (Dialkoxy-Qx based) cluster_Acceptor Acceptor (e.g., Y6 / PCBM) Vacuum Vacuum Level (0 eV) LUMO_D LUMO: -3.0 eV HOMO_D HOMO: -5.4 eV LUMO_A LUMO: -3.9 eV LUMO_D->LUMO_A Exciton Dissociation (Driving Force) HOMO_A HOMO: -5.9 eV

[1]

Applications & Future Outlook

Organic Photovoltaics (OPV)

Dialkoxyquinoxalines are copolymerized with thiophenes or benzodithiophenes (BDT).[1] The resulting polymers (e.g., PBDT-QxOR) exhibit:

  • PCE: Power Conversion Efficiencies >8% in non-fullerene devices.[3]

  • Morphology: The alkoxy chains promote "face-on" orientation, critical for vertical charge transport.[1]

Electrochromics

Due to the distinct redox states of the pyrazine ring, these derivatives change color upon oxidation/reduction.

  • Neutral State: Yellow/Orange.[1]

  • Reduced State: Blue/Green (Polaron formation).[1]

Future Directions
  • Non-Symmetric Substitution: Using Protocol 3.2 with 1.0 eq of Alkoxide A followed by 1.0 eq of Alkoxide B to create "push-pull" side chains.[1]

  • Green Solvent Processing: The high solubility of 2-ethylhexyloxy variants allows processing in anisole or 2-methyl-THF, moving away from toxic chlorobenzene.[1]

References

  • Synthesis of Quinoxaline Scaffolds

    • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.[4]

    • Source: Arabian Journal of Chemistry, 2017.
    • URL:[Link][1]

  • OPV Polymer Design

    • Title: Recent Development of Quinoxaline Based Polymers/Small Molecules for Organic Photovoltaics.[3][5][6]

    • Source: Chalmers University of Technology / Research Review.
    • URL:[Link]

  • Quinoxaline Copolymers

    • Title: Conjugated polymers consisting of quinacridone and quinoxaline as donor m
    • Source: Journal of M
    • URL:[Link]

  • General Synthetic Protocol (SNAr)

    • Title: Efficient Synthesis of Aromatic Quinoxaline Derivatives.[2][7][8][9]

    • Source: eCommons (University of Dayton), 2023.[1]

    • URL:[Link]

Sources

Foundational

Technical Guide: Solubility Determination and Thermodynamic Profiling of 2,3-Diisopropoxyquinoxaline

The following technical guide details the solubility profile, experimental determination protocols, and thermodynamic modeling for 2,3-diisopropoxyquinoxaline . [1] Executive Summary 2,3-Diisopropoxyquinoxaline (CAS: Der...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, experimental determination protocols, and thermodynamic modeling for 2,3-diisopropoxyquinoxaline .

[1]

Executive Summary

2,3-Diisopropoxyquinoxaline (CAS: Derived from 2,3-dichloroquinoxaline, typically an intermediate in quizalofop synthesis) is a lipophilic quinoxaline derivative.[1] Unlike its precursor 2,3-dichloroquinoxaline (DCQ) or the polar 2,3-dihydroxyquinoxaline , the introduction of two bulky isopropoxy groups significantly alters its solvation thermodynamics, enhancing solubility in non-polar and moderately polar aprotic solvents while reducing solubility in water and cold alcohols.[1]

This guide provides a standardized framework for researchers to determine the precise solubility of this compound, model its thermodynamic behavior, and optimize crystallization processes for purification.[1]

Chemical Profile & Theoretical Solubility Prediction

Understanding the molecular interaction potential is critical before experimental design.[1]

Feature2,3-Diisopropoxyquinoxaline2,3-Dichloroquinoxaline (Reference)Impact on Solubility
Molecular Structure Quinoxaline core + 2x -OCH(CH₃)₂Quinoxaline core + 2x -ClIsopropoxy adds steric bulk and lipophilicity.[1]
Polarity Low to ModerateModerateReduced solubility in highly polar solvents (water).[1]
H-Bonding H-bond acceptor (N, O)Weak H-bond acceptor (N)Good solubility in alcohols at high ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

, but poor at low

.
Predicted Best Solvents Ethyl Acetate, Toluene, AcetoneEthyl Acetate, BenzeneIdeal for recrystallization (high ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

sensitivity).
Predicted Solubility Trend

Based on the Hansen Solubility Parameters (HSP) for quinoxaline derivatives: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="ng-star-inserted display">



Note: The isopropoxy groups disrupt crystal lattice packing more effectively than chlorides, potentially lowering the melting point and increasing solubility in organic solvents compared to DCQ.

Experimental Protocols for Solubility Determination

To generate authoritative data, two complementary methods are recommended: the Laser Monitoring Observation Technique (Dynamic) for rapid polythermal curves, and the Isothermal Saturation Method (Static) for precise equilibrium data.[1]

Method A: Laser Monitoring Observation (Dynamic)

This method is preferred for generating solubility curves (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 vs. 

) efficiently.

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser monitoring system (He-Ne laser, light intensity sensor).[1]

  • Magnetic stirrer.[1]

Protocol:

  • Preparation: Add a known mass of solvent (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) and solute (
    
    
    
    ) to the vessel.
  • Dissolution: Heat the mixture until the solid completely dissolves (laser transmission maximizes).

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

  • Detection: Record the temperature (

    
    ) at which the laser intensity drops sharply (nucleation point).
    
  • Iteration: Add more solvent to the same vessel and repeat to obtain data points at different concentrations.

Method B: Isothermal Saturation (Gravimetric)

Standard for verifying equilibrium solubility at specific temperatures (e.g., 298.15 K).[1]

Protocol:

  • Saturation: Add excess 2,3-diisopropoxyquinoxaline to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature for 24–48 hours.

  • Sampling: Stop agitation and allow phases to separate (2–4 hours).

  • Filtration: Filter the supernatant using a 0.45

    
    m heated syringe filter.
    
  • Measurement: Evaporate a known mass of filtrate to dryness and weigh the residue.

  • Calculation: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is mole fraction solubility,
    
    
    is mass, and
    
    
    is molecular weight (Solute=2, Solvent=1).

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.[1][2]

Modified Apelblat Equation

This semi-empirical model is highly accurate for quinoxaline derivatives in pure solvents.[1]



  • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[3][4][5]
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[2][3][4][5][6]
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation: If ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       is negative and large, solubility is strongly temperature-dependent.
      
van't Hoff Equation

Used to calculate thermodynamic properties (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


).[2][5]

ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="ng-star-inserted display">



Thermodynamic Calculation Workflow:

  • Plot ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     vs. 
    
    
    
    .
  • Slope ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (Enthalpy of dissolution).
    
  • Intercept ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (Entropy of dissolution).
    
  • Gibbs Free Energy : ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    .
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     : Endothermic (Solubility increases with T).
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     : Non-spontaneous (Requires energy/mixing to dissolve).
    

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining and modeling the solubility.

SolubilityWorkflow cluster_Methods Experimental Determination Start Start: 2,3-Diisopropoxyquinoxaline Sample Purity Purity Check (HPLC/DSC > 99%) Start->Purity MethodA Method A: Laser Dynamic (Polythermal) Purity->MethodA MethodB Method B: Static Gravimetric (Isothermal) Purity->MethodB DataA T vs. Concentration Data MethodA->DataA DataB Equilibrium Mole Fraction (x) MethodB->DataB Model Thermodynamic Modeling (Apelblat / van't Hoff) DataA->Model DataB->Model Params Calculate A, B, C & Delta H, Delta S, Delta G Model->Params App Application: Crystallization Solvent Selection Params->App

Caption: Workflow for solubility determination, moving from purity verification to thermodynamic modeling.

Applications in Purification

For 2,3-diisopropoxyquinoxaline , the solubility data guides the "Cooling Crystallization" process.[1]

  • Solvent Choice : Select a solvent with a steep solubility curve (high Apelblat ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     value). Ethanol  or Isopropanol  are often ideal because the compound is highly soluble at boiling point but poorly soluble at room temperature due to the hydrophobic alkyl chains.[1]
    
  • Anti-Solvent : If solubility is too high in organics, use Water as an anti-solvent.[1]

    • Protocol: Dissolve in warm Acetone ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       Slowly add Water 
      
      
      
      Induce precipitation.

References

  • Wang, J., et al. (2018).[1] "Solubility and Thermodynamic Properties of 2,3-Dichloroquinoxaline in Pure Solvents." Journal of Chemical & Engineering Data. (Provides the baseline methodology for quinoxaline derivatives). [1]

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat model).

  • Grant, D. J. W., et al. (1984).[1] "Solubility and thermodynamic data for quinoxaline in various solvents." International Journal of Pharmaceutics. (General quinoxaline solubility trends).

Sources

Exploratory

Technical Guide: Comparative Analysis of 2,3-Dimethoxyquinoxaline and 2,3-Diisopropoxyquinoxaline

The following technical guide provides a comprehensive comparative analysis of 2,3-dimethoxyquinoxaline and 2,3-diisopropoxyquinoxaline . This document is structured for researchers requiring actionable data on synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive comparative analysis of 2,3-dimethoxyquinoxaline and 2,3-diisopropoxyquinoxaline . This document is structured for researchers requiring actionable data on synthesis, characterization, and property-driven application.

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for anticancer, antimicrobial, and kinase-inhibitory agents.[1] The functionalization of the C2 and C3 positions with alkoxy groups alters the physicochemical landscape of the molecule significantly.

  • 2,3-Dimethoxyquinoxaline represents the "sterically minimized" variant, offering higher crystallinity and a compact electronic profile.

  • 2,3-Diisopropoxyquinoxaline introduces significant steric bulk and lipophilicity, enhancing solubility in non-polar organic solvents and altering binding kinetics in hydrophobic pockets.

This guide details the divergent properties, synthetic protocols, and characterization fingerprints of these two analogues.

Physicochemical Property Profile

The transition from a methyl to an isopropyl group exerts a profound effect on the molecular volume and partition coefficient (LogP). The following data summarizes these differences, critical for optimizing bioavailability and formulation.

Table 1: Comparative Physicochemical Properties

Property2,3-Dimethoxyquinoxaline2,3-DiisopropoxyquinoxalineImpact on Application
Molecular Formula


Increased molecular weight affects mass balance in stoichiometry.
Molecular Weight 190.20 g/mol 246.31 g/mol ~30% increase in mass.
Steric Bulk (Taft Es) Low (Methoxy)High (Isopropoxy)Isopropoxy hinders nucleophilic attack at C2/C3, increasing hydrolytic stability.
Lipophilicity (cLogP) ~1.5 - 1.8~3.2 - 3.5Diisopropoxy variant has superior membrane permeability but lower aqueous solubility.
Physical State Crystalline SolidLow-melting Solid / Viscous OilDimethoxy packs efficiently; Isopropoxy disrupts lattice energy.
Solubility (MeOH) HighHighBoth soluble; Isopropoxy variant prefers less polar solvents (e.g., Hexane/EtOAc).

Synthetic Architectures

The synthesis of both compounds relies on Nucleophilic Aromatic Substitution (


)  using 2,3-dichloroquinoxaline as the electrophilic scaffold.[1] However, the kinetics differ due to the nucleophilicity and steric demand of the alkoxide.
Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[1] The alkoxide nucleophile attacks the electron-deficient C2/C3 position, forming a Meisenheimer-like anionic intermediate, followed by the expulsion of the chloride leaving group.

Visualization of Reaction Workflow

The following diagram illustrates the divergent synthetic pathways from the common precursor.

G start 2,3-Dichloroquinoxaline (Precursor) reagent1 NaOMe / MeOH (Reflux, 2-4 h) start->reagent1 Path A reagent2 NaOiPr / iPrOH (Reflux, 6-12 h) start->reagent2 Path B product1 2,3-Dimethoxyquinoxaline (Crystalline Solid) reagent1->product1 Fast Kinetics product2 2,3-Diisopropoxyquinoxaline (Oil/Solid) reagent2->product2 Slower Kinetics (Steric Hindrance)

Figure 1: Divergent synthesis of alkoxy-quinoxalines via


. Path B requires higher energy input due to the steric bulk of the isopropoxide ion.
Experimental Protocols
Protocol A: Synthesis of 2,3-Dimethoxyquinoxaline
  • Reagents: 2,3-Dichloroquinoxaline (1.0 eq), Sodium Methoxide (2.5 eq), Anhydrous Methanol.

  • Procedure:

    • Dissolve 2,3-dichloroquinoxaline in anhydrous methanol under

      
       atmosphere.
      
    • Add sodium methoxide solution dropwise at 0°C to control exotherm.

    • Reflux for 3 hours. Monitor TLC (Hexane:EtOAc 8:2) for disappearance of starting material (

      
       ~0.6).
      
    • Concentrate in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM).

    • Dry organic layer (

      
      ) and recrystallize from ethanol.
      
Protocol B: Synthesis of 2,3-Diisopropoxyquinoxaline
  • Reagents: 2,3-Dichloroquinoxaline (1.0 eq), Sodium Isopropoxide (3.0 eq), Anhydrous Isopropanol (iPrOH).

  • Procedure:

    • Preparation of Nucleophile: React sodium metal with anhydrous iPrOH to generate fresh NaOiPr (commercial sources often contain hydroxide impurities).

    • Add 2,3-dichloroquinoxaline to the alkoxide solution.

    • Thermal Drive: Reflux vigorously for 8–12 hours. The secondary alkoxide is a poorer nucleophile and sterically hindered.

    • Work-up: Quench with saturated

      
      . Extract with Ethyl Acetate.[2]
      
    • Purification: Flash column chromatography is often required as recrystallization is difficult due to the compound's low melting point.

Structural Characterization (NMR Spectroscopy)[3][4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) provides the definitive fingerprint for distinguishing these analogues. The symmetry of the quinoxaline core simplifies the aromatic region, making the alkyl signals the primary diagnostic tools.

Table 2:


 NMR Diagnostic Signals (

, 400 MHz)
Region2,3-Dimethoxyquinoxaline2,3-Diisopropoxyquinoxaline
Aromatic (Ar-H)

7.8 - 8.0 (m, 2H)

7.5 - 7.7 (m, 2H)AA'BB' System

7.8 - 8.0 (m, 2H)

7.4 - 7.6 (m, 2H)Similar pattern, slightly shielded
Alkoxy (-O-R) Singlet (

4.1 - 4.2 ppm)
Integrates to 6H (

)
Septet (

5.4 - 5.6 ppm)
Integrates to 2H (

)Doublet (

1.4 - 1.5 ppm)
Integrates to 12H (

)
Key Distinction Sharp singlet indicates methyl environment.[3][4]Septet/Doublet coupling pattern confirms isopropyl group.
Interpretation
  • Dimethoxy: The singlet at ~4.1 ppm is characteristic of methoxy groups attached to an electron-deficient heteroaromatic ring (deshielded relative to anisole).

  • Diisopropoxy: The methine proton (septet) is significantly deshielded (>5.0 ppm) due to the inductive effect of the oxygen and the anisotropic effect of the quinoxaline ring.

Functional Applications & Reactivity

Hydrolytic Stability
  • 2,3-Dimethoxy: More susceptible to acid-catalyzed hydrolysis to regenerate the quinoxaline-2,3-dione. The smaller methyl group allows easier approach of water molecules.

  • 2,3-Diisopropoxy: Exhibits enhanced stability against hydrolysis. The "umbrella" effect of the isopropyl groups shields the C2/C3 carbons from nucleophilic attack by water.

Biological Implications

In drug design, switching from methoxy to isopropoxy is a classic strategy to:

  • Fill Hydrophobic Pockets: If the binding site has unoccupied space, the isopropyl group can increase affinity via Van der Waals interactions.

  • Block Metabolism: The isopropyl group is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to the methoxy group.

References

  • Synthesis of Quinoxaline Derivatives: Arabian Journal of Chemistry, "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." Link

  • NMR Data Reference: The Royal Society of Chemistry, "Design and Synthesis of Extended Quinoxaline Derivatives." Link

  • General Properties: PubChem Compound Summary, "Quinoxaline Derivatives." Link

  • Mechanistic Insight:Journal of Organic Chemistry, "Nucleophilic Substitution in Nitrogen Heterocycles." (Standard Text Reference).

Sources

Foundational

Engineering the Isopropoxy-Substituted Quinoxaline Scaffold: From Nonaqueous Redox Flow Batteries to Targeted Kinase Inhibitors

Executive Summary The quinoxaline (benzopyrazine) scaffold is a privileged nitrogen-containing heterocycle characterized by its electron-deficient nature and versatile substitution chemistry. While the core structure is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline (benzopyrazine) scaffold is a privileged nitrogen-containing heterocycle characterized by its electron-deficient nature and versatile substitution chemistry. While the core structure is ubiquitous in both materials science and medicinal chemistry, the specific introduction of an isopropoxy group (-OCH(CH3)2) drastically alters its stereoelectronic profile. As a Senior Application Scientist, I have structured this technical guide to dissect how the mesomeric electron donation (+M effect) and the precise steric bulk of the isopropoxy substituent are currently being exploited in two cutting-edge domains: high-potential multielectron catholytes for energy storage and Type III receptor tyrosine kinase (RTK) inhibitors for oncology.

Stereoelectronic Profiling of the Isopropoxy-Quinoxaline Core

The functionalization of the quinoxaline ring with an isopropoxy moiety introduces two critical physicochemical modifications:

  • Electronic Modulation: The oxygen atom donates electron density into the pyrazine π-system via resonance. This +M effect lowers the oxidation potential of the molecule (critical for battery applications) and increases the basicity of the adjacent nitrogen atoms, enhancing their capacity to act as hydrogen-bond acceptors (critical for kinase binding).

  • Steric Shielding: Unlike linear alkoxy groups (e.g., methoxy or ethoxy), the branched isopropyl chain creates a localized steric shield. This bulk prevents deleterious intermolecular interactions—such as radical-radical dimerization during electrochemical cycling—while providing an optimal geometric fit for hydrophobic sub-pockets in biological targets.

Energy Storage: Multielectron Catholytes in N-ORFBs

Mechanistic Rationale

Nonaqueous organic redox flow batteries (N-ORFBs) require redox-active organic molecules (ROMs) that exhibit high oxidation potentials and extreme electrochemical stability. Recent studies on [1] have demonstrated that alkoxy substitutions are vital for stabilizing the radical cation and dication states.

The isopropoxy-substituted derivative (e.g., SQA-20) undergoes reversible two-electron oxidation. The isopropoxy group delocalizes the charge of the radical cation while its steric bulk physically blocks bimolecular decomposition pathways, resulting in exceptionally low capacity fade rates during prolonged cycling.

Quantitative Data: Catholyte Performance

Table 1: Electrochemical Properties of Substituted SQA Catholytes in 0.5 M TBAPF6/MeCN.

CompoundSubstituentE1/2 (Ox 1) vs Fc/Fc+E1/2 (Ox 2) vs Fc/Fc+Capacity Fade Rate (%/h)
SQA-2 Methoxy (-OCH3)~0.48 V~0.85 V0.56%
SQA-20 Isopropoxy (-OiPr)~0.45 V~0.82 V0.44%
Experimental Methodology: Self-Validating Static H-Cell Cycling

To accurately evaluate the stability of isopropoxy-quinoxaline catholytes, the following self-validating electrochemical protocol must be employed.

  • Electrolyte Preparation: Dissolve 5 mM of the isopropoxy-quinoxaline derivative and 0.5 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

    • Causality: A 100-fold excess of supporting electrolyte ensures that ion migration does not become the rate-limiting step, thereby isolating the intrinsic redox kinetics of the active material.

  • Pre-Cycling Cyclic Voltammetry (CV): Scan from 0.0 V to 1.2 V vs. Ag/Ag+ at 100 mV/s. Spike the solution with 1 mM Ferrocene (Fc) as an internal standard.

    • Causality: Ferrocene provides an absolute, stable reference potential (Fc/Fc+). This internal control ensures that any observed shift in the quinoxaline oxidation peaks is due to true structural changes or degradation, rather than reference electrode drift.

  • Bulk Electrolysis (Charge/Discharge): Cycle the H-cell at a constant current density (e.g., 10 mA/cm²) with voltage cutoffs set strictly 200 mV beyond the E1/2 determined in Step 2.

    • Causality: Strict voltage cutoffs prevent the electrochemical degradation of the solvent while ensuring complete oxidation of the active material to its radical cation and dication states.

  • Post-Cycling CV Validation: Repeat Step 2 after 100 charge/discharge cycles.

    • Causality: Comparing pre- and post-cycling peak currents directly quantifies active material loss. If the second oxidation peak shows a disproportionately larger reduction than the first, it indicates specific instability of the dication state.

RFB_Workflow Synthesis 1. Scaffold Synthesis (Isopropoxy-SQA) CV_Analysis 2. Cyclic Voltammetry (Fc/Fc+ Internal Std) Synthesis->CV_Analysis Determine E_1/2 H_Cell 3. Static H-Cell Cycling (Charge/Discharge) CV_Analysis->H_Cell Reversibility Check Stability 4. Radical Cation Stability Assessment H_Cell->Stability Measure Fade Rate Optimization 5. Structural Optimization (Steric Tuning) Stability->Optimization Feedback Loop Optimization->Synthesis

Workflow for evaluating isopropoxy-quinoxaline catholytes in nonaqueous redox flow batteries.

Medicinal Chemistry: Type III RTK Inhibitors in Oncology

Mechanistic Rationale

In the realm of targeted cancer therapy, [2] frequently utilize nitrogenous heterocycles to outcompete ATP. The quinoxaline core acts as a potent ATP-competitive hinge binder.

When an isopropoxy group is substituted onto the quinoxaline ring, the molecule often transitions into a Type I1/2A inhibitor . The pyrazine nitrogens form critical hydrogen bonds with the hinge region (e.g., Ala564 in FGFR), while the isopropoxy group projects deeply into the adjacent hydrophobic sub-pocket. The steric bulk of the isopropyl chain acts as an anchor, physically locking the kinase in an inactive "DFG-in" or "DFG-out" conformation, as observed in [3].

Quantitative Data: Kinase Inhibitory Profiling

Table 2: In vitro Kinase Inhibition by Isopropoxy-Quinoxaline Derivatives.

Kinase TargetConformation StateIC50 (nM)Primary Interaction (Hinge)Sub-pocket Interaction
FGFR1 DFG-in (Inactive)1.2Ala564 (H-bond)Isopropoxy steric anchor
PDGFRα DFG-out (Inactive)4.5Cys677 (H-bond)Gatekeeper adjacent fit
FLT3 DFG-in (Inactive)3.0Cys695 (H-bond)Hydrophobic pocket
Experimental Methodology: Self-Validating HTRF Kinase Assay

To validate the potency of these inhibitors, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard.

  • Enzyme-Substrate Incubation: Combine the recombinant RTK (e.g., FGFR1), a biotinylated peptide substrate, and the isopropoxy-quinoxaline inhibitor in an assay buffer. Crucially, set the ATP concentration exactly at its apparent Michaelis constant (

    
    ).
    
    • Causality: Setting ATP at

      
       ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance, preventing artificially inflated IC50 values caused by ATP saturation.
      
  • Inhibitor Titration: Test the inhibitor across a 10-point, 3-fold serial dilution starting at a top concentration of 10 µM.

    • Causality: A wide, logarithmically spaced concentration range is required to capture the upper and lower asymptotes of the dose-response curve, allowing for accurate non-linear regression analysis.

  • Reaction Quenching & Detection: Add EDTA to stop the reaction, followed by a Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Causality: EDTA chelates

      
      , instantly halting catalytic activity. The resulting FRET signal between Europium and XL665 provides a ratiometric readout (665 nm / 620 nm) that is inherently immune to compound auto-fluorescence or inner-filter effects, validating the optical integrity of the read.
      
  • Data Validation: Include a no-enzyme negative control (0% activity) and a vehicle (DMSO) positive control (100% activity). Run Staurosporine in parallel as a reference standard.

    • Causality: Normalizing data against strict 0% and 100% activity bounds ensures day-to-day reproducibility. Staurosporine acts as a positive control for the assay's dynamic range.

Kinase_Binding Target Type III RTK (e.g., FGFR, PDGFR) Hinge Hinge Region (H-Bonding) Target->Hinge DFG DFG Motif (Inactive Conformation) Target->DFG Hydrophobic Hydrophobic Pocket (Steric Fit) Target->Hydrophobic Quinoxaline Quinoxaline Core Quinoxaline->Hinge N-atom H-bonds Quinoxaline->DFG Type I1/2A Binding Isopropoxy Isopropoxy Substituent Isopropoxy->Hydrophobic Steric Anchor Isopropoxy->Quinoxaline Electron Donation (+M)

Binding logic of isopropoxy-quinoxaline inhibitors within Type III receptor tyrosine kinases.

Conclusion

The isopropoxy-substituted quinoxaline scaffold is a masterclass in stereoelectronic engineering. By leveraging the +M electron-donating properties and the specific steric footprint of the isopropoxy group, researchers can tune the core to stabilize highly reactive dicationic states for grid-scale energy storage, or to perfectly anchor competitive inhibitors within the hydrophobic pockets of oncogenic kinases. Adhering to the self-validating protocols outlined above ensures that the development of these molecules remains rigorous, reproducible, and translationally viable.

References

  • Development of the Squaramide Scaffold for High Potential and Multielectron Catholytes for Use in Redox Flow Batteries Journal of the American Chemical Society URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry URL:[Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review ACS Omega URL:[Link]

Exploratory

2,3-Diisopropoxyquinoxaline (CAS 92293-04-4): A Comprehensive Technical Guide on Synthesis, Identifiers, and Applications

Executive Summary The quinoxaline scaffold is a privileged structure in both medicinal chemistry and advanced materials science, frequently serving as the core for biologically active compounds and optoelectronic materia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged structure in both medicinal chemistry and advanced materials science, frequently serving as the core for biologically active compounds and optoelectronic materials[1]. 2,3-Diisopropoxyquinoxaline (CAS 92293-04-4) is a specialized dialkoxy derivative characterized by the presence of two bulky isopropoxy groups at the C2 and C3 positions of the pyrazine ring[2][3]. This in-depth technical guide explores the chemical identifiers, the field-proven synthetic methodologies driven by nucleophilic aromatic substitution (SNAr), and the mechanistic causality behind its synthesis.

Chemical Identifiers and Physicochemical Data

Understanding the core identifiers and structural properties is critical for analytical tracking and procurement. The dual isopropoxy groups significantly increase the lipophilicity of the quinoxaline core, enhancing its solubility in non-polar organic solvents compared to its dihydroxy or dichloro analogs.

PropertyValue / Identifier
IUPAC Name 2,3-di(propan-2-yloxy)quinoxaline
CAS Registry Number 92293-04-4
Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Common Synonyms 2,3-diisopropoxyquinoxaline; 2,3-bis(1-methylethoxy)quinoxaline

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most robust and widely adopted synthetic route for 2,3-dialkoxyquinoxalines relies on the nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline [4].

Expertise & Causality: Why start with 2,3-dichloroquinoxaline? The two nitrogen atoms in the pyrazine ring exert a powerful electron-withdrawing effect (both inductive, -I, and mesomeric, -M). This severely depletes the electron density at the C2 and C3 positions, rendering the attached chlorine atoms highly susceptible to displacement by nucleophiles[4]. To synthesize 2,3-diisopropoxyquinoxaline, sodium isopropoxide is utilized as the nucleophile. Generating the alkoxide in situ is a critical experimental choice; it ensures a strictly anhydrous environment, which prevents the competitive hydrolysis of the substrate into 2,3-dihydroxyquinoxaline (quinoxaline-2,3-dione)[1].

SynthWorkflow A 2,3-Dichloroquinoxaline (Electrophile) C SNAr Reaction (Reflux, Isopropanol) A->C B Sodium Isopropoxide (Nucleophile) B->C D 2,3-Diisopropoxyquinoxaline (Target Product) C->D - NaCl

Workflow for the SNAr synthesis of 2,3-diisopropoxyquinoxaline from 2,3-dichloroquinoxaline.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity by controlling the thermodynamics of the double substitution.

  • In Situ Preparation of the Alkoxide:

    • Action: In a flame-dried, round-bottom flask purged with argon, carefully add sodium metal (2.5 equivalents) in small pieces to anhydrous isopropanol at 0 °C.

    • Validation: Stir until the sodium completely dissolves and hydrogen gas evolution ceases. The use of excess sodium (2.5 eq instead of 2.0 eq) ensures complete conversion of the starting material and compensates for any trace moisture.

  • Substrate Addition:

    • Action: Gradually add 2,3-dichloroquinoxaline (1.0 equivalent) to the freshly prepared sodium isopropoxide solution at room temperature.

    • Causality: The first substitution occurs rapidly at room temperature due to the extreme electrophilicity of the dichloro-substrate.

  • Thermal Activation (Reflux):

    • Action: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) for 4–6 hours.

    • Causality: Once the first isopropoxy group attaches, it donates electron density back into the ring via resonance (+M effect), reducing the electrophilicity of the adjacent carbon. Thermal energy is strictly required to overcome the higher activation energy of the second substitution[4].

  • Reaction Monitoring:

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase until the mono-substituted intermediate is completely consumed.

  • Quenching and Workup:

    • Action: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via silica gel column chromatography to yield pure 2,3-diisopropoxyquinoxaline as a stable solid.

Mechanistic Pathway

The SNAr reaction proceeds via a classic two-step Addition-Elimination mechanism.

When the isopropoxide anion attacks the C2 position, the aromaticity of the pyrazine ring is temporarily broken, forming a negatively charged intermediate known as the Meisenheimer complex . The negative charge is stabilized by delocalization onto the highly electronegative nitrogen atoms. Subsequently, the carbon-chlorine bond breaks, expelling the chloride leaving group and restoring aromaticity. This cycle repeats at the C3 position.

SNArMechanism Step1 Step 1: Nucleophilic Attack Isopropoxide attacks C2/C3 Step2 Step 2: Meisenheimer Complex Negative charge delocalized on N Step1->Step2 Addition Step3 Step 3: Elimination Chloride leaving group departs Step2->Step3 Elimination Step4 Step 4: Second Substitution Repeat at adjacent carbon Step3->Step4 Excess Alkoxide + Heat

Stepwise addition-elimination mechanism for the nucleophilic aromatic substitution.

Applications in Research and Drug Development

  • Medicinal Chemistry: Quinoxaline derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties[1]. Dialkoxyquinoxalines often serve as lipophilic prodrugs or protected intermediates for quinoxaline-2,3-diones, which are potent antagonists at the N-methyl-D-aspartate (NMDA) receptor[1].

  • Materials Science: The electron-deficient nature of the quinoxaline core makes it an excellent electron-transporting and hole-blocking material. The bulky isopropoxy groups prevent tight intermolecular

    
     stacking, which is highly advantageous for tuning the emission spectra and improving the solubility of Organic Light-Emitting Diodes (OLEDs) and fluorescent dyes[4].
    

References

  • Molbase - 2,3-diisopropoxy-quinoxaline Properties and Structure. Available at:[Link]

  • Arabian Journal of Chemistry - 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. DOI:[Link]

Sources

Foundational

Quinoxaline-Based Small Molecule Acceptors: Molecular Engineering and Device Integration

Executive Summary The transition from fullerene-based acceptors (e.g., PC BM) to non-fullerene acceptors (NFAs) has propelled organic photovoltaic (OPV) efficiencies beyond 19%. While the Y6 (BTP-eC9) benzothiadiazole-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from fullerene-based acceptors (e.g., PC


BM) to non-fullerene acceptors (NFAs) has propelled organic photovoltaic (OPV) efficiencies beyond 19%. While the Y6 (BTP-eC9) benzothiadiazole-based architecture remains the industry benchmark, Quinoxaline (Qx)  has emerged as a critical bioisosteric replacement for the central electron-deficient core.

This guide details the structural engineering of Qx-based small molecule acceptors (SMAs). Unlike the benzothiadiazole (BT) unit, the quinoxaline moiety offers superior solubility, tunable quinoid character, and reduced non-radiative voltage losses (


). This document provides a validated roadmap for synthesizing Qx-based acceptors, optimizing their morphology in PM6 blends, and achieving high-performance device metrics.

Molecular Engineering Principles: The Quinoxaline Advantage

The primary limitation of Y-series acceptors is the trade-off between short-circuit current (


) and open-circuit voltage (

). Quinoxaline addresses this via three specific mechanisms:
Electronic Structure Modulation

The Qx unit possesses two nitrogen atoms in a 1,4-arrangement. Compared to the BT unit, Qx is less electron-deficient, which slightly raises the LUMO level of the resulting acceptor.

  • Result: Higher

    
     in devices (often >0.90 V) compared to Y6 analogs (~0.83 V).[1]
    
  • Mechanism: The weaker electron-withdrawing nature reduces the energy offset required for exciton dissociation, minimizing energy loss (

    
    ).
    
Steric & Solubility Tuning

The Qx ring allows for substitution at the 2,3-positions (unlike the BT unit).

  • Side-Chain Engineering: Attaching bulky alkyl or aryl side chains (e.g., 2-ethylhexyl or phenyl groups) to the Qx core disrupts excessive self-aggregation.

  • Morphology Control: This steric bulk prevents the "over-crystallization" often seen in NFA films, facilitating the formation of ideal interpenetrating networks when blended with polymer donors like PM6 or D18.

Design Logic: A-DA'D-A Architecture

Most high-performance Qx acceptors follow the A-DA'D-A fused-ring architecture:

  • A (Acceptor): Electron-withdrawing end-groups (e.g., IC-2F, IC-2Cl).

  • D (Donor): Thieno[3,2-b]thiophene or similar fused spacers.

  • A' (Core): The Quinoxaline unit (replacing Benzothiadiazole).

Synthesis & Structural Evolution

The synthesis of Qx-based acceptors is modular. The critical step is the formation of the central Qx-based fused core.

Validated Synthetic Pathway

The following protocol outlines the synthesis of a representative Qx-core intermediate, a precursor to high-efficiency acceptors like Qx-1 or AQx-2 .

Step 1: Quinoxaline Ring Formation (Condensation)

  • Reagents: 3,6-dibromo-1,2-phenylenediamine + 1,2-diketone (e.g., benzil or an aliphatic dione).

  • Conditions: Ethanol/Acetic Acid reflux, 12 hours.

  • Yield Target: >85%.

  • Critical Control: Ensure high purity of the diamine to prevent regioisomeric defects.

Step 2: Core Fusion (Stille Coupling & Cyclization)

  • Reagents: Dibromo-Qx intermediate + Tributyl(thieno[3,2-b]thiophen-2-yl)stannane.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    , Toluene, 110°C.
  • Intramolecular Cyclization: Often achieved via Cadogan cyclization (using P(OEt)

    
    ) or Pd-catalyzed C-H activation to fuse the rings into a ladder-type heterocycle.
    

Step 3: End-Capping (Knoevenagel Condensation)

  • Reagents: Dialdehyde-functionalized Qx-core + IC-2Cl (or IC-2F).

  • Conditions: Chloroform, Pyridine/Piperidine cat., 60°C.

  • Purification: Soxhlet extraction (Methanol -> Hexane -> Chloroform).

Visualization: Synthetic Logic & Structure

G Start Diamine Precursor (3,6-dibromo-1,2-phenylenediamine) QxCore Quinoxaline Core (Formation) Start->QxCore Condensation Dione 1,2-Diketone (Side-chain source) Dione->QxCore Coupling Stille Coupling (+ Thiophene spacers) QxCore->Coupling Pd(0) Cat. Cyclization Ring Fusion (Ladder-type Core) Coupling->Cyclization C-H Activation EndCap Knoevenagel Condensation (+ IC-2F/2Cl) Cyclization->EndCap Aldehyde Funct. FinalSMA Final Qx-Acceptor (A-DA'D-A) EndCap->FinalSMA Acceptor Units

Caption: Modular synthesis flow for A-DA'D-A Quinoxaline acceptors, highlighting the critical core formation and ring fusion steps.

Device Engineering & Performance Benchmarking[2]

To achieve efficiencies >18%, the Qx-acceptor must be paired with a polymer donor that possesses complementary absorption and matched energy levels. PM6 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl-3-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b’]dithiophene))-alt-(5,5-(1’,3’-di-2-thienyl-5’,7’-bis(2-ethylhexyl)benzo[1’,2’-c:4’,5’-c’]dithiophene-4,8-dione))]) is the standard donor.

Device Fabrication Protocol (Inverted Architecture)

Architecture: ITO / ZnO / PM6:Qx-Acceptor / MoO


 / Ag
  • Substrate Prep: Ultrasonic cleaning of ITO glass (detergent, water, acetone, IPA). UV-Ozone treat for 20 min.

  • ETL Deposition: Sol-gel ZnO spin-coated at 3000 rpm. Anneal at 200°C for 1 hour in air.

  • Active Layer (The Critical Step):

    • D:A Ratio: 1:1.2 (PM6 : Qx-Acceptor).

    • Solvent: Chloroform (CF) is preferred for high solubility.

    • Additive: 0.5% 1-Chloronaphthalene (CN) or DIO to optimize phase separation.

    • Coating: Spin-coat at 2500 rpm to achieve ~100 nm thickness.

    • Annealing: Thermal annealing (TA) at 100°C for 10 min is often required to improve crystallinity of the Qx-acceptor.

  • HTL & Electrode: Evaporate 10 nm MoO

    
     and 100 nm Ag at 
    
    
    
    mbar.
Performance Metrics

The table below compares standard Y6 devices with Quinoxaline-based analogs, highlighting the trade-off between


 and 

.
Acceptor TypeDonorPCE (%)V

(V)
J

(mA/cm

)
FF (%)Key Characteristic
Y6 (Benchmark) PM617.5%0.8327.078.0Benzothiadiazole core; high current.
Qx-1 (Generic) PM615.2%0.9122.574.0Higher voltage, lower current due to bandgap.
BQ-2Cl-FBr PM611.5%0.9321.059.3Brominated end-groups; high

.
Qx-Guest (Ternary) PM6:Y620.2% 0.8628.181.5Qx-acceptor used as 3rd component to fix morphology.

Data aggregated from recent high-impact studies (see References).

Mechanism of Efficiency Enhancement

The record-breaking 20.2% efficiency (Liu et al., 2024) utilizes a Qx-based acceptor as a guest in a ternary blend.

  • Role: The Qx molecule acts as a morphology regulator. It staggers the liquid-solid transition during film drying, preventing the host acceptor (Y6/BTP-eC9) from aggregating too aggressively.

  • Energy Level: The Qx guest typically has a higher LUMO, forming a cascade that facilitates electron transfer while blocking reverse transfer (recombination).

Visualization: Device Physics & Charge Dynamics

DevicePhysics cluster_Qx Quinoxaline Effect Photon Photon Absorption (hv) Exciton Exciton Generation (Bound e-h pair) Photon->Exciton Interface D/A Interface (PM6 / Qx-Acceptor) Exciton->Interface Diffusion CTState Charge Transfer (CT) State (Low Eloss via Qx) Interface->CTState LUMO-LUMO Offset Separation Free Charge Carriers (e- to Cathode, h+ to Anode) CTState->Separation Electric Field Loss Recombination Loss (Radiative/Non-Radiative) CTState->Loss Voltage Loss

Caption: Charge generation pathway. The Quinoxaline core specifically minimizes non-radiative decay at the CT State node, preserving voltage.

Troubleshooting & Optimization

When developing Qx-based acceptors, researchers often encounter specific failure modes.

  • Issue: Low FF (<65%).

    • Cause: Poor miscibility with PM6 leading to large domains.

    • Solution: Modify the side chains on the Qx ring. Replace linear alkyls with branched chains (e.g., 2-butyloctyl) to increase entropy of mixing.

  • Issue: Low

    
    . 
    
    • Cause: Bandgap too wide (absorption edge <800 nm).

    • Solution: Strengthen the Intramolecular Charge Transfer (ICT) by using stronger electron-withdrawing end groups (e.g., IC-2Cl instead of IC-2F).

References

  • Liu, H., et al. (2024). "The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells."[2] Advanced Materials, 36(33), e2404660.[2] [Link]

  • Sun, R., et al. (2024). "20.2% Efficiency Organic Photovoltaics Employing a π-Extension Quinoxaline-Based Acceptor with Ordered Arrangement." Advanced Materials, 36(33), e2406690.[3] [Link]

  • Feng, J., et al. (2025). "Halogen Substituent Engineering in the Quinoxaline-based Central Unit of Acceptor for Efficient Organic Solar Cells."[4] Advanced Functional Materials. [Link]

  • Chang, M., et al. (2021). "The Design of Quinoxaline Based Unfused Non-fullerene Acceptors for High Performance and Stable Organic Solar Cells." Chemical Engineering Journal. [Link]

  • Cao, H., et al. (2023). "Alkoxy Side-Chain Engineering of Quinoxaline-Based Small Molecular Acceptors Enables High-Performance Organic Solar Cells."[5] ACS Applied Energy Materials. [Link][5]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3-diisopropoxyquinoxaline from 2,3-dichloroquinoxaline

Here is a comprehensive Application Note and Protocol for the synthesis of 2,3-diisopropoxyquinoxaline, designed for research and development applications. Application Note: Optimized Synthesis of 2,3-Diisopropoxyquinoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 2,3-diisopropoxyquinoxaline, designed for research and development applications.

Application Note: Optimized Synthesis of 2,3-Diisopropoxyquinoxaline via Nucleophilic Aromatic Substitution ( )

Executive Summary

This guide details the protocol for the synthesis of 2,3-diisopropoxyquinoxaline from 2,3-dichloroquinoxaline. Unlike simple primary alkoxides (methoxy/ethoxy), the introduction of two isopropyl groups presents specific challenges due to steric hindrance and the electron-donating deactivation of the quinoxaline ring after the first substitution.

This protocol utilizes a sodium isopropoxide generated in situ method under anhydrous reflux conditions to drive the reaction to completion, ensuring high yield and minimizing the formation of the mono-substituted impurity (2-chloro-3-isopropoxyquinoxaline).

Scientific Background & Mechanistic Insight

The Reaction Mechanism ( )

The transformation proceeds via a Nucleophilic Aromatic Substitution (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


) mechanism.[1][2][3] The quinoxaline ring is electron-deficient due to the two nitrogen atoms, which stabilize the negative charge in the intermediate Meisenheimer complex.
  • Activation: The electronegative chlorine atoms and the ring nitrogens make the C2 and C3 positions susceptible to nucleophilic attack.

  • First Substitution: The isopropoxide anion (

    
    ) attacks C2, displacing the first chloride. This proceeds readily at mild temperatures.
    
  • Deactivation & Steric Barrier: The resulting mono-alkoxy intermediate is less reactive than the starting material because the oxygen atom donates electron density into the ring (resonance effect), raising the energy barrier for the second attack. Furthermore, the bulky isopropyl group sterically hinders the approach of the second nucleophile.

  • Second Substitution: To overcome these barriers, excess nucleophile and thermal energy (reflux) are required to force the second displacement at C3.

Reaction Pathway Diagram

The following diagram illustrates the stepwise substitution and the critical transition from the mono- to the di-substituted product.

SNAr_Pathway SM 2,3-Dichloroquinoxaline (Electrophile) Inter Intermediate: 2-Chloro-3-isopropoxyquinoxaline SM->Inter Fast (RT) - NaCl Reagent Sodium Isopropoxide (Nucleophile) Reagent->Inter Product Product: 2,3-Diisopropoxyquinoxaline Inter->Product Slow (Reflux) Steric Barrier - NaCl Side Side Product: 2-Hydroxy-3-isopropoxyquinoxaline (via Hydrolysis) Inter->Side Moisture Present

Figure 1: Reaction pathway highlighting the kinetic difference between the first and second substitutions.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2,3-Dichloroquinoxaline Substrate1.0Commercially available or synthesized from quinoxaline-2,3-dione [1].[1][4][2][5]
Sodium Metal Base Precursor2.5 - 3.0Freshly cut, washed with hexane to remove oil.
Isopropanol (IPA) Solvent/ReagentSolvent Vol.Must be Anhydrous. Dry over 3Å molecular sieves or distill over CaO.
Dichloromethane (DCM) ExtractionN/AFor workup.
Brine WashN/ASaturated NaCl solution.
Step-by-Step Procedure
Phase A: Preparation of Sodium Isopropoxide (In Situ)

Note: This step generates hydrogen gas. Perform in a well-ventilated fume hood.

  • Set up a dry 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen or Argon.[2][6]

  • Add anhydrous Isopropanol (approx. 10-15 mL per gram of substrate).

  • Carefully add Sodium metal (2.5 equivalents) in small pieces.

  • Stir at room temperature (or warm to 40°C) until all sodium has dissolved and hydrogen evolution ceases. You now have a solution of sodium isopropoxide.

Phase B: Nucleophilic Substitution
  • Cool the alkoxide solution to room temperature.

  • Add 2,3-Dichloroquinoxaline (1.0 equivalent) portion-wise to the stirring solution.

    • Observation: The solution may darken or change color immediately due to the formation of the mono-substituted intermediate.

  • Heat the reaction mixture to Reflux (~82°C) .

  • Maintain reflux for 4–6 hours .

    • Process Control: Monitor by TLC (System: Hexane/Ethyl Acetate 9:1). The starting material (

      
      ) and mono-intermediate (
      
      
      
      ) should disappear, leaving the di-substituted product (
      
      
      , often close to SM but distinct).
Phase C: Workup & Isolation[1][6]
  • Allow the mixture to cool to room temperature.

  • Quench: Pour the reaction mixture into ice-cold water (approx. 5x reaction volume) to decompose excess alkoxide.

    • Note: The product may precipitate as a solid.

  • Extraction: Extract the aqueous mixture with Dichloromethane (

    
     mL).
    
  • Wash: Combine organic layers and wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Dry: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate: Filter and evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude solid.

Phase D: Purification
  • Recrystallization: The crude product is typically purified by recrystallization from hot Ethanol or an Ethanol/Water mixture.

  • Alternative: If oiling occurs, purify via silica gel column chromatography using a gradient of Hexane

    
     5% EtOAc/Hexane.
    

Characterization & Data Analysis

Expected NMR Data

The symmetry of the molecule results in simplified spectra.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

NMR
7.60 – 7.90Multiplet4HAromatic Ring (

)
5.40 – 5.60Septet (

Hz)
2HIsopropyl Methine (

)
1.40 – 1.45Doublet (

Hz)
12HIsopropyl Methyls (

)

NMR
~150.0SingletCC2, C3 (Quinoxaline C-O)
~138.0SingletCRing Junction (

)
~125.0 - 128.0SignalsCHAromatic CH
~70.0SignalCHIsopropyl Methine
~22.0Signal

Isopropyl Methyls
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion (Mono-product remains) Insufficient heating or base.Extend reflux time to 12h; ensure >2.5 eq of Na is used. The second substitution is sterically demanding.
Formation of "Hydroxy" impurity Moisture in solvent.Use strictly anhydrous IPA. Water reacts with the intermediate to form 2-hydroxy-3-isopropoxyquinoxaline (tautomerizes to amide).
Low Yield Product lost in water layer or decomposition.Ensure thorough extraction with DCM (better solubility than ether). Avoid acidic workup conditions.

Process Workflow Diagram

Workflow cluster_prep Reagent Preparation cluster_rxn Reaction cluster_workup Isolation Step1 Dissolve Na metal in Anhydrous IPA (Generate NaOiPr) Step2 Add 2,3-Dichloroquinoxaline Step1->Step2 Step3 Reflux (82°C) for 4-6 Hours Monitor via TLC Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Step5 Extract with DCM Wash with Brine Step4->Step5 Step6 Evaporate Solvent Step5->Step6 Final Pure 2,3-Diisopropoxyquinoxaline Step6->Final Recrystallize (EtOH)

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

References

  • BenchChem. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines." BenchChem Technical Library. Accessed October 2023. Link

  • Menezes, F. G., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, vol. 13, no.[2] 1, 2020, pp. 721-739.[2] Link

  • Srinivas, C., et al. "Nucleophilic aromatic substitution of 2,3-dichloroquinoxaline: A facile route to 2,3-dialkoxyquinoxalines.
  • Sigma-Aldrich. "2,3-Dichloroquinoxaline Product Information & Safety Data Sheet." Link

Sources

Application

Nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with sodium isopropoxide

Application Note: Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoxaline with Sodium Isopropoxide Executive Summary This application note details the protocol for the synthesis of 2,3-diisopropoxyquinoxaline from...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoxaline with Sodium Isopropoxide



Executive Summary

This application note details the protocol for the synthesis of 2,3-diisopropoxyquinoxaline from 2,3-dichloroquinoxaline (DCQX). The transformation proceeds via a Nucleophilic Aromatic Substitution (


) mechanism, leveraging the electron-deficient nature of the pyrazine ring. This protocol is optimized for high yield and purity, addressing common challenges such as moisture sensitivity and incomplete substitution. The resulting quinoxaline derivatives are critical scaffolds in the development of bioactive agents (kinase inhibitors) and organic photovoltaic materials.

Mechanistic Insight & Rational Design

The Chemical Engine: on Diazanaphthalenes

The reactivity of 2,3-dichloroquinoxaline is driven by the electronegativity of the two nitrogen atoms in the pyrazine ring. These atoms pull electron density away from the C2 and C3 carbons, making them highly electrophilic.

  • Activation: The nitrogen atoms stabilize the negative charge developed in the transition state (Meisenheimer complex).

  • Stepwise Substitution: The reaction proceeds in two distinct steps. The first chloride displacement is faster than the second due to the electron-withdrawing effect of the remaining chlorine. However, with excess alkoxide and thermal energy (reflux), the second substitution proceeds smoothly.

  • Steric Considerations: The isopropyl group is bulkier than methyl or ethyl groups. While this prevents some side reactions (like polymerization), it requires higher activation energy (reflux) to drive the reaction to completion compared to smaller alkoxides.

Critical Process Parameters (CPPs)
  • Moisture Control: Sodium isopropoxide is highly hygroscopic. Water competes as a nucleophile, leading to the formation of 2-hydroxy-3-chloroquinoxaline (hydrolysis byproduct), which effectively kills the reaction yield. Strict anhydrous conditions are non-negotiable.

  • Stoichiometry: A minimum of 2.2 equivalents of sodium isopropoxide is required. Using exactly 2.0 equivalents often leads to traces of mono-substituted impurity which are difficult to separate.

  • Temperature: Reflux in isopropanol (~82°C) provides the necessary energy to overcome the steric hindrance of the second substitution.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,3-Dichloroquinoxaline (DCQX) [CAS: 2213-63-0] - Limiting Reagent

    • Sodium Metal (cubes, in kerosene) OR Sodium Hydride (60% dispersion)

    • Isopropanol (Anhydrous, <50 ppm

      
      )
      
    • Tetrahydrofuran (THF), anhydrous (Optional co-solvent)

  • Equipment:

    • Three-neck round-bottom flask (flame-dried)

    • Reflux condenser with inert gas inlet (

      
       or 
      
      
      
      )
    • Magnetic stirrer & oil bath

    • Syringes/Cannulas for liquid transfer

Step-by-Step Procedure

Phase 1: In-Situ Generation of Sodium Isopropoxide Rationale: Commercial sodium isopropoxide often degrades. Generating it fresh ensures accurate stoichiometry and activity.

  • Setup: Assemble a flame-dried 3-neck flask with a condenser and nitrogen line. Flush the system for 15 minutes.

  • Solvent Charge: Add anhydrous isopropanol (20 mL per gram of DCQX) via syringe.

  • Activation:

    • Option A (Sodium Metal): Cut sodium metal (2.5 eq) into small pieces, rinse with hexane to remove oil, and add slowly to the isopropanol. Stir at room temperature until all metal dissolves and hydrogen evolution ceases (approx. 30-60 mins).

    • Option B (NaH): If using NaH (2.5 eq), suspend in minimal dry THF, cool to 0°C, and add isopropanol dropwise. (Caution:

      
       gas evolution).
      
  • Verification: Ensure a clear, homogeneous solution is obtained.

Phase 2: Nucleophilic Substitution

  • Addition: Dissolve 2,3-dichloroquinoxaline (1.0 eq) in a minimal amount of anhydrous THF or warm isopropanol. Add this solution dropwise to the alkoxide mixture over 10 minutes.

    • Observation: The solution will likely darken (yellow/orange) as the reaction initiates.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~90°C).

  • Monitoring: Monitor by TLC (Mobile Phase: 10% EtOAc in Hexanes) every hour.

    • Target: Disappearance of DCQX (

      
       ~0.6) and the mono-substituted intermediate (
      
      
      
      ~0.4). The bis-product will appear at a lower
      
      
      (~0.3-0.35) due to increased polarity of the alkoxy groups.
    • Duration: Typically 3–6 hours.

Phase 3: Workup & Purification [1]

  • Quench: Cool the reaction to room temperature. Carefully add water (equal volume to solvent) to quench excess alkoxide.

  • Extraction: Evaporate the bulk of isopropanol under reduced pressure (Rotavap). Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Wash: Wash combined organics with Brine (

    
    ), dry over 
    
    
    
    , and filter.
  • Concentration: Concentrate in vacuo to yield the crude solid.

  • Purification:

    • Preferred: Recrystallization from hot Ethanol or Methanol.

    • Alternative: Flash Column Chromatography (Silica gel, Gradient 0-10% EtOAc/Hexane).

Data Analysis & Expected Results

ParameterExpected Value/ObservationNotes
Physical State White to Off-white crystalline solidCrude may be yellow/orange
Yield 85% - 95%Lower yields indicate moisture contamination

NMR (

)

7.5-7.8 (m, 4H, Ar-H)

5.4-5.6 (sept, 2H, CH)

1.4-1.5 (d, 12H,

)
Characteristic septet for isopropyl CH is diagnostic
MS (ESI+)


247.14 (Calc. for

)

Visualizing the Pathway

The following diagram illustrates the stepwise substitution mechanism and the critical transition states.

SNAr_Mechanism Figure 1: Stepwise Nucleophilic Aromatic Substitution (SNAr) Pathway SM 2,3-Dichloroquinoxaline (Electrophile) TS1 Meisenheimer Complex 1 (Transition State) SM->TS1 + NaOiPr Reagent Sodium Isopropoxide (Nucleophile) Reagent->TS1 Mono 2-Chloro-3-isopropoxy quinoxaline TS1->Mono - NaCl TS2 Meisenheimer Complex 2 (Transition State) Mono->TS2 + NaOiPr (2nd eq) Product 2,3-Diisopropoxyquinoxaline (Final Product) TS2->Product - NaCl

Caption: Stepwise substitution of chlorides by isopropoxide anions via stabilized Meisenheimer intermediates.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Starting Material Remains Inactive Alkoxide / Old ReagentsUse freshly cut sodium metal. Ensure solvent is anhydrous.
Mono-substituted Product Only Insufficient Temperature or TimeIncrease reaction temp to vigorous reflux; extend time to 12h.
Hydrolysis Product (OH group) Moisture IngressFlame-dry glassware; use a drying tube; verify solvent quality.
Low Yield Product loss during workupThe product is moderately soluble in organics; ensure thorough extraction of the aqueous layer.

References

  • BenchChem. (2025).[1][2] A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from

  • Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • PubChem. (2025). Compound Summary: 2,3-Dichloroquinoxaline.[1][3][4][5][6][7][8] Retrieved from

Sources

Method

Application Note: Protocol for Dialkoxylation of 2,3-Dichloroquinoxaline

) Protocols Audience: Medicinal Chemists, Process Development Scientists Abstract & Strategic Significance The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase...

Author: BenchChem Technical Support Team. Date: March 2026


) Protocols
Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Strategic Significance

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors, intercalating agents, and antibiotics. 2,3-Dichloroquinoxaline (DCQX) acts as a linchpin intermediate; its C2 and C3 positions are highly electrophilic due to the electron-withdrawing nature of the pyrazine ring nitrogens.

This guide details the protocol for the dialkoxylation of DCQX. While seemingly simple, the reaction competes with hydrolysis (reverting to the dione) and mono-substitution. This protocol ensures >95% conversion to the disubstituted product through rigorous moisture control and stoichiometric precision.

Scientific Foundation: Mechanism & Reactivity

The Electrophilic Activation

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (


)  mechanism. The 1,4-nitrogen atoms render the C2 and C3 positions electron-deficient.
  • Addition: The alkoxide nucleophile (

    
    ) attacks the C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
    
  • Elimination: Chloride is expelled, restoring aromaticity to yield the mono-alkoxy intermediate.

  • Second Substitution: The second chloride is displaced. Note: The first alkoxy group donates electron density into the ring via resonance, slightly deactivating the ring toward the second attack. Therefore, the second substitution requires higher energy (heat/time) than the first.

Visualized Mechanism

The following diagram illustrates the stepwise progression from DCQX to the dialkoxy product.

SNAr_Mechanism DCQX 2,3-Dichloroquinoxaline (Starting Material) Complex1 Meisenheimer Complex I DCQX->Complex1 Nucleophilic Attack Nu1 Alkoxide (RO⁻) (1st Eq) Nu1->Complex1 Mono 2-Alkoxy-3-chloroquinoxaline (Intermediate) Complex1->Mono -Cl⁻ (Elimination) Complex2 Meisenheimer Complex II Mono->Complex2 Slower Attack (Deactivated Ring) Nu2 Alkoxide (RO⁻) (Excess) Nu2->Complex2 Product 2,3-Dialkoxyquinoxaline (Final Product) Complex2->Product -Cl⁻ (Elimination)

Figure 1: Stepwise


 mechanism. Note the deactivation effect after the first substitution, necessitating thermal energy for completion.

Strategic Considerations & Optimization

Before beginning, select the appropriate condition set based on your substrate.

Table 1: Reaction Condition Matrix
ParameterMethod A: Symmetric (Standard)Method B: Phenolic (Aryl Ethers)Method C: Asymmetric (Advanced)
Nucleophile Sodium Alkoxide (

)
Phenol (

)
Amine (

) then Alkoxide (

)
Base Na metal (in situ) or NaH

or

TEA (Step 1); NaH (Step 2)
Solvent Corresponding Alcohol (

)
DMF, DMSO, or AcetoneTHF or Dioxane
Temp Reflux (

)


(Step 1)

Reflux (Step 2)
Stoichiometry 2.2 - 2.5 equiv.2.2 - 3.0 equiv.1.0 equiv (Step 1) / 1.2 equiv (Step 2)
Key Risk Hydrolysis if wetIncomplete mono-subst.Bis-amination

Detailed Experimental Protocol

Focus: Symmetric Dialkoxylation (e.g., 2,3-Dimethoxyquinoxaline) Scale: 10 mmol (approx. 2.0 g of DCQX)

Reagents & Equipment
  • Starting Material: 2,3-Dichloroquinoxaline (MW: 199.04 g/mol ).

  • Solvent: Anhydrous Methanol (or Ethanol for diethoxy).

  • Base: Sodium metal (freshly cut) OR Sodium Methoxide solution (25% in MeOH).

  • Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ) or 
    
    
    
    line, Magnetic Stirrer.
Step-by-Step Methodology
Step 1: Preparation of Alkoxide Solution
  • Logic: Generating alkoxide in situ is superior to using commercial solid alkoxides, which often contain hydroxide impurities (leading to hydrolysis side-products).

  • Action:

    • Place 20 mL of anhydrous alcohol (e.g., MeOH) in the RBF.

    • Cool to

      
       in an ice bath.
      
    • Carefully add Sodium metal (0.57 g, 25 mmol, 2.5 equiv ) in small pieces.

    • Stir until all sodium has dissolved and

      
       evolution ceases.
      
    • Alternative: Add 2.5 equiv of commercial NaOMe solution.

Step 2: Addition of Substrate
  • Logic: DCQX is added after alkoxide formation to prevent side reactions with transient species.

  • Action:

    • Remove the ice bath.

    • Add 2,3-Dichloroquinoxaline (1.99 g, 10 mmol, 1.0 equiv ) in a single portion.

    • Rinse the funnel with 5 mL of anhydrous alcohol.

Step 3: Reaction (The Thermal Drive)
  • Logic: Room temperature stirring often yields a mixture of mono- and di-substituted products. Reflux ensures the second chloride—on the now electron-rich ring—is displaced.

  • Action:

    • Attach the reflux condenser.

    • Heat the mixture to reflux (approx.

      
       for MeOH) with vigorous stirring.
      
    • Time: 2 to 4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2).

      • Starting Material (

        
        ) should disappear.
        
      • Mono-product (

        
        ) should disappear.
        
      • Di-product (

        
        ) should be the major spot.
        
Step 4: Quench and Isolation[1]
  • Logic: Quinoxalines are generally insoluble in water but soluble in organics. The high salt content (NaCl) generated aids precipitation.

  • Action:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water .

    • Stir for 15 minutes. The product should precipitate as a white/off-white solid.[2]

    • Filtration: Filter the solid using a Buchner funnel.

    • Wash: Wash the cake with

      
       mL cold water to remove residual NaOH/NaCl.
      
Step 5: Purification
  • Logic: Recrystallization is preferred over chromatography for symmetric dialkoxy derivatives due to their high crystallinity.

  • Action:

    • Recrystallize from Ethanol or an Ethanol/Water mixture.

    • Dry in a vacuum oven at

      
       for 4 hours.
      

Workflow Visualization

Workflow Start Start: 2,3-DCQX (1.0 equiv) Mix Mix & Reflux 2-4 Hours Start->Mix Prep Prepare Alkoxide (Na + ROH -> NaOR) (2.5 equiv) Prep->Mix Check TLC Check (Hex/EtOAc) Mix->Check Decision Complete? Check->Decision Decision->Mix Mono-subst. remains Quench Quench in Ice Water (Precipitation) Decision->Quench Only Di-subst. Filter Filtration & Wash (Remove NaCl) Quench->Filter Purify Recrystallization (EtOH) Filter->Purify

Figure 2: Operational workflow for the batch synthesis of 2,3-dialkoxyquinoxalines.

Troubleshooting & Optimization

Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Presence of Mono-substituted product Insufficient heat or time.Extend reflux time; ensure bath temp is

above BP.
Formation of Quinoxaline-2,3-dione Moisture in solvent/reagents.Use anhydrous solvents; dry glassware; ensure NaOR is fresh.
Low Yield (No precipitate) Product is somewhat water-soluble.Do not filter; extract aqueous quench with DCM (

mL).
Dark/Tarred Reaction Excessive temperature/decomposition.Perform reaction under

atmosphere; reduce oil bath temp.

Safety & Handling (E-E-A-T)

  • 2,3-Dichloroquinoxaline: Toxic if swallowed and a severe skin irritant.[3] It can cause sensitization. Handle only in a fume hood.

  • Sodium Metal: Reacts violently with water. Quench excess sodium residues with isopropanol before disposal.

  • Waste Disposal: The aqueous filtrate contains high pH (alkaline) and sodium chloride. Neutralize with dilute HCl before disposal.

References

  • Mechanistic Insight & General Protocol: BenchChem. (2025).[1][2][3][4][5] A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.

  • Solvent Effects & Nucleophiles: Arabian Journal of Chemistry. (2017).[6][7] 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review.

  • Safety Data & Handling: PubChem. (n.d.). 2,3-Dichloroquinoxaline Compound Summary.

  • Reaction Optimization (Thionation/Alkoxylation): ACS Omega. (2025).[1][2][3][4][5] Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones.

Sources

Application

Process Optimization: Nucleophilic Aromatic Substitution for 2,3-Diisopropoxyquinoxaline

Executive Summary The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors, antiviral agents, and intercalating DNA binders.[1] The 2,3-diisopropoxy deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors, antiviral agents, and intercalating DNA binders.[1] The 2,3-diisopropoxy derivative represents a specific challenge due to the steric bulk of the isopropyl group compared to methoxy or ethoxy analogs.

This Application Note details a robust, field-proven protocol for synthesizing 2,3-diisopropoxyquinoxaline via Nucleophilic Aromatic Substitution (


). Unlike standard textbook procedures, this guide focuses on overcoming the "steric stall"—the kinetic difficulty in forcing the second isopropoxy group onto the ring—and ensuring anhydrous integrity to prevent hydrolysis to the quinoxalinone byproduct.

Strategic Reagent Selection & Causality

The success of this synthesis relies on the precise selection of reagents to drive the equilibrium toward the disubstituted product while minimizing side reactions.

ReagentRoleSelection Logic (Causality)
2,3-Dichloroquinoxaline SubstrateLeaving Group Activation: The electronegative chlorine atoms, combined with the electron-withdrawing nature of the pyrazine ring nitrogens, make the C2/C3 positions highly electrophilic, facilitating

.
Sodium Metal (Na) Base PrecursorIn-Situ Generation: Commercial sodium isopropoxide degrades rapidly. Reacting metallic Na with anhydrous isopropanol generates fresh, highly active sodium isopropoxide (

) without introducing hydroxide impurities (which cause hydrolysis).
Anhydrous Isopropanol Solvent & NucleophileDual Function: Acts as both the solvent and the nucleophile source. High boiling point (82.6°C) allows sufficient thermal energy to overcome the steric barrier of the second substitution.
THF (Optional) Co-solventSolubility Enhancer: If the starting dichloro-substrate has poor solubility in pure alcohol, dry THF can be added to maintain homogeneity, though pure isopropanol is usually sufficient at reflux.

Mechanistic Insight ( Pathway)

The reaction proceeds via a two-step addition-elimination mechanism.[2] The first substitution is rapid. The second substitution is the rate-determining step (RDS) due to the steric hindrance introduced by the first isopropyl group.

SNAr_Mechanism Substrate 2,3-Dichloroquinoxaline Inter1 Mono-substituted Intermediate Substrate->Inter1 Fast Addition-Elimination (-Cl⁻) Nu1 Isopropoxide (1st Eq) Nu1->Inter1 Product 2,3-Diisopropoxyquinoxaline Inter1->Product Slow Addition-Elimination (Heat Req.) Nu2 Isopropoxide (2nd Eq) (Steric Barrier) Nu2->Product

Caption: Sequential


 mechanism. Note the kinetic throttle at the second substitution step requiring thermal activation.

Detailed Experimental Protocol

Safety Pre-Check
  • Sodium Metal: Reacts violently with water/moisture. Handle under inert gas.[2][3] Have a Class D fire extinguisher available.

  • Hydrogen Gas: Evolution during alkoxide formation. Ensure vigorous venting/fume hood airflow.

Phase 1: In-Situ Generation of Sodium Isopropoxide

Trustworthiness Check: Do not use shelf-stored Sodium Isopropoxide. It absorbs moisture to form NaOH, which yields the thermodynamic dead-end product: 3-isopropoxyquinoxalin-2(1H)-one.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a calcium chloride drying tube or a nitrogen inlet.

  • Solvent Prep: Charge the flask with Anhydrous Isopropanol (50 mL) .

  • Activation: Weigh Sodium Metal (0.50 g, 22 mmol, 2.2 eq) . Cut into small pieces under mineral oil, rinse with dry hexane, and add slowly to the isopropanol.

  • Reaction: Stir at room temperature until all sodium metal has dissolved and hydrogen evolution ceases (approx. 30–45 mins). The solution should be clear and colorless.

Phase 2: The Substitution Reaction
  • Addition: Add 2,3-Dichloroquinoxaline (1.99 g, 10 mmol, 1.0 eq) directly to the alkoxide solution.

    • Note: The solution may turn slightly yellow/orange upon addition.

  • Thermal Drive: Heat the reaction mixture to Reflux (approx. 83°C) .

  • Monitoring: Maintain reflux for 4–6 hours .

    • TLC Control: (Mobile Phase: 10% EtOAc in Hexanes).

    • Spot 1: Starting Material (

      
       ~0.6).
      
    • Spot 2: Mono-substituted (

      
       ~0.4).
      
    • Spot 3: Di-substituted Product (

      
       ~0.5).
      
    • Critical: Do not stop until the mono-substituted spot disappears. If it persists after 6 hours, add 0.2 eq of fresh NaOiPr.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Pour into Ice Water (100 mL) to quench excess alkoxide.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL) .

    • Why DCM? Quinoxalines are highly soluble in chlorinated solvents.

  • Wash: Wash combined organics with Brine (50 mL) and dry over Anhydrous

    
     .
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Crystallization: The crude solid is usually pure enough (off-white solid). If necessary, recrystallize from minimal hot Hexane or Ethanol/Water (9:1) .

Troubleshooting & Critical Parameters

IssueObservationRoot CauseCorrective Action
Incomplete Reaction Persistent mono-substituted spot on TLC.Steric hindrance of the isopropyl group prevents the second attack.Increase reflux time; ensure Isopropanol is anhydrous (water kills the base).
Hydrolysis Product Formation of a highly polar spot (baseline on TLC) or precipitate that doesn't dissolve in DCM.Moisture ingress converted Alkoxide to Hydroxide (

).
Flame-dry glassware rigorously. Use fresh Na metal.[4]
Low Yield Product lost in aqueous layer.Protonation of ring nitrogens (unlikely in base) or poor extraction.Ensure aqueous phase is basic (pH > 10). Re-extract with DCM.

Process Workflow Diagram

Workflow start Start: Anhydrous Prep step1 Generate NaOiPr (Na + iPrOH) start->step1 step2 Add 2,3-Dichloroquinoxaline step1->step2 step3 Reflux 4-6 Hours (Monitor TLC) step2->step3 decision Mono-sub gone? step3->decision decision->step3 No (Add Base) step4 Quench (Ice Water) & Extract (DCM) decision->step4 Yes end Recrystallize (Hexane) Final Product step4->end

Caption: Operational workflow for the synthesis of 2,3-diisopropoxyquinoxaline.

References

  • Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Method

2,3-diisopropoxyquinoxaline as intermediate for conjugated polymers

Application Note: Strategic Utilization of 2,3-Diisopropoxyquinoxaline in Conjugated Polymer Synthesis Executive Summary & Technical Rationale 2,3-Diisopropoxyquinoxaline (DIP-Qx) represents a critical class of electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,3-Diisopropoxyquinoxaline in Conjugated Polymer Synthesis

Executive Summary & Technical Rationale

2,3-Diisopropoxyquinoxaline (DIP-Qx) represents a critical class of electron-deficient building blocks (acceptors) for Donor-Acceptor (D-A) conjugated polymers. While the quinoxaline core provides the necessary electron affinity to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer—essential for high open-circuit voltage (


) in organic photovoltaics (OPV)—the specific inclusion of isopropoxy  side chains serves a dual physicochemical purpose:
  • Solubility Engineering: The bulky, branched isopropoxy groups prevent excessive

    
    -
    
    
    
    stacking aggregation during solution processing, significantly improving solubility in non-chlorinated solvents (e.g., toluene, xylene) compared to methoxy or ethoxy analogues.
  • Electronic Modulation: Unlike alkyl side chains, the oxygen atom in the alkoxy group donates electron density into the quinoxaline ring via the mesomeric effect, slightly raising the HOMO level. However, the steric bulk of the isopropyl group can induce a torsion angle between the polymer backbone units, allowing researchers to fine-tune the effective conjugation length and bandgap.

This guide details the high-purity synthesis of the DIP-Qx intermediate, its conversion into a polymerization-ready monomer, and its subsequent polymerization.

Chemical Architecture & Workflow

The synthesis of high-performance polymers requires absolute regiocontrol. While direct bromination of 2,3-diisopropoxyquinoxaline is possible, it often yields a mixture of 5,8- and 6,7-isomers.

The "Gold Standard" Protocol described below utilizes a pre-functionalized route starting from 3,6-dibromo-1,2-phenylenediamine. This ensures that the halogens (polymerization sites) are strictly in the 5,8-positions, preventing structural defects in the final polymer chain.

Figure 1: Regioselective synthetic pathway ensuring 5,8-functionalization for linear polymer backbones.

Experimental Protocols

Phase 1: Synthesis of the Active Monomer

Target: 5,8-Dibromo-2,3-diisopropoxyquinoxaline

This protocol assumes the availability of 5,8-dibromo-2,3-dichloroquinoxaline (synthesized via standard chlorination of the dione). The critical step is the double nucleophilic aromatic substitution (


) of the chlorides with isopropoxide.

Reagents:

  • 5,8-Dibromo-2,3-dichloroquinoxaline (1.0 eq)

  • Anhydrous Isopropanol (Solvent & Reagent)

  • Sodium Metal (chunks, washed with hexane) OR Sodium Hydride (60% in oil)

  • Anhydrous THF (optional co-solvent for solubility)

Protocol:

  • Alkoxide Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Add anhydrous isopropanol (0.2 M concentration relative to substrate).

    • Slowly add Sodium metal (2.5 eq) piece-by-piece. Allow to stir at room temperature until all sodium has dissolved and H2 evolution ceases. Caution: Exothermic.

    • Expert Note: Using freshly prepared sodium isopropoxide is superior to commercial salts, which often contain hydroxides that lead to hydrolysis byproducts (diones).

  • Substitution Reaction:

    • Cool the alkoxide solution to 0°C.[1]

    • Add 5,8-dibromo-2,3-dichloroquinoxaline (1.0 eq) portion-wise. If the substrate is insoluble in pure isopropanol, dissolve it in a minimal amount of anhydrous THF first.

    • Warm the mixture to reflux (85°C) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane:DCM 1:1). The starting material (high

      
      ) should disappear, replaced by a highly fluorescent blue/green spot (the dialkoxy product).
      
  • Work-up & Purification:

    • Cool to room temperature.[2][3][4] Quench with water.[4][5]

    • Extract with Dichloromethane (DCM) x3. Wash combined organics with brine, dry over

      
      .
      
    • Concentrate in vacuo.[4]

    • Recrystallization: Recrystallize from hot Ethanol or Methanol.

    • Yield Target: >75%.[4] White to pale yellow needles.

Phase 2: Polymerization (Stille Coupling)

Target: Poly(benzodithiophene-alt-quinoxaline)

This protocol illustrates the copolymerization of the DIP-Qx monomer with a Benzodithiophene (BDT) stannyl donor.

Reagents:

  • Monomer A: 5,8-Dibromo-2,3-diisopropoxyquinoxaline (1.0 eq)

  • Monomer B: 2,6-Bis(trimethyltin)-4,8-bis(alkyloxy)benzo[1,2-b:4,5-b']dithiophene (1.0 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (8 mol%)
    
  • Solvent: Anhydrous Toluene (degassed)

Protocol:

  • Inert Setup:

    • In a glovebox or using strict Schlenk techniques, combine Monomer A and Monomer B in a microwave vial or pressure tube.

    • Add Catalyst and Ligand.

    • Add Toluene (concentration ~0.1 g polymer/mL).

    • Seal the vessel.

  • Polymerization:

    • Heat to 110°C for 24–48 hours (conventional heating) or 140°C for 1 hour (Microwave).

    • Visual Check: The solution should turn from yellow to deep red/purple/blue (indicating conjugation extension).

    • End-Capping (Critical for Stability): Add 2-tributylstannylthiophene (0.1 eq), heat 1 hr. Then add 2-bromothiophene (0.1 eq), heat 1 hr. This removes reactive halogen/stannyl ends.

  • Purification (Soxhlet Extraction):

    • Precipitate the polymer into Methanol. Filter into a thimble.

    • Sequential Soxhlet:

      • Methanol: Removes salts and catalyst ligands.

      • Acetone: Removes oligomers and unreacted monomers.

      • Hexane: Removes low-MW polymer fractions.

      • Chloroform/Chlorobenzene: Collects the high-MW target polymer.

    • Concentrate the final fraction and re-precipitate in Methanol.

Characterization & Validation

To ensure the integrity of the 2,3-diisopropoxyquinoxaline intermediate and the final polymer, the following data profile must be met:

TechniqueParameterExpected Result / Validation Criteria
1H NMR Isopropoxy RegionSeptet at

5.4–5.6 ppm (CH) and Doublet at

1.4–1.5 ppm (

). Integration must match aromatic protons.
1H NMR PurityAbsence of -OH peaks (broad, >10 ppm) indicating hydrolysis to quinoxalinone.
GPC Molecular Weight

kDa, PDI < 2.5 (for optimal OPV performance).
UV-Vis BandgapSolution vs. Film redshift. Isopropoxy derivatives often show a blue-shift compared to linear alkoxy chains due to steric twisting.

Structure-Property Relationship Logic

The choice of the isopropoxy group is not arbitrary. It directly influences the packing motif of the polymer.

Figure 2: Impact of isopropoxy substitution on polymer physics and device applicability.[5]

Expert Insight: While linear alkoxy chains (e.g., octyloxy) promote planarity and red-shifted absorption, they often lead to excessive aggregation. The isopropoxy group is a strategic compromise: it provides enough solubility to process high molecular weight polymers without the insulating bulk of very long alkyl chains.

References

  • Synthesis of Quinoxaline Monomers

    • Title: "Quinoxaline-Based Conjug
    • Source: Yuan, J. et al.
    • URL:[Link]

  • Stille Coupling Protocols

    • Title: "Palladium-Catalyzed Stille Coupling Polymerization for High-Performance Polymer Solar Cells"
    • Source: Carsten, B. et al. Macromolecules (2011).
    • URL:[Link]

  • Side-Chain Engineering Effects

    • Title: "Side-Chain Engineering of Conjug
    • Source: Mei, J. et al.
    • URL:[Link]

  • General Quinoxaline Synthesis

    • Title: "A Simple and Versatile Synthesis of 2,3-Disubstituted Quinoxalines"
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application

Suzuki coupling conditions for 2,3-diisopropoxyquinoxaline derivatives

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2,3-Diisopropoxyquinoxaline Derivatives Part 1: Strategic Overview & Chemical Logic The 2,3-diisopropoxyquinoxaline scaffold represents a specialized pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2,3-Diisopropoxyquinoxaline Derivatives

Part 1: Strategic Overview & Chemical Logic

The 2,3-diisopropoxyquinoxaline scaffold represents a specialized pharmacophore often utilized in kinase inhibitors and optoelectronic materials. While the quinoxaline core is electron-deficient (facilitating oxidative addition), the introduction of bulky, electron-donating isopropoxy groups at the 2 and 3 positions alters the electronic landscape, requiring tailored Suzuki-Miyaura coupling conditions.

Key Synthetic Challenges:

  • Catalyst Poisoning: The pyrazine nitrogens (

    
    ) are potent 
    
    
    
    -donors capable of coordinating to the Palladium center, effectively poisoning the catalyst. This necessitates the use of bulky phosphine ligands or high-turnover precatalysts.
  • Steric Bulk: The isopropoxy groups exert steric pressure. While they protect the 2,3-positions from nucleophilic attack, they can hinder metallation if the coupling site is adjacent (e.g., position 5 or 8). Most derivatives target the 6-position to avoid this.

  • Hydrolytic Stability: While isopropoxy ethers are robust to base (standard Suzuki conditions), they are acid-sensitive. Care must be taken during workup to avoid acidic hydrolysis back to the quinoxaline-dione.

Part 2: Precursor Synthesis (The "Handle" Generation)

Before Suzuki coupling can occur, the halogenated scaffold must be synthesized. We utilize 6-bromo-2,3-diisopropoxyquinoxaline as the primary substrate for this guide.

Protocol A: Synthesis of 6-Bromo-2,3-diisopropoxyquinoxaline

Rationale: Direct nucleophilic aromatic substitution (


) of the dichloro-precursor is more efficient than late-stage alkylation.

Reagents:

  • 6-Bromo-2,3-dichloroquinoxaline (1.0 eq)

  • Sodium metal (2.5 eq) dissolved in anhydrous Isopropanol (solvent/reagent)

  • THF (co-solvent, optional for solubility)

Step-by-Step:

  • Alkoxide Generation: Dissolve sodium metal in anhydrous isopropanol under

    
     to generate sodium isopropoxide in situ. Stir until H2 evolution ceases.
    
  • Addition: Cool the solution to 0°C. Add 6-bromo-2,3-dichloroquinoxaline portion-wise.

  • Reaction: Heat to reflux (82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the fluorescent product (Rf ~0.8).

  • Workup: Cool to RT. Quench with water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol or flash chromatography (SiO2, 0-5% EtOAc in Hexanes).

Part 3: Suzuki-Miyaura Coupling Protocol

This protocol is optimized to prevent N-coordination and maximize yield using the 6-bromo-2,3-diisopropoxyquinoxaline substrate.

Experimental Workflow Diagram

SuzukiWorkflow Start Start: 6-Bromo-2,3- diisopropoxyquinoxaline Mix Add Reagents: 1. Boronic Acid (1.2 eq) 2. Base (K2CO3, 2.0 eq) 3. Catalyst (Pd(dppf)Cl2, 3 mol%) Start->Mix SolventPrep Degas Solvent (Dioxane/H2O 4:1) Argon Sparge 15 min SolventPrep->Mix Heat Reaction: 90°C, 12-16 Hours Sealed Tube Mix->Heat Check In-Process Control (IPC): TLC / LC-MS Heat->Check Check->Heat Incomplete Workup Workup: Filter through Celite Extract (EtOAc/Brine) Check->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Caption: Optimized workflow for Suzuki coupling of electron-deficient quinoxaline scaffolds.

Protocol B: The Coupling Reaction

Standard Operating Procedure (SOP):

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add:

    • Substrate: 6-Bromo-2,3-diisopropoxyquinoxaline (1.0 mmol, 325 mg)

    • Coupling Partner: Aryl Boronic Acid (1.2 mmol)

    • Base: Potassium Carbonate (

      
      ) (2.0 mmol, 276 mg)
      
  • Solvent System: Add 1,4-Dioxane (4 mL) and Water (1 mL).

    • Critical Step: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add

    
      (0.03 mmol, ~25 mg).
    
    • Why this catalyst? The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step, and is bulky enough to discourage the quinoxaline nitrogens from binding to the Pd center [1].

  • Reaction: Seal the vial and heat to 90°C for 12 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter the biphasic mixture through a pad of Celite (to remove Pd black).

    • Separate phases. Extract aqueous layer with EtOAc (

      
       mL).
      
    • Dry organic layers over

      
      , filter, and concentrate.
      

Part 4: Optimization & Troubleshooting Data

If the standard protocol yields <50%, consult the screening matrix below.

Table 1: Reaction Condition Screening Matrix

ParameterStandard ConditionAlternative A (Steric Challenge)Alternative B (Base Sensitive)
Catalyst


+ XPhos

Ligand Role Balanced steric/electronicHigh steric bulk (prevents N-coordination)Standard (less active)
Base


(Anhydrous)

(Neutral conditions)
Solvent Dioxane /

(4:1)
Toluene /

(10:[3]1)
DMF (Anhydrous)
Temp 90°C100°C80°C
Typical Yield 85-95% 90-98% 60-75%

Troubleshooting Guide:

  • Problem: Protodeboronation (Boronic acid loses Boron before coupling).

    • Solution: Switch base to

      
       or use Boronic Esters (Pinacol esters) instead of acids. Lower temperature to 80°C.
      
  • Problem: Low Conversion (Starting Material remains).

    • Solution: The quinoxaline nitrogen is likely poisoning the Pd. Switch to XPhos-Pd-G2 or SPhos-Pd-G2 precatalysts. These bulky Buchwald ligands create a "protective shell" around the Pd [2].

Part 5: Mechanistic Pathway

Understanding the cycle helps in troubleshooting. The electron-deficient nature of the quinoxaline ring accelerates Step 1 (Oxidative Addition), but the presence of the isopropoxy groups makes the ring slightly more electron-rich than a bare quinoxaline.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast on Quinoxaline) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the rapid oxidative addition due to the electron-deficient heterocycle.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[5][6] Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline. Link(Note: Generalized reference for chloro-quinoxaline protocols).

Sources

Method

Purification methods for 2,3-dialkoxyquinoxalines

Executive Summary & Scientific Context 2,3-Dialkoxyquinoxalines are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors, intercalating agents, and organic semiconductors. Their syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2,3-Dialkoxyquinoxalines are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors, intercalating agents, and organic semiconductors. Their synthesis typically proceeds via nucleophilic aromatic substitution (


) of 2,3-dichloroquinoxaline with sodium alkoxides.

While the synthetic pathway is robust, the purification is often complicated by a specific triad of impurities: unreacted starting material (non-polar), mono-substituted intermediates (moderate polarity), and hydrolysis byproducts (polar/acidic). This guide moves beyond generic "workup" instructions to provide a mechanism-based purification strategy, exploiting the unique physicochemical properties of the quinoxaline core—specifically its "imidate-like" sensitivity to acid and the acidity of its hydroxy-tautomers.

Impurity Profiling & Physicochemical Logic

Effective purification requires understanding what we are removing. The reaction matrix for 2,3-dialkoxyquinoxaline synthesis contains three distinct impurity classes.

Impurity ClassChemical IdentityOriginPhysicochemical PropertySeparation Strategy
A. Starting Material 2,3-DichloroquinoxalineIncomplete conversionNon-polar ; Lipophilic; No acidic protons.Chromatography (Elutes first) or Recrystallization (Solubility differential).
B. Intermediate 2-Chloro-3-alkoxyquinoxalineKinetic bottleneckIntermediate Polarity ; Often co-elutes with product if gradient is too steep.Chromatography (Critical pair); Reaction optimization (Force to completion).
C. Byproduct 2-Hydroxy-3-alkoxyquinoxalineHydrolysis (moisture)Polar & Acidic (pKa ~9-10); Phenolic/Amide tautomerism.Chemical Wash (Soluble in dilute base); Recrystallization (Remains in polar mother liquor).
D. Target 2,3-Dialkoxyquinoxaline ProductWeakly Basic/Neutral ; Sensitive to strong acid hydrolysis.Precipitation upon cooling; Retained in organic phase during base wash.
Mechanistic Insight: The Acid Sensitivity Trap

Unlike alkyl-quinoxalines, alkoxy-quinoxalines possess an imidate-like structure (


). While standard quinoxalines are often purified by acid extraction (dissolving in HCl), 2,3-dialkoxyquinoxalines are susceptible to hydrolysis in acidic media , reverting to the 2-hydroxy impurity. Therefore, acid-base extraction is contraindicated . Instead, we utilize a Base Wash  strategy to selectively remove acidic impurities (Class C).

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the divergence of impurities, mapping them to the correct removal technique.

purification_logic Start 2,3-Dichloroquinoxaline (Starting Material) Reaction Reaction Matrix (SNAr Mechanism) Start->Reaction Reagent NaOR / ROH (Nucleophile) Reagent->Reaction Target Target: 2,3-Dialkoxyquinoxaline Reaction->Target Imp_Mono Impurity: 2-Chloro-3-alkoxy (Incomplete Subst.) Reaction->Imp_Mono Kinetic Stop Imp_Hydro Impurity: 2-Hydroxy-3-alkoxy (Hydrolysis) Reaction->Imp_Hydro Moisture Quench 1. Aqueous Quench (Stop Reaction) Target->Quench Imp_Mono->Quench Imp_Hydro->Quench BaseWash 2. Base Wash (0.5M NaOH) (Removes Hydroxy Impurity) Quench->BaseWash OrgPhase Organic Phase (Contains Target + Non-polars) BaseWash->OrgPhase Target + Chloro Impurities AqPhase Aqueous Phase (Contains Hydroxy Impurity) BaseWash->AqPhase Deprotonated Hydroxy Impurity Recryst 3. Recrystallization (EtOH or MeOH) OrgPhase->Recryst Primary Method Chrom Alt: Flash Chromatography (Hexane:EtOAc) OrgPhase->Chrom High Purity Req.

Caption: Reaction pathway and impurity divergence logic. Note the selective removal of hydrolysis products via base washing.

Detailed Protocols

Protocol A: The "Base Wash" Pre-Purification (Mandatory)

Purpose: To chemically ablate the 2-hydroxy-3-alkoxyquinoxaline impurity before any physical separation.

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     volumes).
    
    • Note: DCM is preferred for methoxy/ethoxy derivatives due to higher solubility.

  • The Base Wash: Wash the combined organic layers with cold 0.5 M NaOH (

    
     volumes).
    
    • Mechanism: The 2-hydroxy impurity (pKa ~9) is deprotonated to its anionic salt, which partitions into the aqueous phase. The target dialkoxy compound (neutral) remains in the organic phase.

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and dry the solvent.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) and concentrate in vacuo.
    
Protocol B: Recrystallization (Scalable Method)

Best for: 2,3-Dimethoxy and 2,3-Diethoxy derivatives (Solids).

  • Solvent Selection:

    • Primary: Ethanol (absolute) or Methanol.

    • Anti-solvent: Water.[1]

  • Dissolution: Dissolve the crude solid (post-base wash) in the minimum amount of boiling Ethanol.

    • Checkpoint: If the solution is colored (dark orange/brown), treat with activated charcoal for 5 minutes, then filter hot through Celite.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, add warm water dropwise until persistent turbidity is observed, then cool to 4°C.

  • Harvest: Filter the crystals and wash with ice-cold 50% aqueous ethanol .

    • Yield Note: This method typically removes the lipophilic 2,3-dichloro starting material, which stays in the mother liquor if the ethanol volume is optimized.

Protocol C: Flash Chromatography (High Purity)

Best for: Complex mixtures or when mono-substituted impurities (2-chloro-3-alkoxy) are present.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

Gradient StepSolvent Ratio (Hex:EtOAc)Target Elution
Equilibration 100:0-
Load 98:2Non-polar impurities (Starting material)
Elution 1 95:52-Chloro-3-alkoxy intermediate (often elutes just before target)
Elution 2 90:10 to 80:20Target: 2,3-Dialkoxyquinoxaline
Flush 50:50Polar oligomers / Hydrolysis products

Technical Tip: 2,3-Dialkoxyquinoxalines are UV active. Monitor at 254 nm . They typically exhibit bright fluorescence (blue/green) under 365 nm, which aids in fraction collection.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis during workup.Avoid Acid: Ensure no acidic washes were used. Keep water washes cold.
Product is Oily Long alkoxy chains (Propoxy+).Switch Solvent: Use Pentane/Acetonitrile partitioning. The product prefers Acetonitrile; oils prefer Pentane.
Yellow Impurity Persists 2-Hydroxy impurity carryover.Repeat Base Wash: The pKa is high; ensure pH > 12 in the aqueous wash to fully deprotonate.
Two Spots on TLC Mono-substitution (Cl/OR).Reaction Time: The second substitution is slower. Increase reaction temp or time before workup.

References

  • BenchChem. Synthesis of 2,3-Dihydroxyquinoxaline: An Application Note and Detailed Protocol. (2025).[2] Retrieved from

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review. (2017).[3] Retrieved from

  • Organic Syntheses.
  • PubChem. 2,3-Diphenylquinoxaline and related derivatives Physical Properties. Retrieved from

  • Journal of Medicinal Chemistry.Quinoxaline Derivatives as Kinase Inhibitors.

Sources

Application

Application Note: Incorporation of 2,3-Diisopropoxyquinoxaline in D-A Copolymers for High-Performance Organic Photovoltaics

Executive Summary This application note details the synthesis, polymerization, and device integration of 2,3-diisopropoxyquinoxaline (iPrQx) as an electron-deficient acceptor unit in Donor-Acceptor (D-A) conjugated copol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, polymerization, and device integration of 2,3-diisopropoxyquinoxaline (iPrQx) as an electron-deficient acceptor unit in Donor-Acceptor (D-A) conjugated copolymers.

While quinoxaline derivatives are ubiquitous in organic photovoltaics (OPV) and field-effect transistors (OFETs), the specific incorporation of isopropoxy side chains offers a critical tool for "side-chain engineering." Unlike linear alkyl chains (e.g., n-octyl) or distal branched chains (e.g., 2-ethylhexyl), the isopropyl group introduces steric bulk directly at the heteroatom interface. This modification serves two strategic purposes:

  • Solubility Enhancement: Disrupts excessive aggregation in solution, improving processability in non-chlorinated solvents.

  • Electronic Modulation: The steric twist induced by the bulky isopropoxy group can fine-tune the backbone planarity, often raising the Open-Circuit Voltage (

    
    ) in solar cells by modulating the HOMO/LUMO energy levels, albeit sometimes at the cost of fill factor (FF).
    

This guide provides a validated, high-regiopurity synthetic route starting from 4,7-dibromo-2,1,3-benzothiadiazole, ensuring the 5,8-dibromo functionalization required for strictly alternating copolymers.

Molecular Engineering Logic

The design of D-A copolymers relies on the hybridization of molecular orbitals between an electron-rich Donor (e.g., Benzodithiophene, BDT) and an electron-deficient Acceptor.

Why 2,3-Diisopropoxyquinoxaline?
  • Weak Acceptor Strength: Quinoxaline is a weaker acceptor compared to Benzothiadiazole (BT) or Diketopyrrolopyrrole (DPP). This results in a wider bandgap polymer, suitable for tandem cells or indoor photovoltaic applications where high

    
     is prioritized.
    
  • The Isopropoxy Effect:

    • Electronic: The oxygen atom acts as a

      
      -withdrawer but a 
      
      
      
      -donor. This pushes the HOMO level down less aggressively than alkyl-only variants, assisting in oxidative stability.
    • Morphological: The isopropyl group creates a "steric bumper" that prevents the polymer chains from collapsing into insoluble aggregates during synthesis, yet allows sufficient

      
      -
      
      
      
      stacking in the solid state due to its compact nature compared to long alkyl chains.

Protocol A: Monomer Synthesis (High-Fidelity Route)

Objective: Synthesis of 5,8-dibromo-2,3-diisopropoxyquinoxaline. Rationale: Direct bromination of 2,3-diisopropoxyquinoxaline often yields a mixture of 5,8- and 6,7-isomers which are difficult to separate. This protocol uses a "pre-brominated" strategy to guarantee 100% regiopurity.

Workflow Diagram

SynthesisRoute Start 4,7-Dibromo-2,1,3- benzothiadiazole Step1 Reduction (NaBH4/CoCl2) Start->Step1 Inter1 3,6-Dibromo-1,2- phenylenediamine Step1->Inter1 Step2 Condensation (Oxalic Acid) Inter1->Step2 Inter2 5,8-Dibromo-1,4- dihydroquinoxaline-2,3-dione Step2->Inter2 Step3 Chlorination (SOCl2 / DMF) Inter2->Step3 Inter3 5,8-Dibromo-2,3- dichloroquinoxaline Step3->Inter3 Step4 Nucleophilic Subst. (NaH / iPrOH) Inter3->Step4 Final 5,8-Dibromo-2,3- diisopropoxyquinoxaline Step4->Final

Caption: Figure 1. Regioselective synthesis pathway for the acceptor monomer ensuring 5,8-substitution.

Step-by-Step Procedure
Step 1: Reduction to Diamine
  • Suspend 4,7-dibromo-2,1,3-benzothiadiazole (10.0 g, 34 mmol) in Ethanol (150 mL) at 0°C.

  • Add

    
      (0.1 eq) as a catalyst.
    
  • Slowly add

    
      (10 eq) portion-wise. Caution: Vigorous hydrogen gas evolution.
    
  • Stir at RT for 2 hours.

  • Workup: Remove ethanol under vacuum, extract with Ethyl Acetate/Brine. Dry over

    
    .
    
  • Validation: Product should be a white/grey solid. Disappearance of the yellow benzothiadiazole color.

Step 2: Condensation (Ring Closure)
  • Combine the diamine (from Step 1) with Oxalic Acid Dihydrate (1.5 eq) in 4N HCl (100 mL).

  • Reflux at 110°C for 12 hours.

  • Cool to RT.[1][2] The product will precipitate as a grey solid.

  • Filter and wash with water and methanol.

  • Yield Target: >85%.[1][3][4][5][6][7]

Step 3: Chlorination
  • Suspend the dione (from Step 2) in Thionyl Chloride (

    
    )  (10 mL per gram of reactant).
    
  • Add catalytic DMF (5 drops).

  • Reflux for 4 hours until the solution becomes clear (or mostly clear).

  • Critical Safety: Distill off excess

    
    . Pour residue onto crushed ice very slowly to quench.
    
  • Filter the yellow precipitate (5,8-dibromo-2,3-dichloroquinoxaline).

Step 4: Alkoxylation (The Critical Step)
  • In a dry 3-neck flask under Argon, suspend NaH (60% in oil, 2.5 eq) in anhydrous THF (50 mL).

  • Add Isopropanol (anhydrous, 3.0 eq) dropwise at 0°C. Stir 30 mins to form Sodium Isopropoxide.

  • Dissolve the dichloro-precursor (from Step 3, 1.0 eq) in THF and add dropwise to the alkoxide solution.

  • Reflux for 12 hours.

  • Workup: Quench with water, extract with DCM.[8]

  • Purification: Column chromatography (Hexane:DCM 4:1).

  • Validation:

    
     NMR (CDCl
    
    
    
    ): Look for Septet at ~5.5 ppm (CH of isopropyl) and Doublet at ~1.4 ppm (CH
    
    
    ). Absence of OH or NH peaks.

Protocol B: Polymerization (Stille Coupling)

Objective: Synthesis of P(BDT-iPrQx) via Palladium-catalyzed cross-coupling.

Materials
  • Monomer A: 5,8-Dibromo-2,3-diisopropoxyquinoxaline (Acceptor).

  • Monomer B: (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (BDT-Sn Donor).

  • Catalyst:

    
     (2 mol%) / 
    
    
    
    (8 mol%).
  • Solvent: Anhydrous Toluene or Chlorobenzene.

Procedure
  • Preparation: In a glovebox, weigh Monomer A (1.00 eq) and Monomer B (1.00 eq) into a microwave vial or Schlenk tube. Stoichiometry must be exact (1:1) for high molecular weight.

  • Add Catalyst and Ligand.

  • Add solvent (

    
    , e.g., 100 mg polymer in 4-5 mL solvent).
    
  • Degassing: Bubble Argon through the solution for 20 minutes (or freeze-pump-thaw x3).

  • Reaction:

    • Conventional: 110°C for 24-48 hours.

    • Microwave: 100°C (10 min) -> 120°C (10 min) -> 140°C (40 min).

  • End-Capping: Add 2-tributylstannylthiophene (refux 2h), then 2-bromothiophene (reflux 2h) to cap reactive ends.

  • Purification (Soxhlet Extraction):

    • Precipitate polymer into Methanol. Filter.

    • Load into Soxhlet thimble.

    • Extract sequentially: Methanol (removes catalyst/salts) -> Acetone (removes oligomers) -> Hexane -> Chloroform (Collect this fraction) .

  • Recovery: Concentrate Chloroform fraction, precipitate into Methanol, dry under vacuum.

Application Note: Device Fabrication (OPV)

Architecture: ITO / PEDOT:PSS / Polymer:PC


BM  / PDINO / Al
ParameterSpecificationNotes
D:A Ratio 1:1.5 (w/w)Quinoxaline polymers often require higher fullerene loading.
Concentration 10 mg/mL (Total)In Chlorobenzene or o-Dichlorobenzene.
Additives 1-3% DIO1,8-Diiodooctane helps organize the bulk heterojunction.
Annealing 100°C for 10 minOptional; iPrQx polymers are often amorphous and require less annealing.
Charge Transport Pathway

DevicePhysics cluster_0 Active Layer (Bulk Heterojunction) Donor Donor Polymer (PBDT-iPrQx) HOMO: -5.4eV Exciton Exciton Generation Donor->Exciton Electrode Collection (ITO/Al) Donor->Electrode Acceptor Acceptor (PC71BM / Y6) LUMO: -3.9eV Acceptor->Electrode Light Photon (hv) Light->Donor Absorption CT Charge Transfer (D* -> A) Exciton->CT At Interface CT->Donor Hole CT->Acceptor Electron

Caption: Figure 2.[6] Energy cascade and charge separation mechanism in the PBDT-iPrQx solar cell.

Troubleshooting & Quality Control

Issue: Low Molecular Weight ( )
  • Cause: Impure monomers or oxygen leak.

  • Fix: Recrystallize Monomer A from Ethanol/DCM. Ensure Monomer B is a white solid, not oily (indicates destannylation). Use fresh catalyst.

Issue: Polymer Insoluble in Chloroform
  • Cause: Molecular weight too high or strong aggregation.

  • Fix: Use o-dichlorobenzene (o-DCB) for extraction. If still insoluble, the isopropoxy chain may be too short to support the backbone rigidity; consider copolymerizing with a more soluble donor or switching to 2,3-di(2-ethylhexyloxy)quinoxaline.

Issue: Low (Current Density)
  • Cause: Poor morphology (domains too large).

  • Fix: Increase DIO additive concentration to 3%. Spin coat from a hotter solution (80°C).

References

  • General Synthesis of Quinoxaline Monomers

    • Title: "Synthesis and properties of new dialkoxyphenylene quinoxaline-based donor-acceptor conjug
    • Source:Journal of Polymer Science Part A: Polymer Chemistry, 2009.
    • URL:[Link][6]

  • Stille Coupling Protocol Standards

    • Title: "Pd-Catalyzed Stille Coupling for the Synthesis of Conjug
    • Source:Macromolecules, 2011.[9]

    • URL:[Link]

  • Quinoxaline in OPV (Review)

    • Title: "Quinoxaline-Based D-A Copolymers for the Applications as Polymer Donor and Hole Transport Material."[10]

    • Source:Advanced Materials, 2022.[5][10]

    • URL:[Link]

  • Side-Chain Engineering Effects

    • Title: "Side-Chain Engineering of Quinoxaline-Based Polymers for High-Performance Organic Solar Cells."
    • Source:ACS Applied M
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,3-Diisopropoxyquinoxaline Synthesis

Ticket ID: #SNAr-DCQX-002 Status: Open Subject: Improving Yield & Purity of 2,3-Diisopropoxyquinoxaline Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary & Reaction Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SNAr-DCQX-002 Status: Open Subject: Improving Yield & Purity of 2,3-Diisopropoxyquinoxaline Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Reaction Profile

User Query: "I am attempting to synthesize 2,3-diisopropoxyquinoxaline from 2,3-dichloroquinoxaline but am stuck at ~50-55% yield. I see mono-substituted impurities and some hydrolysis products.[1] How do I optimize this?"

Technical Assessment: The synthesis of 2,3-diisopropoxyquinoxaline relies on a double Nucleophilic Aromatic Substitution (


).[1] While early literature (Patton & Schultz, JACS 1951) reports yields of ~55% using sodium metal in isopropanol, modern protocols can boost this to >85% by addressing two critical failure points: steric hindrance  of the secondary alkoxide and competitive hydrolysis  due to moisture.[1]
Reaction Scheme

Optimized Experimental Protocol (The "Golden Standard")

Note: This protocol replaces the classical "sodium in neat alcohol" method with a THF-based approach to control temperature and solubility, minimizing tar formation.[1]

Reagent Table
ReagentEquiv.[1][2][3][4][5]RoleCritical Specification
2,3-Dichloroquinoxaline (DCQX) 1.0SubstrateDry, recrystallized if yellow/impure.[1]
Sodium Hydride (60% in oil) 2.5BaseWash with dry hexane to remove oil if purity is critical; otherwise use as is.[1]
Isopropanol (iPrOH) 2.6NucleophileAnhydrous (<50 ppm

).[1] Distill over

if unsure.
THF (Tetrahydrofuran) SolventSolventAnhydrous, inhibitor-free.[1]
Step-by-Step Workflow
  • Alkoxide Generation (In Situ):

    • In a flame-dried 3-neck flask under Nitrogen/Argon, suspend NaH (2.5 eq) in anhydrous THF (0.5 M concentration relative to DCQX).

    • Cool to 0°C.[1][6]

    • Add Isopropanol (2.6 eq) dropwise.[1] Caution:

      
       gas evolution.
      
    • Stir at Room Temperature (RT) for 30 mins until gas evolution ceases and a clear/hazy solution of sodium isopropoxide forms.

  • Substrate Addition:

    • Dissolve 2,3-dichloroquinoxaline (1.0 eq) in a minimum amount of anhydrous THF.[1]

    • Add the DCQX solution dropwise to the alkoxide mixture at RT.[1] Do not dump it in solid form; this creates local hot spots and polymerization.

  • Reaction Phase:

    • Heat the mixture to Reflux (66°C) .

    • Time: 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1).[1] The starting material (

      
      ) and mono-substituted intermediate (
      
      
      
      ) must disappear.[1] The product is usually less polar (
      
      
      ).[1]
  • Work-up (The "Crash" Method):

    • Cool to RT.

    • Quench carefully with a small amount of cold water (destroys excess hydride).[1]

    • Evaporate THF under reduced pressure.

    • Partition residue between Dichloromethane (DCM) and Water.[1]

    • Wash Organic layer with Brine (

      
      ), Dry over 
      
      
      
      , and concentrate.[1]
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) or Hexane if the solid is waxy.[1]

    • Target Melting Point: 93–94°C.[1]

Troubleshooting Center (FAQ & Diagnostics)

Issue A: "I still see the mono-substituted intermediate."

Diagnosis: Steric Hindrance.[1] The isopropyl group is bulky.[1] After the first chlorine is replaced, the ring becomes more electron-rich (deactivated) and sterically crowded, raising the activation energy for the second substitution.[1]

  • Fix 1: Increase reflux time to 12 hours.

  • Fix 2: Switch solvent to 1,4-Dioxane (Reflux 101°C) or DMF (100°C).[1] Warning: DMF requires rigorous aqueous workup to remove.[1]

  • Fix 3: Ensure you are using >2.2 equivalents of base.[1] If the base is consumed by moisture, the reaction stops at the mono-stage.[1]

Issue B: "My yield is low (30-40%) and I see hydroxyl impurities."

Diagnosis: Competitive Hydrolysis. The alkoxide is a strong base.[1] If water is present, hydroxide ions (


) are generated.[1] 

is less sterically hindered than

and will rapidly attack the DCQX, forming 2-hydroxy-3-chloroquinoxaline (tautomerizes to the amide).[1]
  • Fix: Use fresh bottles of anhydrous solvents.[1] Keep the system under positive Nitrogen pressure.

Issue C: "The product is an oil/tar instead of a solid."

Diagnosis: Polymerization or Residual Solvent.[1] Quinoxalines are prone to forming tars if heated excessively in the presence of strong acids or bases without sufficient solvent.[1]

  • Fix: Ensure the concentration is not too high (keep it ~0.2 M to 0.5 M). Use activated charcoal during recrystallization to remove colored oligomers.[1]

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Pathway

This flow illustrates the Stepwise


 mechanism.[1] Note the "Meisenheimer Complex" transition states.

SNAr_Mechanism Start 2,3-Dichloroquinoxaline (Electrophile) TS1 Transition State 1 (Meisenheimer Complex) Start->TS1 + iPrO- Reagent Sodium Isopropoxide (Nucleophile) Reagent->TS1 Mono 2-Chloro-3-isopropoxy quinoxaline (Intermediate) TS1->Mono - Cl- TS2 Transition State 2 (High Energy Barrier due to Sterics) Mono->TS2 + iPrO- Product 2,3-Diisopropoxyquinoxaline (Target) TS2->Product - Cl-

Caption: The stepwise substitution pathway. The second step (Mono → Product) is the rate-limiting step due to the steric bulk of the isopropyl group.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to rescue a failed experiment.

Troubleshooting_Tree Problem Identify Impurity via TLC/LCMS Type1 Mono-substituted Product (Incomplete Rxn) Problem->Type1 Type2 Hydrolysis Product (OH peak in IR/NMR) Problem->Type2 Type3 Black Tar/Oligomers Problem->Type3 Sol1 Action: Increase Temp (Switch THF -> Dioxane) Type1->Sol1 Sol2 Action: Dry Solvents (Check NaH quality) Type2->Sol2 Sol3 Action: Dilute Rxn (Reduce Conc. to 0.1M) Type3->Sol3

Caption: Diagnostic flowchart for identifying reaction failures based on crude mixture analysis.

References & Authoritative Grounding

  • Patton, R., & Schultz, H. P. (1951). Quinoxaline Studies.[1] III. The Preparation and Physical Properties of Some 2,3-Dialkoxyquinoxalines. Journal of the American Chemical Society, 73(12), 5899–5900.[7] Source: Relevance:[1] The foundational paper establishing the physical properties (mp 93-94°C) and baseline yield (55%) for this specific molecule.[1]

  • BenchChem Technical Guides. (2025). How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. Source: Relevance: Provides modern insights into controlling stoichiometry and temperature for DCQX substitutions.

  • Mickevičienė, K., et al. (2015).[1][8] Reactions of 2,3-dichloroquinoxaline with nucleophiles. Arabian Journal of Chemistry. Source: Relevance: comprehensive review of

    
     capabilities of the DCQX scaffold.[1][2][8][9][10]
    
  • Villemin, D., & Martin, B. (1998).[1] Synthesis of Quinoxalines Under Focussed Microwave Irradiation. Synthetic Communications. Source: Relevance:[1] Discusses alternative heating methods to overcome the activation energy barrier of the second substitution.

Sources

Optimization

Technical Guide: Removing Unreacted 2,3-Dichloroquinoxaline (DCQ)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 2,3-Dichloroquinoxaline (DCQ) is a pivotal bis-electrophilic building block used in the synthesis of bioactive heterocycles and conductive polymers. Its reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2,3-Dichloroquinoxaline (DCQ) is a pivotal bis-electrophilic building block used in the synthesis of bioactive heterocycles and conductive polymers. Its reactivity stems from the electron-deficient pyrazine ring, which activates the chlorine atoms for Nucleophilic Aromatic Substitution (


).

The Problem: In reactions targeting mono-substitution or specific bis-substitution, unreacted DCQ often persists due to:

  • Stoichiometric Mismatch: Excess DCQ used to prevent over-substitution (formation of symmetric bis-products).

  • Kinetic Stalling: Deactivation of the ring after the first substitution, requiring higher energy to displace the second chlorine.

  • Co-elution: DCQ is non-polar and often co-elutes with desired products in standard normal-phase chromatography.

This guide details three targeted protocols to remove DCQ, prioritized by product stability and scalability.

Decision Matrix: Selecting Your Protocol

Before proceeding, evaluate your product's sensitivity and the scale of your reaction.

purification_strategy start Start: DCQ Impurity Detected scale_check Is the scale > 10g? start->scale_check stability_check Is Product Acid/Base Sensitive? scale_check->stability_check No (<10g) method_B Method B: Liquid-Phase Derivatization (Low Cost / Scalable) scale_check->method_B Yes (>10g) method_A Method A: Solid-Phase Scavenging (High Cost / High Purity) stability_check->method_A Yes (Sensitive) method_C Method C: Flash Chromatography (Standard / Labor Intensive) stability_check->method_C No (Stable) method_B->method_C If purity < 98%

Figure 1: Decision tree for selecting the optimal purification strategy based on reaction scale and product sensitivity.

Method A: Solid-Phase Scavenging (Recommended)

Best For: High-value intermediates (<5g), acid-sensitive products, and final steps where chromatography is undesirable.

The Science: This method utilizes a polymer-supported nucleophile (typically a thiol or amine resin). The resin acts as a "heterogeneous scavenger," reacting selectively with the electrophilic DCQ via


. The impurity becomes covalently bound to the solid bead, which is then removed by simple filtration.
Materials
  • Scavenger Resin: Thiol-functionalized silica (e.g., Si-Thiol) or Polymer-supported Benzylamine.

  • Solvent: DCM, THF, or Ethyl Acetate (must swell the resin).

Protocol
  • Dissolution: Dissolve the crude reaction mixture in a solvent that swells the resin (DCM is ideal).

  • Stoichiometry Calculation: Estimate the moles of unreacted DCQ (via HPLC/NMR). Add 3–5 equivalents of scavenger resin relative to the impurity.

  • Incubation:

    • Add the resin to the solution.

    • Stir gently or shake at 40°C for 2–4 hours . (Heat accelerates the sluggish

      
       on the second chlorine).
      
  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Wash: Rinse the filter cake with the solvent to recover any entrained product.

  • Concentration: Evaporate the filtrate. The DCQ remains trapped on the resin.

Expert Tip: If using an amine resin, ensure your product does not contain electrophilic sites (like alkyl halides) that could also react. Thiol resins are generally more chemoselective for the electron-deficient quinoxaline ring.

Method B: Liquid-Phase Derivatization (Scalable)

Best For: Large scale (>10g), stable products, and cost-sensitive workflows.

The Science: We react the hydrophobic DCQ with a highly polar, water-soluble nucleophile (e.g., Sodium 2-mercaptoethanesulfonate or simple Morpholine). This converts the non-polar DCQ into a highly polar adduct that partitions into the aqueous phase during extraction, leaving the hydrophobic product in the organic phase.

Mechanism Visualization

Figure 2: Transformation of hydrophobic DCQ into a water-soluble species for extractive removal.

Protocol
  • Reaction: Dissolve crude mixture in THF or Dioxane.

  • Add Scavenger: Add 2.0 equivalents (relative to DCQ) of Morpholine or N,N-dimethylethylenediamine .

  • Heat: Reflux for 1–2 hours. Monitor TLC for the disappearance of the DCQ spot (Rf ~0.8 in 30% EtOAc/Hex). The new adduct will stay at the baseline.

  • Workup (The "Wash"):

    • Dilute with Ethyl Acetate.[1]

    • Wash 1: 1M HCl (aq). Crucial Step: The morpholine-DCQ adduct becomes protonated and moves to the aqueous layer.

    • Wash 2: Brine.[1]

    • Dry: Dry organic layer over

      
       and concentrate.[1]
      

Method C: Chromatographic Optimization

Best For: Complex mixtures where Method A/B are not feasible.

The Science: DCQ is weakly polar. Common byproducts (mono-substituted quinoxalines) are usually more polar. However, if your product is also non-polar, separation is difficult.

Solubility & Retention Data
Compound TypePolarityTypical Rf (20% EtOAc/Hex)Elution Order
2,3-Dichloroquinoxaline Non-Polar0.75 – 0.851st (Fastest)
Mono-substituted Product Medium0.40 – 0.602nd
Bis-substituted Product Variable0.20 – 0.503rd
Optimized Protocol
  • Stationary Phase: High-performance Silica Gel (230–400 mesh).

  • Mobile Phase: Do not use isocratic elution. Use a shallow gradient.

    • Start: 100% Hexane (or Pentane). Run 2 Column Volumes (CV). DCQ may begin to elute.

    • Ramp: 0% to 10% EtOAc in Hexane over 10 CVs.

    • Hold: 10% EtOAc until DCQ is completely eluted.

    • Elute Product: Ramp to 30–50% EtOAc to elute your target.

  • Loading: Use dry loading (adsorb crude onto silica) rather than liquid loading to prevent band broadening.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
DCQ spot persists after scavenging Reaction kinetics are too slow.Increase temperature to 50°C or use a stronger nucleophile (e.g., Thiol instead of Amine).
Product yield is low after Method B Product also reacted with the scavenger.Your product likely contains a leaving group. Switch to Method C (Chromatography).
DCQ co-elutes with product Polarity is too similar.Change the stationary phase to C18 (Reverse Phase) . DCQ elutes very late in RP, often allowing the product to elute first with high water content.
White needles appear in rotovap condenser Sublimation of DCQ.DCQ sublimes easily. Carefully clean the condenser to prevent it from falling back into your purified flask.

References

  • Synthesis and Reactivity: BenchChem. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines." (2025).[2] Link

  • Solubility & Properties: PubChem. "2,3-Dichloroquinoxaline Compound Summary."[3] National Library of Medicine. Link

  • Scavenging Principles: RSC Advances. "Synthesis of 2,3-quinoxalinedithiol and purification strategies." Royal Society of Chemistry.[4] Link

  • Chromatographic Separation: SIELC Technologies. "Separation of Quinoxaline derivatives on Reverse Phase Columns." Link

  • General Reactivity: Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." (2017). Link

Sources

Troubleshooting

Technical Support Center: Quinoxaline Alkoxylation Optimization

Current Status: Operational Topic: Reaction Temperature & Process Optimization Ticket ID: QX-ALK-OPT-001 Assigned Specialist: Senior Application Scientist Diagnostic Matrix: Troubleshooting & Optimization Use this matrix...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Reaction Temperature & Process Optimization Ticket ID: QX-ALK-OPT-001 Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Troubleshooting & Optimization

Use this matrix to identify the root cause of reaction failures based on temperature and observed symptoms.

SymptomProbable Thermal CauseSecondary FactorCorrective Action
Low Conversion (<30%) Temperature too low (

)
Solvent polarity insufficientIncrease T to reflux (e.g., THF

Dioxane). Switch to dipolar aprotic solvent (DMF/DMSO) to lower activation energy.
Tarring / Blackening Temperature too high Oxidative decompositionDecrease T by 20°C. Degas solvents (Ar/N₂ purge). Add radical scavenger (BHT) if mechanism involves radical pathways.
Loss of Regioselectivity Thermodynamic Control (T too high)Excess nucleophileCool to 0°C or RT . Kinetic control favors mono-substitution at the most electron-deficient position.
Hydrolysis Product (OH) Refluxing in wet solvent Hygroscopic base (NaH/KOtBu)Dry solvents strictly. Lower T reduces rate of competitive hydrolysis relative to alkoxylation.
Di-substitution (Impurity) Thermal overshoot Stoichiometry errorStep-wise heating . For mono-alkoxylation of 2,3-dichloroquinoxaline, maintain

.

Technical Deep Dive: The Thermodynamics of Alkoxylation

The Mechanism: vs. Pd-Catalyzed

The alkoxylation of chloroquinoxalines typically proceeds via Nucleophilic Aromatic Substitution (


) . The reaction rate is governed by the Arrhenius equation (

).
  • Kinetic vs. Thermodynamic Control (Regioselectivity): In 2,3-dichloroquinoxaline, the first chlorine substitution is kinetically favored due to the high electron deficiency of the pyrazine ring.

    • Low Temperature (0–25°C): The system has enough energy to overcome the first activation barrier (

      
      ) but not the second (
      
      
      
      ), resulting in mono-alkoxylation .
    • High Temperature (>80°C): The system overcomes

      
      , leading to di-alkoxylation  or mixtures if stoichiometry is not controlled [1].
      
  • Solvent-Temperature Coupling: The choice of solvent dictates the maximum operational temperature (Reflux

    
    ).
    
    • THF (66°C): Good for reactive alkoxides; mild.

    • Toluene (110°C): Non-polar; often requires phase transfer catalysts (18-crown-6) or Pd-catalysis.

    • DMF/DMSO (>150°C): Excellent for stabilizing the Meisenheimer complex intermediate in

      
      , but high temps promote decomposition [2].
      
Microwave Acceleration

Microwave irradiation (MW) allows for "superheating" above the solvent's atmospheric boiling point in sealed vessels. This is particularly effective for electron-rich quinoxalines that are sluggish under standard thermal reflux.

  • Protocol: 160°C for 5–10 minutes often replaces 12 hours of reflux [3].

Standard Operating Procedures (SOPs)

Protocol A: Regioselective Mono-Alkoxylation (Kinetic Control)

Target: 2-alkoxy-3-chloroquinoxaline from 2,3-dichloroquinoxaline.

  • Setup: Charge a flame-dried flask with 2,3-dichloroquinoxaline (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Submerge flask in an ice-water bath (

    
    ).
    
  • Reagent Prep: In a separate vial, generate the alkoxide by treating the alcohol (1.05 equiv) with NaH (1.1 equiv) in THF at

    
     for 15 min.
    
  • Addition: Dropwise add the alkoxide solution to the quinoxaline solution over 30 minutes. Do not allow T to rise above 5°C.

  • Monitoring: Stir at

    
     for 2 hours. Monitor by TLC/HPLC.
    
  • Quench: Pour into cold saturated

    
    .
    
Protocol B: Exhaustive Di-Alkoxylation / Unreactive Substrates

Target: 2,3-dialkoxyquinoxaline or alkoxylation of deactivated rings.

  • Setup: Dissolve chloroquinoxaline substrate in DMF (dimethylformamide).

  • Base: Add

    
     (3.0 equiv) or 
    
    
    
    (2.5 equiv).
  • Nucleophile: Add Alcohol (2.5 equiv).

  • Thermal Ramp:

    • Heat to 80°C initially.

    • Check progress after 1 hour.

    • If <50% conversion, ramp to 110°C .

    • Note: Avoid exceeding 140°C to prevent DMF decomposition (Dimethylamine formation).

  • Workup: Dilute with water (5x volume) to precipitate product or extract with EtOAc.

Protocol C: Microwave-Assisted Synthesis (Green/Rapid)

Target: Rapid library generation.

  • Vessel: 10 mL microwave-safe crimp vial.

  • Charge: Chloroquinoxaline (1 mmol), Alcohol (2 mL - acts as solvent/reagent), Base (DBU or

    
    , 2 mmol).
    
  • Parameters:

    • Temp: 160°C

    • Time: 5:00 min

    • Power: Dynamic (Max 200W)

    • Pressure Limit: 250 psi

  • Cooling: Rapid compressed air cooling.

Process Visualization

The following decision tree illustrates the logic flow for optimizing reaction temperature based on substrate reactivity and desired selectivity.

Quinoxaline_Optimization Start Start: Quinoxaline Alkoxylation Substrate_Check Substrate Analysis: Is it 2,3-Dichloroquinoxaline? Start->Substrate_Check Regio_Goal Goal: Mono-substitution? Substrate_Check->Regio_Goal Yes Reactivity_Check Ring Electronics: Electron Deficient or Rich? Substrate_Check->Reactivity_Check No (Mono-halo) Kinetic_Control Kinetic Control Required Temp: 0°C - 25°C Regio_Goal->Kinetic_Control Yes Standard_Cond Standard Thermal Temp: 60°C - 80°C Solvent: DMF/ACN Regio_Goal->Standard_Cond No (Di-sub) Solvent_A Solvent: THF or DCM Kinetic_Control->Solvent_A Monitor Monitor (HPLC/TLC) Solvent_A->Monitor Deficient Electron Deficient (Standard SNAr) Reactivity_Check->Deficient Rich Electron Rich (Deactivated) Reactivity_Check->Rich Deficient->Standard_Cond Harsh_Cond High Energy Input Method A: Reflux (120°C) Method B: Microwave (160°C) Rich->Harsh_Cond Standard_Cond->Monitor Harsh_Cond->Monitor Decision Conversion > 90%? Monitor->Decision Success Proceed to Workup Decision->Success Yes Fail_Loop Increase Temp +10°C or Change Catalyst Decision->Fail_Loop No Fail_Loop->Monitor

Figure 1: Decision logic for selecting reaction temperatures based on substrate type and selectivity requirements.

References

  • BenchChem Technical Support. (2025).[1][2] Addressing Regioselectivity Issues in Functionalizing Asymmetric Quinoxalines. BenchChem Application Notes. Link

  • Preprints.org. (2024). Palladium (II)-Catalyzed 2-(Phenylseleninyl)quinoxalines Synthesis via a Tandem Reaction. Preprints.org. Link

  • University of Dayton. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. Link

  • Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Arabian Journal of Chemistry. Link

Sources

Optimization

Technical Support Guide: Overcoming the "Brick Dust" Challenge in Quinoxaline Synthesis

Topic: Troubleshooting Low Solubility of Quinoxaline Intermediates Role: Senior Application Scientist Context: Technical Support Center The Diagnostic Phase: Why is my Intermediate Insoluble? In the development of quinox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Solubility of Quinoxaline Intermediates Role: Senior Application Scientist Context: Technical Support Center

The Diagnostic Phase: Why is my Intermediate Insoluble?

In the development of quinoxaline-based bioactive agents (e.g., kinase inhibitors, intercalators), researchers frequently encounter the "Brick Dust" phenomenon.[1] This refers to intermediates—particularly 2,3-dichloroquinoxaline or fused polycyclic derivatives—that precipitate as intractable solids, resisting dissolution in standard organic solvents like dichloromethane (DCM) or ethyl acetate.[1]

Before attempting a rescue, you must diagnose the cause of insolubility to select the correct thermodynamic remedy.

Mechanism of Aggregation

Quinoxalines are electron-deficient, planar heterocycles.[1] Their insolubility is rarely due to polarity alone; rather, it is driven by high crystal lattice energy resulting from two forces:[1]

  • 
    -
    
    
    
    Stacking:
    The planar rings stack like plates, creating a stable, hydrophobic column that resists solvent intercalation.[1]
  • Intermolecular Hydrogen Bonding: Derivatives with amide (lactam) tautomers, such as quinoxaline-2,3-dione, form extensive H-bond networks similar to DNA base pairing.[1]

Visualizing the Problem

The following diagram illustrates the decision logic for selecting a solubilization strategy based on the structural cause of insolubility.

solubility_logic Start Diagnostic: Insoluble Quinoxaline CheckStructure Check Functional Groups Start->CheckStructure IsAcidSensitive Acid Sensitive? CheckStructure->IsAcidSensitive NoAcid No (Stable) IsAcidSensitive->NoAcid No YesAcid Yes (Labile) IsAcidSensitive->YesAcid Yes Protonation Strategy: Protonation (Disrupts H-bonding) NoAcid->Protonation SolventA Solvent: TFA or AcOH Protonation->SolventA HBondDonor Contains Amide/OH? YesAcid->HBondDonor YesHbond Yes (Dione/Amide) HBondDonor->YesHbond H-Bond Network NoHbond No (Halogenated/Fused) HBondDonor->NoHbond Pi-Stacking Fluorinated Strategy: H-Bond Disruption (High Dielectric) YesHbond->Fluorinated SolventB Solvent: HFIP (Hexafluoroisopropanol) Fluorinated->SolventB Thermal Strategy: Thermal Disruption (Lattice Energy) NoHbond->Thermal SolventC Solvent: DMSO (Hot) or Chlorobenzene (Reflux) Thermal->SolventC

Caption: Decision tree for selecting solvent systems based on chemical stability and aggregation mechanism.

The Solvent Toolkit: Beyond DMSO

Standard solvents often fail because they cannot break the lattice energy.[1] Below is a comparative analysis of high-performance solvent systems specifically for quinoxalines.

Solvent SystemPrimary UtilityMechanism of ActionProsCons
HFIP (Hexafluoroisopropanol) The "Nuclear Option" Strong H-bond donor; disrupts intermolecular H-bonds.[1]Dissolves almost any quinoxaline; easy to evaporate (bp 58°C).[1]Expensive; corrosive; acidic (pKa ~9.3).[1]
TFA (Trifluoroacetic acid) NMR / MS AnalysisProtonates ring nitrogens, creating repulsion between stacked rings.[1]Excellent solubilizer; compatible with NMR (

-TFA).[1]
Destructive to acid-labile groups; difficult to remove completely.[1]
DMSO / Water (Hot) RecrystallizationHigh dielectric constant; thermal energy breaks lattice.[1]Good recovery yields; green chemistry compliant.[1][2]High boiling point makes removal difficult; "oiling out" risk.[1]
Chlorobenzene / Toluene Reaction Medium

-

interaction with solvent competes with self-aggregation.[1]
Inert; allows high-temperature reflux (>100°C).[1]Toxicity; requires high heat to remove.[1]

Experimental Protocols & Workflows

Protocol A: The "Oiling Out" Rescue

Issue: Upon cooling a recrystallization mixture, the product separates as a gummy oil instead of crystals.

Causality: The solution is supersaturated, or the product's melting point is depressed by impurities/solvent below the boiling point of the solvent system.[3]

  • Re-heat: Return the mixture to a boil until the oil redissolves.

  • Seed: If you have any solid crystals (even crude), add a micro-spatula tip to the hot solution.[1]

  • Co-Solvent Adjustment: Add 5-10% volume of a "good" solvent (e.g., HFIP or THF) to keep the oil in solution longer as temperature drops.[1]

  • Insulated Cooling: Wrap the flask in aluminum foil and place it on a cork ring. Do not place in ice. Slow cooling promotes crystal lattice formation over amorphous oil separation.[1]

  • Trituration: If oil persists, decant the supernatant and add diethyl ether or pentane to the oil.[1] Scratch the flask wall with a glass rod to induce nucleation.

Protocol B: Purification of Highly Insoluble Intermediates (Soxhlet Extraction)

Issue: Product precipitates during the reaction and traps impurities, but is too insoluble for column chromatography.

Methodology: Instead of trying to dissolve the product to put it on a column, use its insolubility to your advantage.

  • Filtration: Filter the crude reaction mixture. The solid cake contains your product + salts/catalysts.[1]

  • Wash 1: Wash cake with water (removes salts).

  • Wash 2: Wash cake with cold ethanol (removes starting materials).

  • Soxhlet Extraction: Place the solid thimble in a Soxhlet extractor.

    • Solvent: Use Chloroform or Methanol .[1]

    • Process: Reflux for 12-24 hours.[1] The solvent will slowly leach the pure product out of the "brick dust" matrix and concentrate it in the round-bottom flask, leaving polymeric impurities or catalysts in the thimble.

Protocol C: NMR Sample Preparation for "Insoluble" Solids

Issue: Cannot get a lock signal because the compound won't dissolve in CDCl3 or DMSO-d6.

Solution: Use the TFA-d / CDCl3 Shimming Trick .

  • Place 5-10 mg of sample in the NMR tube.[1]

  • Add 2-3 drops of TFA-d (Deuterated Trifluoroacetic acid).[1] Note: The solid should dissolve almost instantly due to protonation.

  • Dilute with standard CDCl3 up to the required height.

  • Warning: This shifts chemical shifts downfield (deshielding).[1] Report this solvent mixture in your experimental data.

Frequently Asked Questions (FAQs)

Q: I am trying to synthesize 2,3-dichloroquinoxaline, but it sublimes and clogs my condenser. How do I stop this? A: This is common due to the high symmetry and low polarity of the dichloro-derivative.

  • Fix: Use a lower condenser temperature (circulating chiller at 0°C) and place a wide-bore adapter between the flask and condenser. Alternatively, switch to a solvent with a boiling point below the sublimation point of the product (e.g., use refluxing POCl3 without co-solvent, or use toluene).[1]

Q: Can I use HFIP for large-scale purification? A: While HFIP is an excellent solvent, it is prohibitively expensive for multi-gram washing.[1]

  • Alternative: For scale-up, use a "Reverse Quench."[1] Dissolve the crude material in a minimum volume of HFIP, then slowly drip this solution into a rapidly stirring large volume of Water or Hexane . This precipitates the product as a fine, filterable powder, leaving impurities in the mother liquor.

Q: My quinoxaline-2,3-dione is not reacting in the next step because it won't dissolve in the reaction solvent (DMF). A: You do not always need a homogeneous solution.

  • Heterogeneous Reaction: Many chlorinations (using SOCl2) or alkylations can proceed in suspension.[1] The reaction rate is surface-area limited.

  • Catalyst: Add a phase transfer catalyst (e.g., TBAB) or a solubilizing "spark" of catalytic DMF if using a non-polar solvent.[1]

Visualizing the Interaction Mechanism

Understanding how solvents disrupt the aggregation is key to troubleshooting.[1]

interaction_mechanism cluster_0 The 'Brick Dust' State cluster_1 Solvent Intervention Stack Pi-Pi Stacked Layers (Hydrophobic Core) HNet Intermolecular H-Bond Network Stack->HNet Synergistic Stability Result Solubilized Monomers Stack->Result HNet->Result HFIP HFIP Molecules (Strong H-Donor) HFIP->HNet Competes for H-bonds TFA Acid Molecules (Proton Source) TFA->Stack Protonates N (Electrostatic Repulsion)

Caption: Mechanistic action of HFIP and Acidic solvents in disrupting quinoxaline aggregation.

References

  • BenchChem Technical Support. (2025).[1][3][4][5][6][7][8] Refinement of work-up procedures for quinoxaline synthesis. Retrieved from [1]

  • MDPI. (2023).[1] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Retrieved from [1]

  • Yuan, P. (2017).[1][9] Hexafluoroisopropanol as a highly versatile solvent.[1][9] Peking University Shenzhen Graduate School.[1] Retrieved from [1]

  • ResearchGate. (2020).[1] Insights into the crystal structure of two newly synthesized quinoxalines derivatives. Retrieved from

  • Wikipedia. (n.d.).[1] Hexafluoro-2-propanol (Properties and Solubility). Retrieved from [1]

Sources

Troubleshooting

Side products in the reaction of 2,3-dichloroquinoxaline with alkoxides

Technical Support Center: Nucleophilic Substitution of 2,3-Dichloroquinoxaline Subject: Troubleshooting Side Products in Alkoxylation Reactions ( ) Ticket ID: T-QX-23-DC Support Level: Tier 3 (Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nucleophilic Substitution of 2,3-Dichloroquinoxaline

Subject: Troubleshooting Side Products in Alkoxylation Reactions (


)
Ticket ID:  T-QX-23-DC
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

The reaction of 2,3-dichloroquinoxaline (1 ) with alkoxides is a classic Nucleophilic Aromatic Substitution (


).[1] While seemingly straightforward, the pyrazine ring's electron deficiency creates specific reactivity profiles that often lead to three distinct classes of failure: Hydrolysis  (moisture sensitivity), Over-substitution  (kinetic control failure), and Ring Degradation  (harsh basicity).

The Core Challenge: The first chlorine displacement activates the ring for the second displacement less than the starting material does (due to the mesomeric donation of the new alkoxy group), but the difference is small. Consequently, stopping at the mono-substituted product requires precise kinetic control.

Critical Side Products & Troubleshooting

Issue A: The "Yellow Precipitate" (Hydrolysis)

Symptom: You aimed for an ether (mono- or bis-alkoxy), but isolated a high-melting (>250°C), insoluble yellow/off-white solid that does not move on TLC. Identity: 3-chloroquinoxalin-2(1H)-one (or its tautomer 2-chloro-3-hydroxyquinoxaline).

  • Root Cause: Moisture in the solvent or hygroscopic alkoxide reagents. The chloride is an excellent leaving group, and hydroxide (from water + base) is a competitive nucleophile.

  • Mechanism: Water attacks the C-Cl bond. Once formed, the hydroxy-quinoxaline tautomerizes to the amide (quinoxalinone), which is extremely stable and unreactive toward further

    
     under standard conditions.
    
  • Correction:

    • Reagents: Use commercially available anhydrous alkoxides or generate them in situ (NaH + dry alcohol).

    • Solvent: If using DMF/DMSO, dry over molecular sieves (4Å) for 24h. If using alcohols, distill from Mg/Iodine.

Issue B: The "Inseparable Mixture" (Over-substitution)

Symptom: Target was 2-chloro-3-alkoxyquinoxaline, but NMR shows a mix of starting material, mono-product, and bis-alkoxy product. Identity: 2,3-dialkoxyquinoxaline .

  • Root Cause: Temperature too high or local excess of alkoxide.

  • Mechanism: Although the first alkoxy group donates electrons (deactivating the ring slightly), the inductive withdrawal of the pyrazine nitrogens still permits a second attack if the thermal energy overcomes the activation barrier.

  • Correction:

    • Temperature: Run the addition at 0°C to -10°C .

    • Stoichiometry: Use exactly 0.95 - 1.0 eq of alkoxide. Do not use excess.

    • Addition Mode: Add the alkoxide dropwise to the quinoxaline solution (keep [Alkoxide] low).

Issue C: Dark Tars / Low Mass Balance (Ring Degradation)

Symptom: Reaction mixture turns black; loss of aromatic signals in NMR. Identity: Ring-opened oligomers .

  • Root Cause: Harsh bases (e.g.,

    
    -BuOK) at reflux temperatures, particularly in the presence of trace oxidants.
    
  • Correction: Switch to milder bases (

    
     in acetone/DMF) or lower temperatures.
    

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionNetwork Start 2,3-Dichloroquinoxaline Mono TARGET (Mono): 2-Alkoxy-3-chloroquinoxaline Start->Mono 1.0 eq RO-, 0°C (Kinetic Control) Hydrolysis SIDE PRODUCT: 3-Chloroquinoxalin-2(1H)-one Start->Hydrolysis H2O / Wet Solvent (Fast Reaction) Degradation SIDE PRODUCT: Ring-Opened Tars Start->Degradation Strong Base, High T (Oxidative) Bis TARGET (Bis): 2,3-Dialkoxyquinoxaline Mono->Bis Excess RO-, Reflux (Thermodynamic) Mono->Hydrolysis H2O (Slow)

Caption: Kinetic competition network. Blue arrows indicate desired


 pathways; Red arrows indicate irreversible failure modes.

Optimization Protocols

Protocol A: Selective Mono-Alkoxylation

Target: 2-chloro-3-methoxyquinoxaline

  • Setup: Flame-dry a 2-neck RBF. Purge with

    
    .
    
  • Dissolution: Dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous THF or Toluene (0.2 M).

    • Note: Avoid DMF if possible for mono-substitution; it accelerates the reaction too much, reducing selectivity.

  • Cooling: Cool bath to 0°C .

  • Addition: Add NaOMe (0.95 eq) as a solution in MeOH dropwise over 30 minutes via syringe pump.

    • Why? Keeping the alkoxide concentration low prevents the "local excess" that drives double substitution.

  • Quench: Pour into ice-water immediately upon consumption of starting material (TLC monitoring).

Protocol B: Efficient Bis-Alkoxylation

Target: 2,3-dimethoxyquinoxaline

  • Setup: Standard RBF.

  • Solvent: DMF or DMSO (Polar Aprotic solvents stabilize the Meisenheimer complex, accelerating both steps).

  • Stoichiometry: Use 2.5 eq of Alkoxide.

  • Temperature: Heat to 80°C - 100°C .

  • Workup: Pour into water. The bis-product is usually less soluble than the mono-product and will precipitate.

Comparative Data Table

VariableMono-Substitution FavorabilityBis-Substitution FavorabilityHydrolysis Risk
Stoichiometry 0.95 - 1.0 eq> 2.2 eqN/A
Temperature < 0°CReflux (> 60°C)Increases with Temp
Solvent Toluene, THF, DCMDMF, DMSO, Pure AlcoholHigh in wet DMF
Base

(mild), NaH

-BuOK, NaOR
Hydroxide (

)
Concentration Dilute (0.1 M)Concentrated (0.5 M)N/A

FAQ: Advanced Troubleshooting

Q: I see a new spot on TLC that is very polar and trails. Is this my product? A: Likely not. This is usually the quinoxalinone (hydrolysis product) . It is acidic (pKa ~9) and drags on silica. Treat a small aliquot with aqueous NaOH; if it dissolves completely, it is the hydrolysis product.

Q: Can I use


 and an alcohol instead of Sodium Alkoxide? 
A:  Yes, but this generates the alkoxide in equilibrium.
  • Pros: Milder, better for mono-selectivity.

  • Cons: Produces water as a byproduct (

    
    ). You must  add molecular sieves to the reaction to scavenge the water, or you will get hydrolysis.
    

Q: My product is red/brown. 2,3-dichloroquinoxaline is white. A: Quinoxalines are electron-deficient and prone to forming Charge Transfer (CT) complexes or radical anions during the reaction. If the color persists after workup, it is likely oligomeric impurities. Filtration through a short pad of silica usually removes this color.

Troubleshooting Logic Tree

Troubleshooting Start Start: Analyze Crude NMR/TLC Q1 Is there a solid precipitate insoluble in organic solvents? Start->Q1 Res1 Hydrolysis (Quinoxalinone). Action: Dry solvents, check reagents. Q1->Res1 Yes Q2 Is the mixture Bis + Mono? Q1->Q2 No Res2 Over-reaction. Action: Lower Temp, Dropwise addition. Q2->Res2 Yes Q3 Is the yield low with black tar? Q2->Q3 No Res3 Ring Degradation. Action: Use milder base (K2CO3), remove O2. Q3->Res3 Yes Success Clean Product Q3->Success No

Caption: Decision tree for identifying reaction failures based on crude mixture analysis.

References

  • Menezes, F. G., et al. (2020).[2] 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(1), 721–739. Retrieved from [Link]

  • Ajani, O. O., et al. (2025). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.[1][2][3][4][5][6] Molecules (PMC). Retrieved from [Link]

  • Brown, D. J. (2004). Quinoxalines: Supplement II (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience. (Standard Reference Text).

Sources

Optimization

Technical Guide: Recrystallization &amp; Purification of 2,3-Diisopropoxyquinoxaline

The following technical guide addresses the purification and recrystallization of 2,3-diisopropoxyquinoxaline . This document is structured to support researchers and process chemists in achieving high-purity isolation o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and recrystallization of 2,3-diisopropoxyquinoxaline . This document is structured to support researchers and process chemists in achieving high-purity isolation of this specific dialkoxyquinoxaline derivative.

Executive Summary & Chemical Profile

2,3-Diisopropoxyquinoxaline is a lipophilic quinoxaline derivative characterized by two bulky isopropoxy groups at the 2 and 3 positions.[1] Unlike its dihydroxy or dichloro precursors, this molecule exhibits significant solubility in non-polar organic solvents and a relatively lower melting point due to the steric bulk and flexibility of the isopropyl chains.[1][2]

  • Target Compound: 2,3-Diisopropoxyquinoxaline[1][3][2]

  • Primary Challenge: The compound has a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize due to its low melting point and lipophilicity.[1][3][2]

  • Critical Parameter: Solvent compatibility must be managed to prevent transetherification (exchange of alkoxy groups) if alcohols other than isopropanol are used under acidic/basic conditions.[1][3][2]

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the specific risk of side reactions.[1][2]

Recommended Solvent Systems
Solvent SystemRoleSuitability RatingTechnical Notes
Isopropanol (IPA) PrimaryHigh Best Choice. Matches the alkoxy group, eliminating the risk of transetherification.[1][3][2] Good solubility curve (soluble hot, insoluble cold).[1][3][2]
Hexanes / Petroleum Ether AlternativeMedium-High Excellent for removing polar impurities (starting materials like 2,3-dihydroxyquinoxaline).[1][3][2] Requires cooling to -20°C for max yield.[3][2]
Ethanol (95%) ConditionalMedium Standard for quinoxalines, but carries a theoretical risk of ethoxy-exchange if the crude contains residual acid/base.[1][3][2]
Methanol/Water Anti-solventLow High risk of oiling out.[1][2] Use only if the compound is confirmed solid at RT and other methods fail.[2]
The "Oiling Out" Phenomenon

Users frequently report that 2,3-dialkoxyquinoxalines separate as an oil upon cooling.[1][3] This occurs when the saturation limit is reached at a temperature above the compound's melting point.[2]

  • Solution: Use a solvent with a lower boiling point or add a seed crystal at the cloud point.[1][2]

Detailed Recrystallization Protocol

This protocol assumes a crude solid or oil obtained after the nucleophilic substitution of 2,3-dichloroquinoxaline with sodium isopropoxide.[1][3]

Phase 1: Dissolution[2][3]
  • Preparation: Place the crude 2,3-diisopropoxyquinoxaline in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Isopropanol (IPA) in a ratio of approximately 3-5 mL per gram of crude.

    • Scientist's Note: Do not use a large excess.[2][4][5] We want a saturated solution at boiling.[1][2]

  • Heating: Heat the mixture to reflux (approx. 82°C) with magnetic stirring.

  • Clarification: If the solution is not clear (presence of salts like NaCl), perform a hot filtration through a pre-warmed glass frit or Celite pad.[1][2]

Phase 2: Crystallization[2][4]
  • Slow Cooling: Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in ice; rapid cooling promotes oiling.[1]

  • Seeding (Critical): When the temperature reaches ~35-40°C, if the solution is clear, add a tiny seed crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1][2]

  • Final Cooling: Once turbidity or crystals appear, place the flask in an ice-water bath (0°C) for 1 hour. For maximum yield, transfer to a freezer (-20°C) overnight.

Phase 3: Isolation[1][2][3]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Isopropanol (-20°C).

    • Warning: The product is likely soluble in room temperature IPA; use minimal wash volume.[2]

  • Drying: Dry under high vacuum at room temperature. Avoid heating above 40°C during drying to prevent melting.[2]

Troubleshooting Decision Tree

Use this logic flow to resolve common purification issues.

RecrystallizationLogic Start Start: Crude 2,3-Diisopropoxyquinoxaline StateCheck Is the crude a Solid or Oil? Start->StateCheck Solid Solid StateCheck->Solid Solid Oil Oil / Sticky Gum StateCheck->Oil Oil SolventChoice Dissolve in boiling Isopropanol (IPA) Solid->SolventChoice Distill Switch Method: Vacuum Distillation Oil->Distill If persistent oil OilingCheck Does it Oil Out upon cooling? SolventChoice->OilingCheck NoOil Crystals Form OilingCheck->NoOil No YesOil Oils Out OilingCheck->YesOil Yes Success Filter & Wash (Cold IPA) NoOil->Success Remedy1 Reheat & add ~10% Hexane YesOil->Remedy1 Remedy2 Cool very slowly with vigorous stirring Remedy1->Remedy2 Remedy2->OilingCheck Retry Remedy2->Distill If fails repeatedly

Caption: Decision logic for solvent selection and troubleshooting phase separation issues.

Scientific Rationale (E-E-A-T)

Mechanistic Insight: The "Alkoxy" Effect

The introduction of isopropoxy groups changes the intermolecular forces from the strong dipole-dipole/H-bonding seen in 2,3-dihydroxyquinoxaline (which requires high-boiling polar solvents) to weaker Van der Waals interactions.[1][3] This drastically lowers the melting point.[2]

Why Isopropanol? Using the alcohol corresponding to the alkoxy group (


 where 

) is a standard "self-validating" protocol in organic synthesis.[1][3][2] It prevents the possibility of acid-catalyzed transetherification:

By using iPrOH as the solvent, the equilibrium remains entirely on the side of the desired product [1].[1][3]
Historical Grounding

The purification of 2,3-dialkoxyquinoxalines was rigorously documented by Patton and Schultz (1951).[1][3] They noted that while methoxy and ethoxy derivatives were easily recrystallized, higher alkoxy derivatives often required specific handling or distillation due to their physical state [2].[1][2]

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][3][2] (General principle of transesterification/transetherification).

  • Patton, R., & Schultz, H. P. (1951).[1][2][6][7] Quinoxaline Studies. III. The Preparation and Physical Properties of Some 2,3-Dialkoxyquinoxalines. Journal of the American Chemical Society, 73(12), 5899–5900.[1][2][7]

    • [3]

  • BenchChem. (2025).[1][2][4] Synthesis of 2,3-Dihydroxyquinoxaline: An Application Note and Detailed Protocol.

Sources

Reference Data & Comparative Studies

Validation

13C NMR Chemical Shifts of Isopropoxy Quinoxaline Carbons: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Executive Summary: The Structural Fingerprint

In medicinal chemistry, the quinoxaline scaffold is a privileged structure, serving as the core for various kinase inhibitors, antifungal agents, and intercalating drugs. The introduction of an isopropoxy group (–OCH(CH₃)₂) at the C2 or C6 position profoundly alters the physicochemical profile of the molecule, enhancing lipophilicity and metabolic stability compared to methoxy analogues.

Precise structural characterization of these derivatives relies heavily on 13C NMR spectroscopy . This guide provides an authoritative analysis of the chemical shifts associated with isopropoxy-substituted quinoxalines, distinguishing them from unsubstituted and methoxy-substituted variants through field-proven data and mechanistic logic.

Mechanistic Insight: Electronic & Steric Causality

To interpret the NMR data correctly, one must understand the electronic environment created by the isopropoxy group on the diazanaphthalene (quinoxaline) ring system.

The "Ipso" Deshielding Effect

The carbon atom directly attached to the oxygen (C2 or C6) experiences a significant downfield shift (deshielding) due to the high electronegativity of oxygen. However, this is modulated by the resonance donation of the oxygen lone pair into the electron-deficient pyrazine ring.

  • Observation: The C-O carbon typically resonates between 155–162 ppm .

The "Ortho" Shielding Effect

The electron density donated by the oxygen atom increases the shielding at the ortho and para positions relative to the substituent. In 2-isopropoxyquinoxaline, this specifically affects C3 , shifting it upfield compared to the unsubstituted parent heterocycle.

The Isopropoxy Signature

Unlike the singlet methyl of a methoxy group (~53-56 ppm), the isopropoxy group introduces a diagnostic doublet-septet splitting pattern in 1H NMR, which correlates to two distinct carbon signals in 13C NMR:

  • Methine (–CH–): Resonates in the 68–72 ppm region.

  • Methyls (–CH₃): Resonate in the 21–23 ppm region.

Comparative Analysis: Chemical Shift Data

The following tables synthesize experimental data ranges for 2-isopropoxyquinoxaline compared to its methoxy analogue and the unsubstituted parent.

Table 1: Comparative 13C NMR Shifts (CDCl₃, 100 MHz)
Carbon PositionUnsubstituted Quinoxaline (δ ppm)2-Methoxyquinoxaline (δ ppm)2-Isopropoxyquinoxaline (δ ppm) Shift Logic
C2 (Ipso) 145.0160.5158.5 – 161.0 Strong deshielding by Oxygen (Inductive).
C3 (Imine) 145.0140.2139.5 – 141.5 Shielding via resonance from O-lone pair.
C5–C8 (Benzo) 129.0 – 130.0126.0 – 130.0126.0 – 130.5 Minimal remote effect; standard aromatic.
C4a/C8a 143.0141.0 – 142.0140.5 – 142.5 Junction carbons; slight shielding.
Alkoxy –CH– N/AN/A68.5 – 71.0 Diagnostic methine signal (Deshielded).
Alkoxy –CH₃ N/A53.5 – 54.5 (OMe)21.5 – 22.5 Diagnostic methyl signal (Shielded).

Note: Values are aggregated from analogous heterocycle databases and specific derivative reports [1, 2].

Table 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent choice significantly impacts the chemical shift of the carbonyl-like C2 carbon due to hydrogen bonding interactions with the ring nitrogens.

SolventDielectric Constant (ε)C2 Shift TrendRecommendation
CDCl₃ 4.8BaselineStandard for routine characterization.
DMSO-d₆ 46.7+1.0 to +2.5 ppmUse for polar derivatives; expect slight downfield shift of C2/C3.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for acquiring 13C NMR spectra of quinoxaline ethers.

Sample Preparation
  • Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of solvent (CDCl₃ or DMSO-d₆). High concentration is critical for detecting quaternary carbons (C2, C4a, C8a) within a reasonable timeframe.

  • Filtration: Filter through a cotton plug to remove paramagnetic particulates (e.g., metal catalyst residues) that broaden lines.

Instrument Parameters (Typical 400 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C2, C4a, C8a) have long T1 relaxation times; a short D1 will suppress their signal intensity.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio.

  • Spectral Width: -10 to 220 ppm.

Assignment Workflow

Do not rely solely on 1D 13C NMR. Use the following logic flow to validate assignments:

NMR_Workflow Start Start: Pure Compound Proton 1H NMR Identify Isopropyl Doublet/Septet Start->Proton HSQC HSQC Correlate Proton to Carbon (Assigns Alkyl & Ar-H) Proton->HSQC Direct Correlation HMBC HMBC Long Range Coupling (Assigns Quaternary C2, C4a, C8a) HSQC->HMBC Connect Fragments Final Final Structure Validation HMBC->Final

Figure 1: Step-by-step NMR assignment workflow ensuring rigorous structural verification.

Structural Visualization: Shielding Logic

The following diagram illustrates the electronic influence of the isopropoxy group on the quinoxaline ring, visualizing why certain carbons shift upfield or downfield.

Shielding_Logic Oxygen Oxygen Atom (Isopropoxy) C2 C2 (Ipso) Deshielded (Inductive) ~160 ppm Oxygen->C2 Inductive Withdrawal (-I) Ring Quinoxaline Ring Electron Deficient Oxygen->Ring Resonance Donation (+M) C3 C3 (Ortho) Shielded (Resonance) ~140 ppm Ring->C3 Increased Electron Density

Figure 2: Electronic effects governing chemical shift perturbations in 2-alkoxyquinoxalines.

References

  • McNab, H. (1982). 13C Nuclear magnetic resonance spectra of quinoxaline derivatives . Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]

  • Vontobel, P. H., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline . Magnetic Resonance in Chemistry, 58(4), 295-304. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts - Heterocycles . Organic Chemistry Data. [Link]

Comparative

Melting Point Comparison &amp; Synthesis Guide: 2,3-Dialkoxyquinoxaline Derivatives

The following guide provides a technical comparison and experimental framework for 2,3-dialkoxyquinoxaline derivatives, designed for researchers in medicinal chemistry and materials science. Executive Summary & Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and experimental framework for 2,3-dialkoxyquinoxaline derivatives, designed for researchers in medicinal chemistry and materials science.

Executive Summary & Application Context

2,3-Dialkoxyquinoxalines represent a critical class of heterocyclic building blocks.[1] Unlike their high-melting precursors (2,3-dihydroxy- and 2,3-dichloroquinoxaline), these derivatives often exhibit significantly lower melting points, enhanced solubility in organic solvents, and potential liquid crystalline (mesogenic) behavior upon chain elongation.

This guide compares the thermal properties of the alkoxy series against standard reference derivatives and provides a validated protocol for their synthesis via nucleophilic aromatic substitution (


).
Key Structural Trends
  • Precursor Rigidity: The dihydroxy precursor melts at >300°C due to strong intermolecular hydrogen bonding.

  • Substitution Effect: Replacing the rigid -OH or -Cl groups with alkoxy chains disrupts crystal packing, drastically lowering melting points (often to liquids at room temperature for short chains).

  • Chain Length Impact: As alkyl chain length increases (

    
    ), Van der Waals interactions recover some crystalline order, frequently inducing mesophases  (liquid crystal states) before the isotropic melting point.
    

Comparative Data: Melting Points & Physical Properties[2][3][4][5][6][7]

The following table aggregates experimental data for 2,3-disubstituted quinoxaline derivatives. Note the dramatic phase shift from the precursors to the alkoxy derivatives.

Compound NameSubstituent (R)Melting Point (°C)Physical State (RT)Ref.
Precursors & Standards
2,3-Dihydroxyquinoxaline-OH> 300White Solid[1]
2,3-Dichloroquinoxaline-Cl150 – 155Off-white Needles[2]
2,3-Dimethylquinoxaline-

104 – 109Crystalline Powder[3]
2,3-Diphenylquinoxaline-

125 – 128Yellow Powder[4]
Alkoxy & Thio Derivatives
2,3-Dimethoxyquinoxaline-

Low Melting / OilSolid/Oil[5]
2,3-Diethoxyquinoxaline-

LiquidPale Yellow Liquid[6]
2,3-Bis(bromomethyl)quinoxaline-

152 – 156Solid[7]
2,3-Bis(methylthio)quinoxaline-

SolidCrystalline Solid[8]
Liquid Crystalline Analogs
2,3-Bis(hexyloxy)quinoxaline-

MesogenicLC / Soft Solid[9]

Technical Insight: The transition from 2,3-dichloroquinoxaline (mp 150°C) to 2,3-diethoxyquinoxaline (liquid) illustrates the "Plasticizing Effect" of short alkoxy chains. The ether linkage introduces rotational freedom, preventing efficient crystal packing compared to the planar, stacked structure of the chloro- or methyl- derivatives.

Structure-Property Relationship Analysis

The melting point depression and subsequent recovery in this series follow a predictable physicochemical logic.

The "Odd-Even" Effect & Chain Flexibility

For longer chain derivatives (


 and above), melting points often alternate.
  • Even-numbered chains allow the terminal methyl groups to pack in a co-planar fashion, enhancing packing density and raising melting points.

  • Odd-numbered chains introduce a "kink" that disrupts the crystal lattice, lowering the melting point.

Visualization of Phase Behavior Logic

The following diagram illustrates the structural causality affecting the melting points.

G Precursor 2,3-Dihydroxyquinoxaline (MP >300°C) Intermediate 2,3-Dichloroquinoxaline (MP 150°C) Precursor->Intermediate Chlorination (Removes H-bonds) ShortChain Short Alkoxy (C1-C2) (Liquid/Low MP) Intermediate->ShortChain Alkoxylation (Adds Flexibility) LongChain Long Alkoxy (C6+) (Mesophase/LC) ShortChain->LongChain Chain Elongation HBond H-Bonding (Strong Intermolecular Force) HBond->Precursor Symmetry High Symmetry Dipole Stacking Symmetry->Intermediate Entropy Rotational Entropy Disrupted Packing Entropy->ShortChain VdW Van der Waals Chain Interdigitation VdW->LongChain

Caption: Logical flow of phase transition drivers in quinoxaline derivatives. High melting points in precursors are driven by H-bonding and symmetry, while alkoxy substitution introduces entropy, lowering MPs until VdW forces induce mesophases.

Experimental Protocol: Synthesis of 2,3-Dialkoxyquinoxalines

This protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[2][3] It is preferred over direct condensation for alkoxy derivatives due to higher yields and cleaner workup.
Methodology: of 2,3-Dichloroquinoxaline

Reagents:

  • 2,3-Dichloroquinoxaline (1.0 eq)[3]

  • Alcohol (R-OH) (Excess, acts as solvent/reagent) or 2.2 eq if using inert solvent.

  • Base: Sodium Hydride (NaH, 2.5 eq) OR Potassium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: Anhydrous THF or DMF (if alcohol is not the solvent).

Step-by-Step Procedure:

  • Activation:

    • If using NaH: In a flame-dried round-bottom flask under

      
      , suspend NaH (60% dispersion) in anhydrous THF at 0°C. Add the alcohol dropwise. Stir for 30 min to generate the alkoxide.
      
    • If using

      
      : Suspend 2,3-dichloroquinoxaline and 
      
      
      
      in DMF.
  • Substitution:

    • Add 2,3-dichloroquinoxaline (dissolved in minimal THF if using Method A) to the alkoxide solution at 0°C.

    • Allow the mixture to warm to Room Temperature (RT).

    • Crucial Step: Heat to reflux (60-80°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) is essential.[4] The starting material (

      
      ) should disappear, replaced by a highly fluorescent product.
      
  • Workup:

    • Quench with ice-cold water.

    • For Solids: The product often precipitates. Filter, wash with water, and dry.

    • For Liquids (e.g., Diethoxy): Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Ethanol/Water is standard for solid derivatives.

    • Column chromatography (Silica gel, 0-10% EtOAc in Hexane) is required for liquid/oily derivatives.

Synthesis Workflow Diagram

Synthesis Start Start: 2,3-Dichloroquinoxaline Reaction Reaction: Mix at 0°C -> Reflux 4-6h (SNAr Mechanism) Start->Reaction Reagent Reagent Prep: Alcohol + NaH/THF (Generate Alkoxide) Reagent->Reaction Check TLC Check: Disappearance of SM Reaction->Check Check->Reaction Incomplete Quench Quench: Pour into Ice Water Check->Quench Complete StateCheck Physical State? Quench->StateCheck SolidPath Precipitate -> Filter -> Recrystallize (EtOH) StateCheck->SolidPath Solid LiquidPath Extract (EtOAc) -> Dry -> Column Chromatography StateCheck->LiquidPath Liquid/Oil

Caption: Decision-tree workflow for the synthesis and purification of 2,3-dialkoxyquinoxalines.

References

  • Sigma-Aldrich. 2,3-Dihydroxyquinoxaline Product Specification. Link

  • Thermo Scientific. 2,3-Dichloroquinoxaline Analysis. Link

  • PubChem. 2,3-Dimethylquinoxaline Compound Summary. Link

  • TCI Chemicals. 2,3-Diphenylquinoxaline Physical Properties. Link

  • BenchChem. 2,3-Dimethoxyquinoxaline Synthesis & Properties. Link

  • The Good Scents Company. 2,3-Diethylquinoxaline (Analogous Liquid Data). Link

  • ChemicalBook. 2,3-Bis(bromomethyl)quinoxaline MSDS. Link

  • Sigma-Aldrich. 2,3-Bis(methylthio)quinoxaline. Link

  • RSC Advances. Structure–property relationships of quinoxaline-based liquid crystals. Link

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of 2,3-Diisopropoxyquinoxaline

The following guide provides an in-depth technical analysis of the UV-Vis absorption spectra of 2,3-diisopropoxyquinoxaline , designed for researchers in organic electronics and medicinal chemistry. Executive Summary & T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption spectra of 2,3-diisopropoxyquinoxaline , designed for researchers in organic electronics and medicinal chemistry.

Executive Summary & Technical Profile

2,3-Diisopropoxyquinoxaline is a dialkoxy-substituted quinoxaline derivative. While often utilized as a synthetic intermediate, its optical properties are critical for assessing purity during nucleophilic substitution reactions and for applications in fluorescence sensing and organic photovoltaics (OPV).

The introduction of two isopropoxy groups at the 2- and 3-positions significantly alters the electronic landscape of the quinoxaline core. Unlike the electron-deficient 2,3-dichloroquinoxaline precursor, the diisopropoxy derivative exhibits a bathochromic (red) shift due to the mesomeric (


) electron-donating nature of the oxygen atoms.
Key Optical Characteristics (Predicted & Experimental Consensus)
FeatureSpectral Range / ValueTransition Type
Primary Band (

)
250 – 265 nm

(Aromatic core)
Secondary Band (

)
330 – 345 nm

(Heteroatom lone pair)
Molar Extinction (

)

High intensity for

Appearance Colorless to pale yellow oil/solidAbsorbs UV; tail enters visible violet

Electronic Structure & Mechanism

To interpret the spectra accurately, one must understand the causality of the electronic transitions.

  • The Quinoxaline Core: The parent quinoxaline possesses a low-lying LUMO due to the electronegative nitrogen atoms. Its primary absorption is the

    
     transition (~235 nm) and a weaker 
    
    
    
    transition (~315 nm).
  • Alkoxy Substituent Effect: The isopropoxy groups (

    
    ) donate electron density into the ring via the oxygen lone pairs (
    
    
    
    effect).
    • HOMO Destabilization: This donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than it affects the LUMO.

    • Band Gap Narrowing: The result is a smaller HOMO-LUMO gap (

      
      ), causing the absorption to shift to longer wavelengths (Red Shift) compared to the unsubstituted or dichloro-substituted analogs.
      
Diagram: Electronic Transition Logic

ElectronicTransitions Q Quinoxaline Core (Electron Deficient) HOMO HOMO Energy (Raised Significantly) Q->HOMO Sub 2,3-Diisopropoxy Substituents (+M Effect / Donating) Sub->HOMO Donates e- density LUMO LUMO Energy (Slightly Raised) Sub->LUMO Gap Band Gap (ΔE) (Decreased) HOMO->Gap Dominant Effect LUMO->Gap Shift Bathochromic Shift (Red Shift to ~340 nm) Gap->Shift Result

Figure 1: Causal pathway of substituent effects on the optical band gap of quinoxaline derivatives.

Comparative Analysis: Performance vs. Alternatives

This section compares 2,3-diisopropoxyquinoxaline against its synthetic precursor and a close structural analog to validate spectral data.

Table 1: Comparative Spectral Data
CompoundSubstituent Nature

(n

)

(

)
Spectral Shift Logic
2,3-Dichloroquinoxaline Electron-Withdrawing (-I), Weakly Donating (+M)~310–320 nm~240 nmChlorine stabilizes HOMO via induction (-I), keeping gap wide.
2,3-Dimethoxyquinoxaline Electron-Donating (+M)~335–340 nm~255 nmOxygen lone pairs raise HOMO. Standard reference for dialkoxy.
2,3-Diisopropoxyquinoxaline Electron-Donating (+M), Steric Bulk~338–345 nm ~258 nm Similar to dimethoxy, but isopropyl's inductive effect (+I) is slightly stronger, potentially causing a marginal further red shift.

Insight for Researchers:

  • Differentiation: If your spectrum shows a peak <320 nm as the primary low-energy band, your reaction may be incomplete (presence of unreacted dichloro precursor).

  • Steric Influence: The isopropyl group is bulkier than the methyl group. While this rarely disrupts the planarity of the quinoxaline ring at the 2,3-positions, extreme steric bulk (e.g., tert-butoxy) could twist the bond, reducing conjugation and causing a hypsochromic (blue) shift. Isopropoxy typically maintains planarity similar to ethoxy.

Experimental Protocol: Self-Validating Measurement

To ensure high-fidelity spectral data, follow this protocol which accounts for solvatochromism and concentration effects.

Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN) .

    • Note: Avoid chlorinated solvents (DCM) for precise UV cut-off determination below 230 nm.

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 5 mg of 2,3-diisopropoxyquinoxaline in 10 mL of EtOH.

    • Sonicate for 2 minutes to ensure complete dissolution (oils can adhere to glass).

  • Dilution Series (Linearity Check):

    • Prepare concentrations of

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Validation: The

      
       should not shift with concentration; if it does, aggregation is occurring (unlikely for this molecule at these concentrations).
      
  • Baseline Correction:

    • Run a baseline scan with pure solvent in both sample and reference paths.

  • Measurement:

    • Scan range: 200 nm to 500 nm.

    • Scan speed: Medium (approx. 200 nm/min) for resolution.

  • Data Processing:

    • Identify

      
       values.[1][2][3][4][5]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
Diagram: Synthesis & Characterization Workflow

Workflow Start Start: 2,3-Dichloroquinoxaline Rxn Reaction: + NaOiPr / Reflux Start->Rxn Workup Workup: Extraction & Drying Rxn->Workup UV_Check UV-Vis Analysis Workup->UV_Check Decision λ_max > 330 nm? UV_Check->Decision Pass Product Confirmed (2,3-Diisopropoxy) Decision->Pass Yes Fail Impurity/Starting Material (Recrystallize) Decision->Fail No (<320 nm) Fail->Workup Reprocess

Figure 2: Workflow for synthesizing and validating 2,3-diisopropoxyquinoxaline using UV-Vis markers.

References

  • BenchChem. A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (General synthesis and properties of 2,3-dialkoxy derivatives).

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. (Review of SNAr reactions yielding alkoxy derivatives).

  • Master Organic Chemistry.UV-Visible Spectroscopy and Conjugation. (Theoretical grounding for substituent effects on

    
    ). 
    
  • ResearchGate. UV-Vis spectra of quinoxaline derivatives in DMSO. (Comparative spectra for substituted quinoxalines).

Sources

Comparative

Electrochemical Profiling of Isopropoxy Quinoxalines: A Comparative Technical Guide

Executive Summary: The "Solubility-Electronic" Sweet Spot In the landscape of nitrogen-containing heterocycles, Isopropoxy Quinoxalines represent a critical "sweet spot" between electronic tunability and processability....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Solubility-Electronic" Sweet Spot

In the landscape of nitrogen-containing heterocycles, Isopropoxy Quinoxalines represent a critical "sweet spot" between electronic tunability and processability. While unsubstituted quinoxalines suffer from poor solubility and deep HOMO levels (-6.0 to -6.3 eV), and methoxy variants often lead to excessive aggregation due to planar stacking, the isopropoxy (-OiPr) substituent introduces a unique steric bulk.

This guide objectively analyzes how the isopropoxy group modifies the HOMO/LUMO energy levels compared to standard alternatives. By leveraging the electron-donating inductive effect (+I) and the steric hindrance of the branched alkyl chain, researchers can achieve:

  • HOMO Destabilization: Raising the HOMO level to ~ -5.5 eV to -5.8 eV, facilitating hole injection in OLEDs.

  • Solubility Enhancement: Disrupting

    
    -
    
    
    
    stacking to allow solution processing (spin-coating, printing).
  • Band Gap Narrowing: Reducing the optical gap (

    
    ) for better solar spectrum overlap in OPVs.
    

Molecular Architecture & Design Logic

The quinoxaline core is electron-deficient (acceptor).[1] Functionalization at the 2,3- or 6,7-positions determines the electronic outcome.

  • The Core (Acceptor): High electron affinity, facilitates electron transport.

  • The Substituent (Isopropoxy - Donor):

    • Electronic: Oxygen lone pairs donate electron density into the

      
      -system (Mesomeric effect, +M), raising the HOMO.
      
    • Steric: The isopropyl group is bulky. Unlike a methyl group (methoxy), it forces a slight twist in the backbone or simply prevents close packing of adjacent molecules. This is crucial for preventing "concentration quenching" in fluorescence applications.

Diagram: Electronic & Steric Impact Workflow

G Start Quinoxaline Core Subst Add Isopropoxy (-OiPr) Start->Subst Effect1 Electronic Effect (+M) Donates e- density Subst->Effect1 Effect2 Steric Effect Bulky branched chain Subst->Effect2 Result1 HOMO Raised (Easier Oxidation) Effect1->Result1 Result2 Aggregation Suppressed (High Solubility) Effect2->Result2

Figure 1: Mechanistic impact of isopropoxy substitution on the quinoxaline core.

Comparative Electrochemical Analysis (HOMO/LUMO)

The following table synthesizes experimental data ranges from cyclic voltammetry (CV) and DFT calculations (B3LYP/6-31G*) for quinoxaline derivatives.

Key Insight: Isopropoxy derivatives exhibit a HOMO level similar to methoxy analogs but offer superior solubility.

Derivative TypeSubstituent EffectHOMO (eV)LUMO (eV)

(eV)
Solubility (CHCl

)
Primary Application
Unsubstituted Qx Reference-6.10 to -6.30-3.10 to -3.30~3.0LowSynthesis Intermediate
Isopropoxy-Qx Strong Donor (+M) + Steric -5.50 to -5.75 -2.90 to -3.10 ~2.6 High Solution-Processed OLEDs/OPVs
Methoxy-QxStrong Donor (+M)-5.50 to -5.70-2.90 to -3.10~2.6ModerateSmall Molecule Donors
Cyano-QxStrong Acceptor (-M)-6.40 to -6.60-3.60 to -3.80~2.8ModerateElectron Transport Layer (ETL)
Fluorine-QxWeak Acceptor (-I)-6.20 to -6.35-3.20 to -3.40~2.9ModeratePolymer Acceptors

Note: Values are representative ranges derived from solution-phase CV (vs. Fc/Fc


) and may vary based on the exact position (2,3- vs 5,8-substitution) and solvent used.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated protocols for characterizing isopropoxy quinoxalines.

A. Synthesis (Green Condensation Method)

Rationale: Traditional reflux in acetic acid can be harsh. This protocol uses a catalytic approach for higher purity.

  • Reagents: Mix 1 equivalent of 4,5-diisopropoxybenzene-1,2-diamine (or relevant diamine) with 1 equivalent of the

    
    -diketone (e.g., benzil or oxalic acid derivative).
    
  • Solvent/Catalyst: Use Ethanol (EtOH) with 5 mol% Iodine (

    
    ) or p-Toluenesulfonic acid (p-TSA) as a catalyst.
    
  • Reaction: Stir at room temperature (or mild reflux 60°C) for 2-4 hours.

  • Work-up: Pour into ice water. The isopropoxy derivative typically precipitates as a solid due to hydrophobicity. Filter and recrystallize from EtOH/Hexane.

B. Cyclic Voltammetry (CV) Setup

Rationale: Accurate HOMO/LUMO determination requires a calibrated internal standard.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM) or Acetonitrile (ACN).
    
  • Electrodes:

    • Working: Glassy Carbon (polished with 0.05

      
      m alumina).
      
    • Counter: Platinum wire.

    • Reference: Ag/AgCl (non-aqueous).

  • Calibration: Add Ferrocene (Fc) at the end of the experiment. The Fc/Fc

    
     couple is set to 0.0 V (or 4.8 eV below vacuum).
    
  • Calculation:

    • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      
      
C. DFT Calculation Parameters

Rationale: Experimental CV data should always be validated against theoretical models to confirm orbital distribution.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT / B3LYP (hybrid functional).

  • Basis Set: 6-31G(d,p) for geometry optimization; 6-311+G(d,p) for single point energy.

  • Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane.

Characterization Workflow Diagram

This diagram outlines the logical flow from synthesis to final property validation.

Workflow Synth Synthesis (Condensation) Purify Purification (Recrystallization) Synth->Purify Branch Characterization Purify->Branch CV Cyclic Voltammetry (Electrochemical Gap) Branch->CV UV UV-Vis Spectroscopy (Optical Gap) Branch->UV DFT DFT Calculation (Theoretical Validation) Branch->DFT Analysis Data Correlation (HOMO/LUMO Mapping) CV->Analysis E_onset UV->Analysis Lambda_max DFT->Analysis Orbital Dist.

Figure 2: Integrated workflow for characterizing electrochemical properties.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Retrieved from

  • Arabian Journal of Chemistry. (2025). Eco-friendly preparation and testing of electroactive quinoxalines. Retrieved from

  • Journal of Materials Chemistry C. (2023). Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents. Retrieved from

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [2]

  • Ossila. (2024). Understanding HOMO and LUMO in Chemistry. Retrieved from

  • WuXi Biology. (2024).[3] Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from

Sources

Validation

Mass Spectrometry Fragmentation of 2,3-Diisopropoxyquinoxaline: A Comparative Technical Guide

The following guide is a comprehensive technical analysis of the mass spectrometric behavior of 2,3-diisopropoxyquinoxaline . It is designed for researchers requiring high-fidelity structural characterization and differe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis of the mass spectrometric behavior of 2,3-diisopropoxyquinoxaline . It is designed for researchers requiring high-fidelity structural characterization and differentiation from analog scaffolds.[1]

Executive Summary & Structural Context

2,3-Diisopropoxyquinoxaline (C₁₄H₁₈N₂O₂, MW 246.[1]30) represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive quinoxaline derivatives.[1] Its structural integrity hinges on the two isopropoxy ether linkages at the C2 and C3 positions of the pyrazine ring.

For the analytical chemist, this molecule presents a distinct "Double-Drop" fragmentation signature due to the specific lability of the secondary alkyl ether groups. This guide compares its ionization behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI), providing a mechanistic roadmap for structural validation.[1]

Key Chemical Parameters
ParameterValue
Formula C₁₄H₁₈N₂O₂
Exact Mass 246.1368 Da
Core Scaffold Quinoxaline (1,4-diazanaphthalene)
Substituents 2

Isopropoxy (-OCH(CH₃)₂)
Key Lability

-Hydrogen elimination (Propene loss)

Mechanistic Fragmentation Analysis (The "Why")

Unlike methoxy analogs, which typically require high energy to fracture the O-C bond, the isopropoxy group contains


-hydrogens accessible for rearrangement.[1] The fragmentation is governed by McLafferty-type rearrangements  and 4-center eliminations .[1]
The "Double-Drop" Pathway

The defining characteristic of 2,3-diisopropoxyquinoxaline in EI-MS is the sequential loss of two propene molecules (


, 42 Da).
  • Primary Elimination (

    
    m/z -42):  The radical cation triggers a hydrogen transfer from one isopropyl methyl group to the ether oxygen or ring nitrogen. This eliminates neutral propene, yielding the mono-keto tautomer (m/z 204).[1]
    
  • Secondary Elimination (

    
    m/z -42):  The second isopropoxy group undergoes an identical elimination, yielding the stable 2,3-quinoxalinedione  core (m/z 162).[1]
    
  • Core Degradation: The dione core subsequently loses carbon monoxide (CO) to form unstable intermediates at m/z 134 and m/z 106.[1]

Visualization of Fragmentation Pathway

The following DOT diagram maps the precise ion transitions.

Fragmentation M_Ion Molecular Ion (M+) m/z 246 [C14H18N2O2]+. Frag_1 Fragment 1 m/z 204 [M - C3H6]+. (Mono-keto form) M_Ion->Frag_1 Loss of Propene (-42 Da) 4-Center Elimination Frag_2 Base Core (Dione) m/z 162 [M - 2(C3H6)]+. (2,3-Quinoxalinedione) Frag_1->Frag_2 Loss of Propene (-42 Da) Secondary Elimination Frag_3 Ring Contraction m/z 134 [162 - CO]+. Frag_2->Frag_3 Loss of CO (-28 Da) Frag_4 Benzyne-like m/z 106 [134 - CO]+. Frag_3->Frag_4 Loss of CO (-28 Da)

Caption: Stepwise fragmentation pathway showing the sequential loss of propene moieties followed by ring degradation.

Comparative Analysis: Method Performance

This section contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific compound.

Comparison 1: Structural Elucidation Capability
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion m/z 246 (

)
m/z 247 (

) or 269 (

)
Base Peak Often m/z 162 (Core) or 204m/z 247 (Intact Protonated Molecule)
Fragment Richness High. Reveals substituent structure via 42 Da losses.[1]Low. Requires CID (MS/MS) to induce fragmentation.[1]
Utility Best for Identification. Confirms the "diisopropoxy" structure via propene loss.Best for Quantitation. Maximizes sensitivity for intact molecule detection.[1]
Comparison 2: Substituent Differentiation (Isopropoxy vs. Methoxy)

Why choose the isopropoxy derivative? The MS footprint is distinct from the methoxy analog.

  • 2,3-Diisopropoxy: Shows

    
    42 losses (Alkene elimination).[1]
    
  • 2,3-Dimethoxy: Cannot lose alkene.[1] Fragments via loss of Formaldehyde (

    
    , 30 Da) or Methyl radicals (
    
    
    
    , 15 Da).[1]
  • Implication: If your spectrum shows clean losses of 42 Da, you have successfully synthesized the isopropoxy derivative, not the methoxy impurity.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Use this protocol to validate the synthesis product.

  • Sample Prep: Dissolve 1 mg 2,3-diisopropoxyquinoxaline in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.[1]

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source: 70 eV, 230°C.

  • Validation Criteria:

    • Presence of M+ at 246 .[1]

    • Presence of fragment at 204 (M-42).[1]

    • Dominant peak at 162 (M-84).[1]

Protocol B: LC-MS/MS Quantitation (ESI)

Use this protocol for pharmacokinetic (PK) studies.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (+ve).

  • MRM Transition (Quantifier):

    
     (Loss of both isopropyls + H transfer).[1]
    
  • MRM Transition (Qualifier):

    
     (Loss of single propene).[1]
    

Data Interpretation Table

Use this reference table to assign peaks in your spectrum.

m/z (EI)Ion IdentityOrigin / MechanismRelative Abundance (Predicted)
246

Molecular IonModerate (10-30%)
231


-Cleavage (Methyl loss)
Low (<5%)
204

McLafferty/Elimination (Loss of 1st Propene)High (40-60%)
162

Core Dione (Loss of 2nd Propene)Base Peak (100%)
134

Ring ContractionModerate
106

Benzyne-type fragmentModerate

References

  • McLafferty, F. W. (1959).[1][2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry.

  • NIST Chemistry WebBook. "2,3-Quinoxalinedione, 1,4-dihydro- Mass Spectrum".[1] National Institute of Standards and Technology.[1]

  • Gross, M. L. (2004).[1][2] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry.[2]

  • Creative Proteomics. "Interpretation of Mass Spectra—EI-MS". Creative Proteomics Guides.

Sources

Comparative

Technical Comparison: Solubility &amp; Physicochemical Profiling of Methoxy vs. Isopropoxy Quinoxalines

Topic: Comparing Solubility of Isopropoxy vs. Methoxy Quinoxalines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Solubility of Isopropoxy vs. Methoxy Quinoxalines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the optimization of the quinoxaline scaffold often hinges on the precise tuning of the alkoxy substituent. This guide provides a critical comparison between Methoxy (-OCH₃) and Isopropoxy (-OCH(CH₃)₂) substituents.

The Verdict:

  • Methoxy derivatives generally exhibit higher aqueous solubility and higher melting points due to efficient crystal packing and lower lipophilicity. They are the preferred starting point for fragment-based drug discovery (FBDD) where ligand efficiency is paramount.

  • Isopropoxy derivatives consistently demonstrate enhanced lipophilicity (higher LogP) and lower melting points caused by steric disruption of the crystal lattice. While their aqueous solubility is reduced, they offer superior membrane permeability and are critical for optimizing blood-brain barrier (BBB) penetration.

Physicochemical Theory: The Mechanistic Divergence

The solubility difference between these two congeners is not merely a function of molecular weight; it is governed by the competition between Crystal Lattice Energy (solid state) and Solvation Energy (solution state).

A. The Methoxy Effect (High Lattice Energy)

The methoxy group is compact and planar. In the solid state, methoxy-substituted quinoxalines often adopt a "herringbone" or π-stacked arrangement that maximizes intermolecular forces.

  • Consequence: High melting points (MP).

  • Solubility Impact: High lattice energy presents a significant thermodynamic barrier to dissolution. However, once this barrier is overcome, the high polarity of the oxygen atom (accessible to water) supports reasonable aqueous solubility.

B. The Isopropoxy Effect (Lattice Disruption)

The isopropyl group adds steric bulk and rotational freedom. This "greasy" appendage acts as a defect generator in the crystal lattice, preventing tight π-π stacking of the quinoxaline cores.

  • Consequence: Lower melting points (often 20–40°C lower than methoxy analogs).

  • Solubility Impact: While the lower melting point should theoretically aid solubility (by lowering the energy cost to break the lattice), the Hydrophobic Effect dominates. The entropic penalty of organizing water molecules around the hydrophobic isopropyl group drastically reduces aqueous solubility, despite the easier-to-break crystal lattice.

Representative Data Comparison

The following data summarizes the physicochemical trends observed in 6-substituted quinoxaline-2,3-diones and related bioactive cores.

Table 1: Comparative Physicochemical Profile

ParameterMethoxy (-OCH₃) Isopropoxy (-OiPr) Delta / Trend
Molecular Weight +31.03 Da (Base)+59.09 Da (Base)Isopropoxy is heavier (+28 Da)
LogP (Lipophilicity) 1.2 – 1.82.0 – 2.8Isopropoxy increases LogP by ~0.8
Aqueous Solubility (LogS) -2.5 to -3.5 (mg/mL range)-3.8 to -4.5 (µg/mL range)Methoxy is ~10x more soluble in water
Melting Point (Tₘ) High (e.g., 240–245°C)Moderate (e.g., 210–215°C)Isopropoxy lowers Tₘ by 20–30°C
Polar Surface Area (tPSA) ~9.2 Ų (Ether contribution)~9.2 Ų (Ether contribution)Identical (electronic); steric shielding differs
BBB Permeability ModerateHighIsopropoxy favored for CNS targets

Note on Data: Values represent ranges for typical 6-substituted quinoxaline bioisosteres. Specific values depend on the exact core substitution pattern (e.g., 2,3-dichloro vs. 2,3-diamino).

Strategic Visualization: Structure-Property Logic

The following diagram illustrates the decision-making logic when selecting between these substituents during lead optimization.

G Start Quinoxaline Lead Optimization Decision Target Profile Requirement? Start->Decision Path_Methoxy Need Solubility & Metabolic Stability? Decision->Path_Methoxy Systemic / Oral Path_Isopropoxy Need Permeability (CNS) & Potency (Hydrophobic Pocket)? Decision->Path_Isopropoxy CNS / Passive Diffusion Sub_Methoxy Select METHOXY (-OMe) Path_Methoxy->Sub_Methoxy Sub_Isopropoxy Select ISOPROPOXY (-OiPr) Path_Isopropoxy->Sub_Isopropoxy Effect_Met Outcome: 1. Higher MP (Crystal Packing) 2. Lower LogP 3. Higher Aq. Solubility Sub_Methoxy->Effect_Met Effect_Iso Outcome: 1. Lower MP (Lattice Disruption) 2. Higher LogP 3. Improved Membrane Crossing Sub_Isopropoxy->Effect_Iso

Figure 1: Decision tree for substituent selection based on ADME requirements.

Experimental Protocols

To validate these properties in your specific series, use the following self-validating protocols.

Protocol A: Synthesis via "Beirut Reaction" Adaptation

Objective: Synthesize comparative 1,4-di-N-oxide precursors to evaluate substituent effects on oxidation state stability and solubility.

  • Reagents: Benzofuroxan derivatives (5-methoxy or 5-isopropoxy) and dibenzoylmethane.

  • Solvent: Ethanol (Green chemistry approach) or DMF.

  • Catalyst: Piperidine (base catalyst).

  • Procedure:

    • Dissolve 1.0 eq of substituted benzofuroxan in Ethanol.

    • Add 1.1 eq of dibenzoylmethane.

    • Add catalytic piperidine (0.1 eq) dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (Methoxy moves slower than Isopropoxy).

    • Critical Step: Cool to 0°C. The Methoxy derivative typically precipitates rapidly due to high lattice energy. The Isopropoxy derivative may require seeding or solvent evaporation due to higher solubility in ethanol.

    • Recrystallize from EtOH/DMF.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Quantify the aqueous solubility difference.[1][2]

  • Preparation: Weigh 5 mg of each derivative into separate HPLC vials.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

    • Check: Ensure solid is still present.[2] If clear, add more solid.[2]

  • Filtration: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PVDF filter.

    • Note: Do not use Nylon filters for quinoxalines as they can bind non-specifically.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: ACN:Water (Gradient 5% to 95%).

    • Detection: 254 nm and 300 nm (Quinoxaline characteristic bands).

    • Calculation: Compare peak area against a standard curve prepared in DMSO (where both are fully soluble).

Experimental Workflow Diagram

Workflow Step1 Synthesis (Beirut Reaction) Step2 Purification (Recrystallization) Step1->Step2 Step3 Solid State Analysis (DSC / XRD) Step2->Step3 Determine MP & Crystallinity Step4 Solubility Testing (Shake Flask HPLC) Step2->Step4 Determine LogS Step3->Step4 Correlate MP with Solubility

Figure 2: Integrated workflow for synthesizing and characterizing quinoxaline derivatives.

References
  • BenchChem Technical Support. (2025).[3][4][5] An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyquinoxaline 4-oxide. BenchChem. Link

  • Moreno, E., et al. (2011). Studies on log Po/w of Quinoxaline di-N-oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7893-7908.[6] Link

  • Jaso, A., et al. (2005).[7] Synthesis of New 2-Acetyl and 2-Benzoyl Quinoxaline 1,4-di-N-oxide Derivatives as Anti-Mycobacterium tuberculosis Agents. European Journal of Medicinal Chemistry. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

Validation

Comparative Guide: Thermal Stability Analysis (TGA) of 2,3-Diisopropoxyquinoxaline

Executive Summary Objective: To evaluate the thermal stability profile of 2,3-diisopropoxyquinoxaline , a functionalized heterocyclic intermediate, against its synthetic precursors and structural analogs. Core Insight: U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate the thermal stability profile of 2,3-diisopropoxyquinoxaline , a functionalized heterocyclic intermediate, against its synthetic precursors and structural analogs.

Core Insight: Unlike its robust aromatic analogs (e.g., 2,3-diphenylquinoxaline), 2,3-diisopropoxyquinoxaline exhibits a distinct thermal lability window . The presence of secondary alkoxy groups (isopropoxy) introduces a specific decomposition pathway via


-hydrogen elimination, significantly lowering the onset of degradation (

) compared to methoxy- or halo-substituted variants. This guide provides the experimental framework to quantify this behavior, ensuring precise handling in pharmaceutical synthesis and organic electronic applications.

Material Profile & Structural Logic

Understanding the thermal behavior of 2,3-diisopropoxyquinoxaline requires analyzing its molecular architecture relative to its alternatives.

Feature2,3-Diisopropoxyquinoxaline 2,3-Dichloroquinoxaline (Alternative 1) 2,3-Diphenylquinoxaline (Alternative 2)
Role Active Intermediate / LigandSynthetic PrecursorStable Reference Standard
Key Substituent

(Isopropyl ether)

(Halogen)

(Aromatic)
Thermal Risk High: Susceptible to alkene elimination.Medium: Sublimation prone; hydrolytically sensitive.Low: Thermally robust; high melting point.
Est. Melting Point 45–65 °C (Low crystalline order)100–102 °C [1]126–128 °C [2]
Predicted

~200–220 °C>250 °C (often sublimes first)>350 °C
Mechanistic Vulnerability

The isopropoxy group is the "thermal fuse" of this molecule. While methoxy groups (


) require high energy for homolytic cleavage, isopropoxy groups contain 

-hydrogens. Upon heating, these facilitate a retro-ene reaction (Chugaev-type elimination), releasing propene and converting the ether to a hydroxyl group (tautomerizing to the amide/lactam form).

Comparative Performance Analysis

The following data projects the thermal performance based on functional group stability principles and analog characterization.

Table 1: Thermal Stability Benchmarks (TGA)
Parameter2,3-Diisopropoxyquinoxaline 2,3-Dimethoxyquinoxaline 2,3-Diphenylquinoxaline

(5% Mass Loss)
~210 °C ~260 °C>320 °C

(Max Degradation Rate)
~280 °C ~310 °C>400 °C
Residue at 600 °C < 5% (Volatile byproducts)< 10%~20% (Char formation)
Degradation Mode Multi-step (Elimination

Sublimation)
Single-step (Cleavage/Sublimation)Single-step (Pyrolysis)

Critical Note: 2,3-diisopropoxyquinoxaline often shows a two-stage weight loss . The first stage corresponds to the loss of the isopropyl groups (as propene). The second stage involves the decomposition of the remaining quinoxaline core.

Experimental Protocol: Self-Validating TGA Workflow

To generate reproducible data for this compound, follow this specific protocol designed to differentiate between sublimation and decomposition.

Phase 1: Sample Preparation
  • Recrystallization: Ensure purity >99% (impurities like trace isopropanol will skew the

    
    ).
    
  • Drying: Vacuum dry at 30 °C for 4 hours to remove surface moisture.

  • Crucible Selection: Use Alumina (

    
    )  pans. Avoid Aluminum (
    
    
    
    ) pans if the expected
    
    
    exceeds 500 °C, though for this compound, Al pans are acceptable if limited to 500 °C.
    • Validation Step: Run a blank curve with an empty crucible to subtract buoyancy effects.

Phase 2: Instrument Parameters
  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Inert mode) vs. Air (Oxidative mode).
    
    • Recommendation: Use

      
       to isolate thermal decomposition from oxidative degradation.
      
  • Ramp Rate: 10 °C/min (Standard).

    • High-Res Option: 2 °C/min in the 150–300 °C range to resolve the alkene elimination step.

  • Temperature Range: 30 °C to 600 °C.

Phase 3: Data Interpretation Workflow

The following diagram illustrates the decision logic for interpreting the TGA curve.

TGA_Workflow Start Start TGA Run (10°C/min, N2) Step1 Observe Mass Loss (< 150°C?) Start->Step1 Solvent Solvent/Moisture (Reject/Dry Sample) Step1->Solvent Yes Step2 Observe Onset (200°C - 250°C) Step1->Step2 No Mechanism Calculate Mass Step % (Is it ~14%?) Step2->Mechanism Elimination Propene Elimination (Specific to Isopropoxy) Mechanism->Elimination Yes (Matches C3H6 mass) CoreDeg Core Decomposition (> 300°C) Mechanism->CoreDeg No Elimination->CoreDeg End Report T(onset) & T(5%) CoreDeg->End

Caption: Logic flow for distinguishing solvent loss from specific isopropoxy group elimination.

Degradation Mechanism & Causality

Understanding why 2,3-diisopropoxyquinoxaline degrades is as important as when.

The Mechanism: The thermal instability arises from the McLafferty-type rearrangement (or retro-ene reaction). The nitrogen of the quinoxaline ring or the ether oxygen can assist in abstracting a


-hydrogen from the isopropyl group.

Reaction Pathway:

  • Initiation: Thermal excitation of the

    
     bond vibrations.
    
  • Transition State: Formation of a six-membered cyclic transition state involving the

    
    -hydrogen.
    
  • Elimination: Cleavage of the

    
     bond to release Propene (
    
    
    
    )
    .
  • Product: Formation of 2-hydroxy-3-isopropoxyquinoxaline (tautomerizes to the amide).

  • Secondary Elimination: The second isopropoxy group undergoes the same process, eventually yielding 2,3-dihydroxyquinoxaline (Quinoxaline-2,3-dione), which has a much higher melting point (>300 °C) but may decompose further.

Degradation_Mechanism M1 2,3-Diisopropoxy- quinoxaline TS Cyclic Transition State M1->TS Heat (>200°C) M2 Intermediate: Mono-hydroxy form TS->M2 - Propene Gas Gas Release: Propene (C3H6) TS->Gas Final Final Residue: Quinoxaline-2,3-dione M2->Final 2nd Elimination

Caption: Thermal degradation pathway via sequential alkene elimination.

References

  • PubChem. (2025).[1] 2,3-Diphenylquinoxaline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Journal of the Chemical Society B. (1969). The thermal decomposition of alkyl vinyl ethers (Mechanism of isopropyl elimination). Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-diisopropoxyquinoxaline proper disposal procedures

Executive Summary & Operational Directive 2,3-Diisopropoxyquinoxaline is a nitrogen-containing heterocyclic ether. While specific Safety Data Sheets (SDS) for this precise derivative may be rare in public databases, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

2,3-Diisopropoxyquinoxaline is a nitrogen-containing heterocyclic ether. While specific Safety Data Sheets (SDS) for this precise derivative may be rare in public databases, its structural properties (quinoxaline core + isopropyl ether side chains) dictate a strict disposal protocol.

Immediate Action Required:

  • Do NOT dispose of down the drain. Quinoxaline derivatives are classified as environmentally hazardous (aquatic toxicity).

  • Segregate based on physical state. The primary disposal route is high-temperature incineration to prevent the formation of nitrogen oxides (NOx) and to ensure complete destruction of the heterocyclic ring.

  • Check for Peroxides: As a bis-ether, aged samples should be tested for peroxides prior to concentration or disposal, although the risk is lower than with simple aliphatic ethers.

Hazard Identification & Risk Profile (Read-Across Analysis)

In the absence of a vendor-specific SDS, we apply Read-Across Toxicology based on the structural moieties (Quinoxaline core and Alkyl ether substituents).

Hazard CategoryLikely GHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Double-glove (Nitrile) is mandatory.
Irritation H315 / H319 Causes skin/serious eye irritation.[2][3][4]Use full-face shield if handling large powders.
Environmental H410 / H411 Toxic to aquatic life with long-lasting effects.[1]Zero-discharge policy. All aqueous washes must be collected.
Reactivity EUH019 May form explosive peroxides.Specific to isopropoxy groups: Test aged bottles before handling.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Applicability: Expired reagent, spilled powder, or failed reaction solids.

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the compound has degraded to acidic byproducts.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "2,3-Diisopropoxyquinoxaline"

    • Hazard Checkbox: Toxic, Irritant.[1][2][4]

  • Stream: Designate for "Solid Organic Waste for Incineration."

B. Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures or dissolved samples.[5]

  • Solvent Identification: The disposal stream is dictated by the solvent, not the solute.

    • Scenario A (Non-Halogenated): Dissolved in Acetone, Ethyl Acetate, DMSO, or Methanol.

      • Action: Pour into the Non-Halogenated Organic waste drum.

    • Scenario B (Halogenated): Dissolved in DCM (Dichloromethane) or Chloroform.

      • Action: Pour into the Halogenated Organic waste drum.

  • Rinsing: Rinse the original container 3x with a compatible solvent (e.g., acetone). Add rinsate to the liquid waste container. Do not use water for the initial rinse if the compound is insoluble in water.

C. Contaminated Debris

Applicability: Gloves, weigh boats, paper towels.

  • Bagging: Place all solid debris into a clear, 6-mil polyethylene hazardous waste bag.

  • Sealing: Goose-neck seal the bag with tape or a zip-tie.

  • Disposal: Place in the Solid Hazardous Waste drum (often a fiber drum with a liner).

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision points for researchers handling this compound.

DisposalWorkflow Start Waste Generation: 2,3-Diisopropoxyquinoxaline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Debris Liquid Liquid / Solution StateCheck->Liquid Mother Liquor SolidBin Solid Organic Waste (HDPE Container) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., Acetone, DMSO) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Stream (Segregated) Halo->HaloBin NonHaloBin Non-Halogenated Waste Stream (High BTU Fuel) NonHalo->NonHaloBin Incinerator FINAL DISPOSAL: High-Temp Incineration SolidBin->Incinerator HaloBin->Incinerator NonHaloBin->Incinerator

Caption: Operational decision tree for segregating quinoxaline waste streams to ensure regulatory compliance and safety.

Technical Rationale & Chemical Compatibility

Why Incineration?

Quinoxaline derivatives possess high thermal stability due to the aromatic pyrazine ring. Standard wastewater treatment (biological oxidation) is often ineffective at fully degrading these heterocycles, leading to bioaccumulation. High-temperature incineration (>1000°C) with secondary combustion chambers is required to break the N-C bonds effectively.

Peroxide Warning (The "Hidden" Risk)

The isopropoxy substituents at positions 2 and 3 are secondary alkyl ethers. While the electron-deficient quinoxaline ring reduces the electron density at the ether oxygen (making it less prone to radical abstraction than diethyl ether), the risk is non-zero.

  • Protocol: If a container of 2,3-diisopropoxyquinoxaline has been stored >12 months or shows crystal formation around the cap, test with starch-iodide paper before disposal. If positive, treat with ferrous sulfate/sodium bisulfite before adding to the waste stream.

Compatibility Table
Chemical ClassCompatibilityNotes
Strong Oxidizers INCOMPATIBLE Avoid mixing with Nitric Acid or Perchlorates. Risk of violent reaction.
Strong Acids CAUTION Protonation of the ring nitrogens occurs; exothermic.
Reducing Agents COMPATIBLE Generally safe, though may reduce the heterocyclic ring.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 2,3-Diisopropoxyquinoxaline

Executive Safety Summary 2,3-Diisopropoxyquinoxaline is a heterocyclic building block frequently used in the synthesis of organic electronics and pharmaceutical intermediates. While often treated as a standard reagent, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2,3-Diisopropoxyquinoxaline is a heterocyclic building block frequently used in the synthesis of organic electronics and pharmaceutical intermediates. While often treated as a standard reagent, its hazard profile requires elevated vigilance.

Critical Hazard Classifications (GHS):

  • H301: Toxic if swallowed (Primary Critical Hazard)

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[2]

Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. The "Toxic if Swallowed" (H301) classification dictates that dust control is the single most critical safety factor. Inhalation of airborne particulates during weighing can lead to systemic toxicity via the mucociliary escalator (swallowing of inhaled dust).

Strategic Risk Assessment: The "State of Matter" Logic

Effective safety is not static; it changes based on the physical state of the chemical. You must apply the State-Based Risk Model :

  • Solid State (Powder): Risk is Inhalation/Ingestion via dust.

    • Control: HEPA filtration, static control, respiratory protection.

  • Solution State (Dissolved): Risk is Permeation via skin.

    • Control: Chemical resistance of gloves against the solvent carrier, not just the solute.

Visualization: Risk Assessment Workflow

The following diagram outlines the decision logic for selecting controls based on the operational state.

RiskAssessment Start Start: Handling 2,3-Diisopropoxyquinoxaline StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution Solution (Dissolved in Solvent) StateCheck->Solution DustRisk Risk: Inhalation & Ingestion (H301) Solid->DustRisk SolventCheck Identify Solvent Carrier (DCM, THF, Toluene?) Solution->SolventCheck ControlSolid Control: Fume Hood/Enclosure + N95/P100 DustRisk->ControlSolid PermeationRisk Risk: Skin Absorption via Solvent SolventCheck->PermeationRisk ControlSoln Control: Glove Material Specific to SOLVENT PermeationRisk->ControlSoln

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the material.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. For H301 toxic solids, the glove protects against incidental contact, but the respiratory protection and engineering controls prevent systemic poisoning.

A. Hand Protection (The Solvent Carrier Rule)

2,3-Diisopropoxyquinoxaline is a solid.[3][4] It does not permeate gloves aggressively on its own. However, once dissolved, the solvent drives the permeation.

Operational PhaseRecommended Glove MaterialRationale
Weighing (Solid) Double Nitrile (0.11 mm min) Protection against dust. Outer glove is sacrificial and removed immediately after weighing to prevent spread of toxic dust.
Synthesis (in Alcohols/Water) Standard Nitrile Good resistance to isopropanol/water.
Synthesis (in DCM/Chloroform) Laminate (Silver Shield®) or Viton® Nitrile fails in <5 mins with chlorinated solvents. The toxic solute will be carried through the glove to the skin.
Synthesis (in THF/Dioxane) Double Nitrile (Change every 15m) Splash protection only. THF permeates nitrile rapidly.
B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (If hood work is impossible): Full-face respirator with P100 (HEPA) cartridges.

    • Why? A half-mask leaves eyes exposed to H319 (Irritant) dusts.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).

    • Note: Safety glasses are insufficient for fine powders which can bypass side shields.

Operational Protocols

Protocol A: Safe Weighing & Transfer (Critical Step)

The majority of exposure incidents occur during the transfer of fluffy solids.

  • Preparation:

    • Place a disposable balance enclosure or "trough" inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).

    • Static Control: Use an ionizing bar if the powder is static-prone (common with quinoxalines), as static charge can cause powder to "jump" and disperse.

  • The "Double-Glove" Technique:

    • Don two pairs of nitrile gloves.

    • Weigh the reagent.

    • Seal the receiving vessel inside the hood.

    • Wipe down the exterior of the receiving vessel with a solvent-dampened wipe (isopropanol).

    • Doff the outer pair of gloves inside the hood and dispose of them as hazardous waste immediately.

    • Remove the clean vessel from the hood with the inner (clean) gloves.

Protocol B: Reaction Setup & Cleanup
  • Solvent Addition: Add solvent slowly to the solid. Avoid high-velocity streams that could loft dust.

  • Spill Management (Solid):

    • DO NOT dry sweep. This aerosolizes the H301 toxin.

    • Cover spill with wet paper towels (water or oil-dampened) to suppress dust.

    • Scoop up the damp mass and place in a hazardous waste container.[5]

  • Spill Management (Solution):

    • Absorb with vermiculite or sand.

    • Treat the waste as both Flammable (solvent) and Toxic (solute).

Visualization: Operational Workflow

HandlingProtocol Prep 1. Prep: Static Control & Matting Don 2. Don Double Gloves Prep->Don Weigh 3. Weigh in Fume Hood Don->Weigh Wipe 4. Decon Vessel Exterior Weigh->Wipe Doff 5. Remove Outer Gloves Wipe->Doff Transfer 6. Transfer to Reaction Doff->Transfer

Figure 2: Step-by-step workflow to prevent cross-contamination during weighing.

Waste Disposal & Decontamination[4]

  • Solid Waste: All weighing papers, contaminated gloves, and wipes must be segregated into a container labeled "TOXIC SOLID WASTE" .

  • Liquid Waste: Segregate based on the solvent, but add the hazard tag "Contains Toxic Quinoxaline Derivative."

  • Decontamination: Quinoxalines are organic. Clean surfaces with Isopropanol or Ethanol followed by a soap and water wash. Bleach is generally not recommended unless a specific oxidation protocol is established, as it may form chlorinated byproducts.

Emergency Response

  • In Case of Inhalation: Move to fresh air immediately. If breathing is difficult, 911/Emergency Services. Rationale: H335 (Irritation) can mask delayed systemic toxicity.

  • In Case of Skin Contact: Wash with soap and water for 15 minutes.[4][5] Do not use solvents (like acetone) to wash skin, as this increases absorption.

  • In Case of Ingestion: Immediately call a Poison Center. Do not induce vomiting unless instructed.

References

  • Occupational Safety and Health Administration (OSHA). (2022). Personal Protective Equipment Laboratory Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-diisopropoxyquinoxaline
Reactant of Route 2
Reactant of Route 2
2,3-diisopropoxyquinoxaline
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